molecular formula C19H24N6O2 B12373013 Seliciclib Carboxylic Acid-d7

Seliciclib Carboxylic Acid-d7

Katalognummer: B12373013
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: MZLAEKOAINERGI-PQZOBQNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Seliciclib Carboxylic Acid-d7 is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H24N6O2

Molekulargewicht

375.5 g/mol

IUPAC-Name

(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid

InChI

InChI=1S/C19H24N6O2/c1-4-14(18(26)27)22-19-23-16(20-10-13-8-6-5-7-9-13)15-17(24-19)25(11-21-15)12(2)3/h5-9,11-12,14H,4,10H2,1-3H3,(H,26,27)(H2,20,22,23,24)/t14-/m1/s1/i2D3,3D3,12D

InChI-Schlüssel

MZLAEKOAINERGI-PQZOBQNQSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=NC2=C(N=C(N=C21)N[C@H](CC)C(=O)O)NCC3=CC=CC=C3

Kanonische SMILES

CCC(C(=O)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

Seliciclib Carboxylic Acid-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Seliciclib Carboxylic Acid-d7, a deuterated metabolite of the cyclin-dependent kinase (CDK) inhibitor Seliciclib (also known as R-roscovitine or CYC202). This document details its chemical structure, properties, and its critical application as a stable isotope-labeled internal standard in bioanalytical studies.

Chemical Structure and Properties

This compound is the primary metabolite of Seliciclib, where the terminal hydroxymethyl group of the butan-1-ol side chain is oxidized to a carboxylic acid. The "-d7" designation indicates the presence of seven deuterium (B1214612) atoms, which are strategically placed to increase the metabolic stability of the molecule when used as an internal standard. Based on common metabolic pathways and deuteration strategies, the deuterium atoms are located on the ethyl and isopropyl groups.

Chemical Structure:

(A definitive 2D structure of this compound is not publicly available. The following is an inferred structure based on the structure of the parent compound and common metabolic and deuteration patterns.)

Caption: Inferred chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and its Parent Compound, Seliciclib.

PropertyThis compoundSeliciclib (Parent Compound)
Molecular Formula C₁₉H₁₇D₇N₆O₂[1]C₁₉H₂₆N₆O[][3][4]
Molecular Weight 375.476 g/mol [1]354.44 g/mol []
CAS Number 849108-26-5[5][6][7]186692-46-6[][3][8]
Appearance White to Off-white Solid (Predicted)White to Off-white Solid[]
Melting Point Not available106-107 °C[]
Boiling Point Not available577.5±60.0 °C (Predicted)[]
Density Not available1.3 g/cm³ (Predicted)[]
Purity >98% (Typical for commercial standards)[1]>98% (Typical for research grade)[]
Storage -20 °C[]-20 °C[]

Mechanism of Action of the Parent Compound: Seliciclib

Seliciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK7, and CDK9.[4][9] CDKs are key regulatory enzymes in cell cycle progression and transcription.[] By inhibiting these kinases, Seliciclib disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[] This mechanism of action is the basis for its investigation as a therapeutic agent in various cancers.[3][9]

Seliciclib_Mechanism_of_Action cluster_0 Seliciclib cluster_1 Cyclin-Dependent Kinases cluster_2 Cellular Processes cluster_3 Cellular Outcomes Seliciclib Seliciclib (R-roscovitine) CDK2 CDK2 Seliciclib->CDK2 Inhibits CDK7 CDK7 Seliciclib->CDK7 Inhibits CDK9 CDK9 Seliciclib->CDK9 Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle Transcription Transcription CDK7->Transcription CDK9->Transcription Arrest Cell Cycle Arrest CellCycle->Arrest Transcription->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of Seliciclib's mechanism of action.

Application as a Stable Isotope-Labeled Internal Standard

This compound serves as an ideal internal standard for the quantification of the corresponding non-deuterated metabolite in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The seven deuterium atoms provide a distinct mass shift, allowing for its differentiation from the endogenous metabolite, while its nearly identical physicochemical properties ensure it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response enable accurate correction for matrix effects and variations in sample processing, leading to highly reliable and reproducible quantification.

Experimental Protocols

The following is a representative protocol for the quantification of Seliciclib metabolites in plasma using this compound as an internal standard. This protocol is a composite based on standard bioanalytical methods for small molecules and should be optimized for specific instrumentation and experimental conditions.

Materials and Reagents
  • Blank human plasma

  • Seliciclib Carboxylic Acid (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Spiking: To 100 µL of plasma, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Start Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification (Analyte/IS Ratio) LCMS->Quantify

Caption: Bioanalytical workflow using this compound.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for both Seliciclib Carboxylic Acid and this compound would need to be determined and optimized.

Data Analysis

Quantification is based on the ratio of the peak area of the analyte (Seliciclib Carboxylic Acid) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Conclusion

This compound is an essential tool for the accurate and precise quantification of the major metabolite of Seliciclib in preclinical and clinical research. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures high-quality bioanalytical data, which is critical for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This technical guide provides a foundational understanding of its properties and application for researchers in the field of drug development.

References

An In-Depth Technical Guide to the Mechanism of Action of Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib, also known as R-roscovitine or CYC202, is a second-generation, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1] Seliciclib Carboxylic Acid-d7 is a deuterated analog of Seliciclib, designed for use in pharmacokinetic and metabolic studies to trace the compound's fate in biological systems. Deuteration typically does not alter the fundamental mechanism of action. This guide provides a comprehensive overview of the core mechanism of action of Seliciclib, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Seliciclib is a purine (B94841) analog that functions by competing with adenosine (B11128) triphosphate (ATP) for the binding site on several key CDKs.[2] Its primary targets are CDK2, CDK7, and CDK9, leading to disruptions in cell cycle progression and the inhibition of transcription.[3][4] This dual action results in the induction of apoptosis in various cancer cell lines, making it a subject of interest in oncology research.[2][5] Seliciclib has been investigated in clinical trials for various malignancies, including non-small cell lung cancer, B-cell malignancies, and Cushing's disease.[2][6]

Core Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription

Seliciclib exerts its anti-neoplastic effects through the inhibition of multiple cyclin-dependent kinases, primarily affecting two critical cellular processes: cell cycle regulation and transcription.

Inhibition of Cell Cycle Progression

Seliciclib targets CDK2/cyclin E and CDK2/cyclin A complexes, which are pivotal for the G1 to S phase transition of the cell cycle.[2][3] By inhibiting these complexes, Seliciclib prevents the phosphorylation of the retinoblastoma protein (pRb).[3][7] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and cell cycle progression, leading to cell cycle arrest.[3]

Inhibition of Transcription

A key aspect of Seliciclib's mechanism is its ability to inhibit transcription by targeting CDK7 and CDK9.[3][4]

  • CDK7/cyclin H is a component of the transcription factor II H (TFIIH), which is essential for the initiation of transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[4]

  • CDK9/cyclin T1 forms the positive transcription elongation factor b (P-TEFb) complex. This complex also phosphorylates the CTD of RNAP II, which is crucial for the transition from transcription initiation to productive elongation.[4]

By inhibiting both CDK7 and CDK9, Seliciclib leads to the dephosphorylation of the RNAP II CTD.[4][8] This disruption of RNAP II phosphorylation results in a global inhibition of transcription.[5] This transcriptional inhibition disproportionately affects proteins with short mRNA and protein half-lives, such as the anti-apoptotic protein Mcl-1.[5][9] The rapid downregulation of Mcl-1 is a critical event that shifts the cellular balance towards apoptosis.[5][9]

Data Presentation

In Vitro Kinase Inhibitory Activity of Seliciclib
Target KinaseIC50 (µM)
CDK2/cyclin E0.1 - 0.7
CDK2/cyclin A0.7
CDK5/p350.16 - 0.2
CDK7/cyclin H0.49
CDK9/cyclin T10.8
Cdc2 (CDK1)/cyclin B0.65
ERK214

Table 1: Summary of Seliciclib's IC50 values against various cyclin-dependent kinases. Data compiled from multiple sources.[2][3][7][10]

In Vitro Cytotoxicity of Seliciclib in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MM.1SMultiple Myeloma15 - 25
OPM2Multiple Myeloma15 - 25
RPMI 8226Multiple Myeloma15 - 25
U266Multiple Myeloma15 - 25
Dox-40 (Doxorubicin-resistant)Multiple Myeloma15 - 25
LR5 (Melphalan-resistant)Multiple Myeloma15 - 25
MM1.R (Dexamethasone-resistant)Multiple Myeloma15 - 25
H929Multiple Myeloma8.84
LP-1Multiple Myeloma12.68
Non-small cell lung cancer (average)Non-small cell lung cancer23.6

Table 2: Cytotoxic activity of Seliciclib in various human cancer cell lines, as determined by cell viability assays (e.g., MTT) after 24-72 hours of treatment.[1][2][10][11]

Mandatory Visualizations

Seliciclib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Inhibition cluster_transcription Transcription Inhibition Seliciclib Seliciclib CDK2_CyclinE CDK2/Cyclin E Seliciclib->CDK2_CyclinE pRb_E2F pRb-E2F Complex CDK2_CyclinE->pRb_E2F phosphorylates E2F E2F (free) pRb_E2F->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Seliciclib_2 Seliciclib CDK9_CyclinT CDK9/Cyclin T Seliciclib_2->CDK9_CyclinT RNAP_II RNA Polymerase II CDK9_CyclinT->RNAP_II phosphorylates RNAP_II_P p-RNA Pol II (active) RNAP_II->RNAP_II_P Transcription Transcription Elongation RNAP_II_P->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis

Caption: Dual mechanism of Seliciclib action.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with Seliciclib (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle western_blot Protein Expression/Phosphorylation (Western Blot) treatment->western_blot ic50 Determine IC50 viability->ic50 cell_dist Quantify Cell Cycle Distribution (% Sub-G1, G1, S, G2/M) cell_cycle->cell_dist protein_quant Quantify Protein Levels (p-RNAP II, Mcl-1) western_blot->protein_quant

Caption: General experimental workflow.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of Seliciclib against a specific CDK.

  • Reagents and Materials:

    • Recombinant active kinase (e.g., CDK2/cyclin E)

    • Kinase-specific substrate (e.g., Histone H1)

    • [γ-33P]ATP or [γ-32P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Seliciclib stock solution (in DMSO)

    • 10% Trichloroacetic acid (TCA)

    • Phosphocellulose filter paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of Seliciclib in the kinase reaction buffer. Include a DMSO-only control.

    • In a microcentrifuge tube or 96-well plate, add the kinase, its substrate, and the diluted Seliciclib or DMSO control.

    • Initiate the kinase reaction by adding [γ-P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively with 10% TCA to remove unincorporated [γ-P]ATP.

    • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each Seliciclib concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Seliciclib concentration and fitting the data to a sigmoidal dose-response curve.[10]

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Seliciclib on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Seliciclib stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Seliciclib in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of Seliciclib. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]

    • Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]

    • Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[12]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after Seliciclib treatment.

  • Reagents and Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695) (for fixation)

    • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells (both adherent and floating) and wash them with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells for at least 1 hour at 4°C for fixation.[1]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.[1]

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 peak is indicative of apoptosis.[1][13]

Western Blotting for Mcl-1 and Phospho-RNA Polymerase II

This protocol is for detecting changes in protein expression and phosphorylation status.

  • Reagents and Materials:

    • Treated and untreated cell pellets

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies (e.g., anti-Mcl-1, anti-phospho-RNAP II Ser2/Ser5, anti-total-RNAP II, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse cell pellets in lysis buffer on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein levels.[8]

Conclusion

This compound, through its parent compound Seliciclib, acts as a potent anti-cancer agent by dually inhibiting cell cycle progression and transcription. Its specificity for key CDKs, particularly CDK2, CDK7, and CDK9, leads to cell cycle arrest and, critically, the induction of apoptosis via the downregulation of the short-lived survival protein Mcl-1. The provided data and protocols offer a robust framework for researchers to investigate and further elucidate the therapeutic potential of this class of CDK inhibitors.

References

In-Depth Technical Guide: Synthesis and Characterization of Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Seliciclib Carboxylic Acid-d7, a deuterated analog of a known metabolite of the cyclin-dependent kinase (CDK) inhibitor, Seliciclib (also known as R-roscovitine or CYC202). The introduction of deuterium (B1214612) can offer significant advantages in drug development, including improved metabolic stability and pharmacokinetic profiles. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data.

Introduction to Seliciclib and the Rationale for Deuteration

Seliciclib is a potent inhibitor of several CDKs, including CDK2, CDK7, and CDK9.[1][2] By competing with ATP for the kinase binding site, Seliciclib disrupts the cell cycle, leading to apoptosis in cancer cells.[3][4] It has been investigated in clinical trials for various malignancies.[1] The carboxylic acid metabolite of Seliciclib is a major in vivo transformation product.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to enhance the metabolic stability of a compound.[5][6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life and potentially reduced side effects.[6] this compound is, therefore, a molecule of significant interest for research into the pharmacokinetics and therapeutic potential of Seliciclib.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, starting from commercially available deuterated precursors and adapting the known synthesis of Seliciclib. The seven deuterium atoms are proposed to be located on the isopropyl group attached to the purine (B94841) ring.

Synthesis Workflow

Synthesis_Workflow A 2,6-Dichloropurine (B15474) B N-Benzyl-2-chloro-9H-purin-6-amine A->B F, n-Butanol, Et3N, 110 °C C N-Benzyl-2-chloro-9-(isopropyl-d7)-9H-purin-6-amine B->C G, K2CO3, DMSO D (R)-2-((6-(Benzylamino)-9-(isopropyl-d7)-9H-purin-2-yl)amino)butan-1-ol (Seliciclib-d7) C->D H, 160-165 °C E This compound D->E I F Benzylamine (B48309) G 2-Bromopropane-d7 (B113470) H (R)-2-Aminobutan-1-ol I Oxidation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-2-chloro-9H-purin-6-amine

  • Materials: 2,6-Dichloropurine, benzylamine, triethylamine (B128534) (Et3N), n-butanol.

  • Procedure: A mixture of 2,6-dichloropurine (1 equivalent), benzylamine (1.1 equivalents), and triethylamine (1.2 equivalents) in n-butanol is heated to 110 °C for 3 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield N-benzyl-2-chloro-9H-purin-6-amine.

Step 2: Synthesis of N-Benzyl-2-chloro-9-(isopropyl-d7)-9H-purin-6-amine

  • Materials: N-Benzyl-2-chloro-9H-purin-6-amine, 2-bromopropane-d7, potassium carbonate (K2CO3), dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: To a solution of N-benzyl-2-chloro-9H-purin-6-amine (1 equivalent) in DMSO, potassium carbonate (1.5 equivalents) and 2-bromopropane-d7 (1.2 equivalents) are added. The reaction mixture is stirred at room temperature for 5 hours. The mixture is then diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-benzyl-2-chloro-9-(isopropyl-d7)-9H-purin-6-amine.

Step 3: Synthesis of (R)-2-((6-(Benzylamino)-9-(isopropyl-d7)-9H-purin-2-yl)amino)butan-1-ol (Seliciclib-d7)

  • Materials: N-Benzyl-2-chloro-9-(isopropyl-d7)-9H-purin-6-amine, (R)-2-aminobutan-1-ol.

  • Procedure: A mixture of N-benzyl-2-chloro-9-(isopropyl-d7)-9H-purin-6-amine (1 equivalent) and an excess of (R)-2-aminobutan-1-ol (e.g., 8 equivalents) is heated to 160-165 °C for 8 hours. After cooling, the excess (R)-2-aminobutan-1-ol is removed under vacuum. The residue is then dissolved in ethyl acetate and washed with water. The organic layer is dried and concentrated. The product, Seliciclib-d7, is purified by recrystallization from ethyl acetate.

Step 4: Synthesis of this compound

  • Materials: Seliciclib-d7, oxidizing agent (e.g., potassium permanganate (B83412) or a milder reagent like Dess-Martin periodinane followed by oxidation of the intermediate aldehyde).

  • Procedure: The primary alcohol of Seliciclib-d7 is oxidized to the corresponding carboxylic acid. For example, a solution of Seliciclib-d7 in a suitable solvent (e.g., acetone/water mixture) is treated with an oxidizing agent such as potassium permanganate at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis A This compound B HPLC A->B C Mass Spectrometry (MS) A->C D Nuclear Magnetic Resonance (NMR) A->D E Purity Assessment B->E F Molecular Weight Confirmation & Isotopic Enrichment C->F G Structural Elucidation & Deuterium Incorporation Site D->G

Caption: Workflow for the characterization of this compound.

Expected Analytical Data

Table 1: Expected Physicochemical Properties

PropertyExpected Value
Molecular Formula C₁₉H₁₇D₇N₆O₂
Molecular Weight 375.48 g/mol
Appearance White to off-white solid

Table 2: Expected Chromatographic and Spectroscopic Data

Analytical TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high chemical purity (>98%). The retention time might show a slight shift compared to the non-deuterated analog due to the isotopic effect.[7]
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) should be observed at m/z 376.2, which is 7 mass units higher than the non-deuterated Seliciclib Carboxylic Acid. The isotopic distribution pattern will confirm the incorporation of seven deuterium atoms.
¹H Nuclear Magnetic Resonance (¹H NMR) The spectrum will show the absence of signals corresponding to the isopropyl protons. The remaining proton signals of the purine core, benzyl (B1604629) group, and the butanoic acid side chain should be present with appropriate chemical shifts and coupling constants.
²H Nuclear Magnetic Resonance (²H NMR) A signal corresponding to the deuterium atoms on the isopropyl group should be observed, confirming the location of deuteration.
¹³C Nuclear Magnetic Resonance (¹³C NMR) The spectrum will be similar to the non-deuterated analog, but the signals for the deuterated isopropyl carbons will show characteristic splitting (C-D coupling) and potentially a slight upfield shift.

Mechanism of Action: Seliciclib Signaling Pathway

Seliciclib exerts its anticancer effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression and transcription.

Seliciclib_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcription Regulation CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->G1_S_Transition Promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis Arrest leads to CDK7 CDK7 RNAPII RNA Polymerase II CTD CDK7->RNAPII Phosphorylates CDK9 CDK9 CDK9->RNAPII Phosphorylates Mcl1 Mcl-1 (Anti-apoptotic) RNAPII->Mcl1 Transcription Mcl1->Apoptosis Inhibition of transcription leads to Seliciclib Seliciclib Seliciclib->CDK2_CyclinE Inhibits Seliciclib->CDK2_CyclinA Inhibits Seliciclib->CDK7 Inhibits Seliciclib->CDK9 Inhibits

References

An In-depth Technical Guide: Seliciclib Carboxylic Acid-d7 vs. Seliciclib (Roscovitine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Seliciclib (also known as Roscovitine or CYC202) and its major metabolite, Seliciclib Carboxylic Acid. The deuterated form, Seliciclib Carboxylic Acid-d7, is also discussed in its critical role as an internal standard for pharmacokinetic analyses. Seliciclib is a well-characterized cyclin-dependent kinase (CDK) inhibitor with demonstrated anti-proliferative and pro-apoptotic activities in various cancer models.[1][2] This guide details the physicochemical properties, pharmacokinetic profiles, and known biological activities of these compounds. While extensive data exists for Seliciclib, direct comparative studies on the biological activity of its carboxylic acid metabolite are limited. This document compiles the available information to facilitate a clearer understanding of their respective roles and properties in research and drug development.

Introduction

Seliciclib is a second-generation, orally bioavailable small-molecule inhibitor of CDKs, targeting primarily CDK2, CDK7, and CDK9.[3][4] By competing with ATP for the binding site on these kinases, Seliciclib disrupts cell cycle progression and inhibits transcription, leading to cell cycle arrest and apoptosis.[3][5] It has been investigated in numerous preclinical and clinical studies for various malignancies, including non-small cell lung cancer and multiple myeloma.[2][3]

Upon administration, Seliciclib is rapidly metabolized in the body, with the primary metabolite being its carboxylic acid derivative.[1][3][6] To accurately quantify Seliciclib and its metabolites in biological matrices, stable isotope-labeled internal standards are employed. This compound serves this purpose, where seven hydrogen atoms are replaced by deuterium, allowing for its differentiation from the endogenous metabolite in mass spectrometry-based assays. This guide will first compare the parent drug, Seliciclib, with its carboxylic acid metabolite and then elucidate the specific application of the deuterated form.

Physicochemical and Pharmacokinetic Properties

A summary of the known physicochemical and pharmacokinetic parameters for Seliciclib and its carboxylic acid metabolite is presented in the tables below.

Table 1: Physicochemical Properties
PropertySeliciclib (Roscovitine)Seliciclib Carboxylic AcidThis compound
IUPAC Name (2R)-2-[[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino]butan-1-ol(2R)-2-[[6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino]butanoic acid(2R)-2-[[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino]butanoic acid-d7
Synonyms Roscovitine, CYC202COOH-R-roscovitine-
CAS Number 186692-46-6482615-12-3Not widely available
Molecular Formula C₁₉H₂₆N₆OC₁₉H₂₄N₆O₂C₁₉H₁₇D₇N₆O₂
Molecular Weight 354.45 g/mol 368.43 g/mol ~375.48 g/mol
Table 2: Pharmacokinetic Parameters in Mice
ParameterSeliciclib (Roscovitine)Seliciclib Carboxylic AcidReference(s)
AUC (µmol/L/h) 38174[6]
Urinary Excretion (% of dose) ~0.0265-68[6]

Mechanism of Action and Biological Activity

Seliciclib exerts its biological effects primarily through the inhibition of cyclin-dependent kinases.

Signaling Pathway of Seliciclib

Seliciclib's primary mechanism of action involves the inhibition of CDK2, CDK7, and CDK9. Inhibition of these kinases leads to two main downstream effects: cell cycle arrest and inhibition of transcription.

  • Cell Cycle Arrest: By inhibiting CDK2, Seliciclib prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1/S phase transition, thereby leading to cell cycle arrest.

  • Inhibition of Transcription: Seliciclib's inhibition of CDK7 and CDK9 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This leads to a global downregulation of transcription, particularly affecting proteins with short half-lives, such as the anti-apoptotic protein Mcl-1. The decrease in Mcl-1 levels is a key factor in Seliciclib-induced apoptosis.[2][5]

Seliciclib_Pathway cluster_seliciclib Seliciclib Action cluster_cdks Cyclin-Dependent Kinases cluster_downstream Downstream Effects Seliciclib Seliciclib (Roscovitine) CDK2 CDK2/Cyclin E Seliciclib->CDK2 Inhibits CDK7 CDK7/Cyclin H Seliciclib->CDK7 Inhibits CDK9 CDK9/Cyclin T1 Seliciclib->CDK9 Inhibits pRb pRb Phosphorylation CDK2->pRb Phosphorylates RNAPII RNA Pol II CTD Phosphorylation CDK7->RNAPII Phosphorylates CDK9->RNAPII Phosphorylates E2F E2F Release pRb->E2F Inhibits CellCycleArrest Cell Cycle Arrest pRb->CellCycleArrest Leads to G1_S G1/S Transition E2F->G1_S Promotes Transcription Transcription Inhibition RNAPII->Transcription Enables Mcl1 Mcl-1 Downregulation Transcription->Mcl1 Produces Apoptosis Apoptosis Transcription->Apoptosis Induces Mcl1->Apoptosis Inhibits Deuterated_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (contains Seliciclib Metabolite) Extraction Extraction BiologicalSample->Extraction DeuteratedStandard This compound (Internal Standard) DeuteratedStandard->Extraction Spiked into sample LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Co-elution Quantification Accurate Quantification MS->Quantification Ratio of Metabolite to d7-Standard Seliciclib_Synthesis Start 2,6-Dichloropurine Intermediate1 6-Benzylamino-2-chloropurine Start->Intermediate1 Benzylamine Intermediate2 N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine Intermediate1->Intermediate2 Isopropyl bromide Seliciclib Seliciclib ((R)-Roscovitine) Intermediate2->Seliciclib (R)-2-aminobutan-1-ol

References

The Indispensable Role of Deuterated Standards in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the pursuit of precision, accuracy, and reliability is paramount. Quantitative bioanalysis, the cornerstone of pharmacokinetic, toxicological, and metabolic studies, is fraught with challenges that can compromise data integrity. These challenges include variability in sample preparation, instrument response, and matrix effects. To overcome these obstacles, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has become the gold standard in analytical methodologies.[1][2] This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated standards in pharmaceutical research.

Core Principles of Deuterated Standards

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[3] The fundamental principle behind their use is that deuterated compounds are chemically almost identical to their non-deuterated counterparts.[3] This chemical similarity means they exhibit nearly identical extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry.[3] However, their increased mass allows them to be distinguished from the analyte of interest by a mass spectrometer. This unique property enables the deuterated standard to serve as an ideal internal reference, co-eluting with the analyte and compensating for variations throughout the analytical workflow.[4][5]

Applications in Pharmaceutical Research

The utility of deuterated standards spans the entirety of the drug development pipeline, from early discovery to clinical trials.

Bioanalytical Method Validation and Sample Analysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are crucial for achieving accurate and precise quantification of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[5][6] By correcting for variability introduced during sample preparation, injection, and ionization, they significantly enhance the reliability of pharmacokinetic and toxicokinetic data.[5][6] Regulatory bodies such as the FDA and EMA strongly recommend the use of SIL-IS in bioanalytical method validation.[3]

Metabolic Studies and Metabolite Identification

Deuterated compounds are invaluable tools for elucidating the metabolic fate of drug candidates.[7] By administering a deuterated version of a drug, researchers can readily distinguish drug-related metabolites from endogenous compounds in mass spectrometry data, simplifying metabolite identification.[4] This is due to the characteristic mass shift between the unlabeled metabolite and its deuterated counterpart.[4] Furthermore, strategic placement of deuterium can help in understanding complex metabolic pathways.[4]

The Kinetic Isotope Effect (KIE) in Drug Discovery

The replacement of hydrogen with deuterium can slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step.[8] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can be strategically employed to improve a drug's metabolic stability, leading to a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[8][9]

Data Presentation: Performance of Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over their non-deuterated (analog) counterparts is evident in the improved accuracy and precision of bioanalytical methods. The following tables summarize key validation parameters from comparative studies.

Validation Parameter Deuterated Internal Standard Analog Internal Standard Rationale for Superior Performance
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Co-elution and similar ionization behavior provide better compensation for matrix effects.[2][10]
Precision (% CV) Typically ≤ 10%Often > 15%Consistent tracking of the analyte through all stages of the analytical process reduces variability.[2][10]
Matrix Effect (% CV) Typically < 15%Can be > 20%Near-identical physicochemical properties ensure that the internal standard is affected by matrix components in the same way as the analyte.[6]
Recovery (% CV) Consistent and reproducible (< 15%)VariableSimilar extraction efficiency across different lots of biological matrix.[11][12]
Linearity (r²) ≥ 0.998Often > 0.98Improved data quality at each concentration level of the calibration curve.[6]

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Analog Internal Standards.

Characteristic Deuterated Internal Standard Analog Internal Standard
Chromatographic Behavior Co-elutes with the analyte.Retention time may differ significantly.
Ionization Efficiency Nearly identical to the analyte.Can vary significantly from the analyte.
Extraction Recovery Highly similar to the analyte.Can differ significantly.[11]
Cost & Availability Higher cost and may require custom synthesis.[11]Generally lower cost and more readily available.[11]
Potential for Crosstalk Possible if mass difference is insufficient.Low.

Table 2: Physicochemical and Practical Comparison of Internal Standards.

Experimental Protocols

Synthesis and Quality Control of Deuterated Standards

The synthesis of deuterated standards can be achieved through various chemical methods, including direct exchange with deuterium-donating reagents, metal-catalyzed hydrogenation with deuterium gas, and synthesis from deuterated precursors.[13]

Quality Control: The isotopic purity and enrichment of a deuterated standard are critical for its performance. These are typically determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS).[14][15]

  • ¹H NMR: Used to determine the degree of deuteration by quantifying the remaining protons at the labeled positions.[16][17]

  • ²H NMR: Directly measures the deuterium signal to confirm the location and extent of labeling.[16]

  • HR-MS: Provides the isotopic distribution of the compound, allowing for the calculation of isotopic purity.[14][15] It is recommended to choose deuterated compounds with at least 98% isotopic enrichment to minimize background interference.[3]

Bioanalytical Method Validation using a Deuterated Internal Standard

The following is a representative protocol for the validation of an LC-MS/MS method for the quantification of a drug in human plasma.

Materials and Reagents:

  • Analyte and its corresponding deuterated internal standard.

  • Drug-free human plasma.

  • HPLC-grade acetonitrile (B52724), methanol, and water.

  • LC-MS grade formic acid.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of the analyte.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add a fixed amount of the deuterated internal standard solution.[18]

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[18]

    • Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[18]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

      • Flow Rate: A typical flow rate for analytical HPLC.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive or negative electrospray ionization (ESI), optimized for the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Mandatory Visualizations

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Deuterated IS Sample->Spike_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

Drug Metabolism Pathway

Drug_Metabolism cluster_drug Parent Drug cluster_metabolism Phase I Metabolism (CYP450) cluster_conjugation Phase II Metabolism Parent_Drug Drug-d3 (Administered) Metabolite_A Metabolite A-d2 (Hydroxylation) Parent_Drug->Metabolite_A OH Metabolite_B Metabolite B-d3 (N-dealkylation) Parent_Drug->Metabolite_B -CH3 Parent_Drug_Unlabeled Drug (Analyte) Conjugate_A Glucuronide Conjugate A-d2 Metabolite_A->Conjugate_A UGT Excretion Excretion Metabolite_B->Excretion Conjugate_A->Excretion

Caption: A simplified metabolic pathway for a hypothetical deuterated drug.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmaceutical research. Their ability to mimic the behavior of the analyte throughout the bioanalytical process provides a level of accuracy and precision that is unmatched by other types of internal standards.[1] By compensating for variability in sample preparation, matrix effects, and instrument response, deuterated standards ensure the generation of high-quality, reliable data that is essential for making critical decisions in drug development.[1] Furthermore, their application in metabolic studies and the strategic use of the kinetic isotope effect in drug design highlight their versatility and importance in advancing new therapeutic agents. The adoption of deuterated standards is not merely a best practice but a critical component for any laboratory striving for excellence in bioanalysis.

References

The Deuterium Kinetic Isotope Effect: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

The substitution of hydrogen with its stable isotope, deuterium (B1214612), at strategic molecular positions can profoundly influence the rate of chemical reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool in mechanistic elucidation and a valuable strategy in drug design. This technical guide provides a comprehensive overview of the theoretical underpinnings of the deuterium KIE, detailed experimental protocols for its measurement, and a summary of its applications in contemporary drug discovery and development. For researchers, scientists, and drug development professionals, a thorough understanding of the deuterium KIE is crucial for interpreting reaction mechanisms and for the rational design of safer and more effective therapeutics.

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] The deuterium KIE (kH/kD) arises from the mass difference between protium (B1232500) (¹H) and deuterium (²H). This mass difference leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when this bond cleavage is involved in the rate-determining step.[2]

There are two main types of deuterium KIEs:

  • Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the theoretical maximum for a primary KIE at room temperature is around 7-8.[1] However, observed values are often lower and can provide insight into the transition state of the reaction.

  • Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[3] SKIEs are typically smaller than PKIEs, with values for deuterium substitution usually ranging from 0.7 to 1.5. They are further classified based on the position of the isotope relative to the reaction center (α, β, etc.) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).

Diagram 1: Conceptual Representation of Primary vs. Secondary KIE

KIE_Concept cluster_primary Primary KIE cluster_secondary Secondary KIE p_reactant R-C-H p_ts [R--C--H]‡ p_reactant->p_ts Rate-determining step (bond breaking) p_product R + C-H p_ts->p_product p_label Deuterium substitution at the scissile C-H bond (R-C-D) significantly slows the reaction. s_reactant R-CH2-X s_ts [R-CH2--X]‡ s_reactant->s_ts Rate-determining step s_product R-CH2+ + X- s_ts->s_product s_label Deuterium substitution adjacent to the reacting center (e.g., R-CD2-X) causes a smaller change in rate.

Caption: Differentiating Primary and Secondary Kinetic Isotope Effects.

Applications in Drug Development

The strategic incorporation of deuterium into drug candidates, often referred to as "deuteration," has emerged as a valuable tactic in medicinal chemistry. By leveraging the KIE, drug developers can favorably modulate the pharmacokinetic properties of a molecule.

  • Slowing Metabolism: Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds.[2] If this is the rate-limiting step in a drug's clearance, replacing the targeted hydrogen with deuterium can significantly slow down its metabolism. This can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.

  • Improving Safety Profiles: Deuteration can also be used to alter metabolic pathways, potentially reducing the formation of toxic metabolites. By "blocking" a metabolic soft spot through deuteration, the drug may be shunted down an alternative, safer metabolic route.

  • Elucidating Reaction Mechanisms: Beyond drug development, the KIE is a fundamental tool for studying enzymatic reaction mechanisms. The magnitude of the observed KIE can provide crucial information about the transition state of a reaction, helping to distinguish between different proposed mechanisms.

Quantitative Data on Deuterium Kinetic Isotope Effects

The magnitude of the deuterium KIE is highly dependent on the specific reaction and the position of the isotopic label. The following tables summarize representative kH/kD values for various enzymatic and organic reactions.

Table 1: Primary Deuterium KIEs in Enzyme-Catalyzed Reactions

Enzyme ClassSubstratePosition of DeuterationkH/kDReference(s)
Alcohol DehydrogenaseEthanolC13.0 - 4.0[4][5]
Monoamine Oxidase ABenzylamineα-CH₂6.5 - 13.0[6][7]
Cytochrome P450N,N-DimethylamidesN-CH₃3.6 - 6.9[8]
Glycerol-3-Phosphate DehydrogenaseNADL1.5 - 3.1[9]
Protein Lysine Methyltransferase SET8S-adenosyl-L-methionineS-CD₃0.90 (inverse)[10]

Table 2: Secondary Deuterium KIEs in Organic Reactions

Reaction TypeSubstratePosition of DeuterationkH/kDReference(s)
Sₙ1 SolvolysisIsopropyl Bromideα-CH~1.15[11]
Sₙ1 Solvolysist-Butyl Chlorideβ-CH₃~1.3[3]
Sₙ2 ReactionMethyl Bromide + CN⁻α-CH₃~1.08[3]
Sₙ2 ReactionNucleophile (Nu-D)< 1.0 (inverse)

Experimental Protocols for Measuring the Deuterium Kinetic Isotope Effect

The accurate determination of KIEs is paramount for their meaningful interpretation. Several analytical techniques can be employed, with the choice depending on the specific reaction, the availability of isotopically labeled materials, and the required precision.

Diagram 2: General Workflow for KIE Measurement

KIE_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_calculation 4. Calculation synthesis Synthesize Deuterium- Labeled Substrate(s) purification Purify and Characterize Labeled and Unlabeled Substrates synthesis->purification reaction_setup Set up Reaction with Protiated and/or Deuterated Substrate purification->reaction_setup quenching Quench Reaction at Various Time Points reaction_setup->quenching analytical_method Analyze Samples by MS or NMR quenching->analytical_method data_processing Determine Isotope Ratios and/or Reaction Progress analytical_method->data_processing kie_calculation Calculate kH/kD data_processing->kie_calculation

Caption: A generalized workflow for the experimental determination of KIE.

Synthesis of Deuterium-Labeled Compounds

The synthesis of high-purity deuterium-labeled compounds is a critical first step. Common methods include:

  • Deuterium Gas (D₂) Exchange: Catalytic hydrogenation/deuterogenation using catalysts like Palladium on carbon (Pd/C) is a common method for introducing deuterium.

  • Deuterated Reagents: The use of deuterated reducing agents (e.g., NaBD₄, LiAlD₄) or deuterated solvents (e.g., D₂O) in the presence of a catalyst can achieve specific labeling.

  • H/D Exchange: Under acidic or basic conditions, protons on carbons adjacent to carbonyls or on aromatic rings can be exchanged for deuterium from a source like D₂O.

Protocol 4.1.1: General Procedure for Catalytic Deuteration of an Aromatic Compound

  • Materials: Aromatic substrate, 10% Pd/C, deuterium gas (D₂), anhydrous solvent (e.g., ethyl acetate), round-bottom flask, magnetic stirrer, and a hydrogenation apparatus (e.g., Parr shaker or balloon).

  • Procedure: a. In a round-bottom flask, combine the aromatic substrate and 10% Pd/C (typically 5-10 mol%). b. Evacuate the flask and backfill with an inert gas (e.g., argon) three times. c. Introduce D₂ gas to the desired pressure (or via a balloon). d. Stir the reaction vigorously at the desired temperature until the reaction is complete (monitored by TLC, GC, or NMR). e. Carefully vent the excess D₂ gas and purge the flask with an inert gas. f. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. g. Concentrate the filtrate under reduced pressure to obtain the deuterated product. h. Purify the product as necessary (e.g., by column chromatography or recrystallization).

  • Characterization: Confirm the position and extent of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

KIE Measurement by Mass Spectrometry (MS)

MS-based methods are highly sensitive and are well-suited for KIE measurements, particularly in complex biological matrices.

Protocol 4.2.1: Competitive KIE Measurement using LC-MS/MS

This method involves co-incubating a mixture of the protiated and deuterated substrates and monitoring their relative consumption over time.

  • Reaction Setup: a. Prepare a stock solution containing an equimolar mixture of the protiated (H) and deuterated (D) substrates. b. Initiate the enzymatic reaction by adding the enzyme to a buffered solution containing the H/D substrate mixture at a known concentration. c. At various time points (including t=0), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent).

  • LC-MS/MS Analysis: a. Chromatography: Separate the remaining substrates from other reaction components using a suitable HPLC or UHPLC column and mobile phase gradient. b. Mass Spectrometry: Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in multiple reaction monitoring (MRM) mode. i. Establish specific MRM transitions for both the protiated and deuterated substrates. ii. Optimize instrument parameters (e.g., collision energy, cone voltage) for each transition to maximize sensitivity.

  • Data Analysis: a. For each time point, determine the peak areas for the protiated (AreaH) and deuterated (AreaD) substrates. b. Calculate the ratio of the two isotopes (R = AreaH / AreaD) at each time point. c. The KIE can be calculated using the following equation, where R₀ is the ratio at t=0 and Rt is the ratio at time t, and f is the fraction of the protiated substrate remaining: kH/kD = ln(1-f) / ln(1 - f * Rt/R₀)

KIE Measurement by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining KIEs, especially when the reaction can be monitored in real-time within the NMR tube.

Protocol 4.3.1: KIE Measurement by ¹H NMR

  • Sample Preparation: a. Prepare an NMR tube containing the substrate (either protiated or deuterated) in a suitable deuterated solvent, along with any necessary buffer components and an internal standard. b. Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Monitoring: a. Initiate the reaction (e.g., by adding the enzyme or a catalyst). b. Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of the substrate peak and the appearance of the product peak.

  • Data Analysis: a. Integrate the substrate and product peaks at each time point relative to the internal standard. b. Plot the concentration of the substrate versus time for both the protiated and deuterated reactions. c. Determine the initial reaction rates (or rate constants) for both the protiated (kH) and deuterated (kD) reactions by fitting the data to an appropriate kinetic model. d. The KIE is the ratio of the two rate constants: KIE = kH / kD.

Conclusion

The deuterium kinetic isotope effect is a nuanced yet powerful phenomenon with significant implications for both fundamental chemical research and applied drug development. A comprehensive understanding of its theoretical basis, coupled with robust experimental methodologies for its quantification, enables researchers to unravel complex reaction mechanisms and to rationally design drug molecules with improved pharmacokinetic and safety profiles. As analytical instrumentation continues to advance in sensitivity and resolution, the precision with which KIEs can be measured will undoubtedly improve, further solidifying its role as an indispensable tool in the chemical and pharmaceutical sciences.

References

Seliciclib Carboxylic Acid-d7 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Seliciclib Carboxylic Acid-d7, a deuterated internal standard for the corresponding metabolite of Seliciclib (also known as R-roscovitine or CYC202). Seliciclib is a potent cyclin-dependent kinase (CDK) inhibitor investigated for various therapeutic applications, including oncology and neurology.[1][2] This document outlines the expected analytical specifications, the established mechanism of action of the parent compound, and relevant experimental protocols.

Certificate of Analysis Data (Representative)

While a specific Certificate of Analysis (CoA) for a particular lot of this compound is not publicly available, the following table summarizes the expected quantitative data based on information from suppliers of stable isotope-labeled compounds.[3] All compounds are typically shipped with a detailed CoA confirming identity and purity.[3]

ParameterSpecificationMethod
Identity
Molecular FormulaC₁₉H₁₇D₇N₆O₂Mass Spectrometry
Molecular Weight375.48 g/mol Mass Spectrometry
Deuterium Incorporation≥98%Mass Spectrometry
Purity
HPLC Purity>98%HPLC-UV/PDA
Physical Properties
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSO-

Note: The actual values may vary slightly from lot to lot. A lot-specific CoA should always be consulted for precise data.

Mechanism of Action of Seliciclib

Seliciclib is a purine (B94841) analog that functions as a competitive inhibitor of ATP binding to the active site of several cyclin-dependent kinases (CDKs).[4] Its primary targets include CDK2/cyclin E, CDK2/cyclin A, CDK7/cyclin H, and CDK9/cyclin T1.[4][5] Inhibition of these kinases disrupts cell cycle progression and transcription, ultimately leading to apoptosis in rapidly dividing cells.[5][6]

A key mechanism of Seliciclib-induced apoptosis is the downregulation of the anti-apoptotic protein Mcl-1.[4][5] This is achieved through the inhibition of CDK7 and CDK9, which are essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[4][5] Dephosphorylation of the CTD inhibits transcription, leading to a rapid decrease in the mRNA and protein levels of short-lived survival factors like Mcl-1.[5]

Signaling Pathway of Seliciclib

Seliciclib_Pathway cluster_inhibition Seliciclib Seliciclib CDK CDK2, CDK7, CDK9 Seliciclib->CDK Inhibits RNAPII RNA Polymerase II-CTD (Phosphorylation) CDK->RNAPII Phosphorylates Transcription Transcription RNAPII->Transcription Initiates Mcl1 Mcl-1 mRNA & Protein Transcription->Mcl1 Produces Apoptosis Apoptosis Mcl1->Apoptosis Inhibits inhibition_label Inhibition

Caption: Mechanism of action of Seliciclib leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the study of Seliciclib and its metabolites. This compound is an ideal internal standard for mass spectrometry-based quantification in these experimental settings.[7]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Seliciclib on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., multiple myeloma cell lines) in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Drug Treatment: Treat cells with increasing concentrations of Seliciclib (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).[8] A vehicle control (DMSO) should be included.[4]

  • MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of isopropanol (B130326) containing 0.04 N HCl to each well to dissolve the formazan (B1609692) crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer, with a reference wavelength of 630 nm.[8]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of Seliciclib on cell cycle distribution.

  • Cell Treatment: Culture cells (1 x 10⁶) with or without Seliciclib (e.g., 25 µM) for various time points.[4]

  • Fixation: Harvest the cells, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol (B145695) for at least 1 hour.[4]

  • RNAse Treatment: Treat the fixed cells with 10 µg/mL RNase for 1 hour.[4]

  • Staining: Stain the cells with 5 µg/mL propidium (B1200493) iodide (PI).[4]

  • Flow Cytometry: Analyze the cell cycle profile using a flow cytometer.[4]

Western Blotting

This technique is used to analyze the expression levels of specific proteins.

  • Cell Lysis: Culture cells with Seliciclib for the desired time, then harvest and lyse the cells in a suitable lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Transfer: Transfer the separated proteins to a nitrocellulose membrane.[4]

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Mcl-1, cleaved PARP, phospho-STAT3), followed by incubation with appropriate secondary antibodies.[4]

  • Detection: Visualize the protein bands using a suitable detection method.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a method for the quantification of Seliciclib in biological matrices, for which this compound would serve as an excellent internal standard.[9]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 5) in a 50:50 (v/v) ratio.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: Photodiode array (PDA) at 230 nm.[9]

  • Sample Preparation:

    • Protein precipitation of plasma samples followed by liquid-liquid extraction.

  • Validation:

    • The method should be validated for linearity, accuracy, precision, and limit of quantification according to relevant guidelines.[9] A typical linear range for Seliciclib is 50 to 1000 ng/mL.[9]

Experimental Workflows

HPLC Analysis Workflow

HPLC_Workflow Sample Plasma Sample (+ this compound IS) Extraction Protein Precipitation & Liquid-Liquid Extraction Sample->Extraction HPLC HPLC-PDA Analysis Extraction->HPLC Data Quantification HPLC->Data

Caption: Workflow for the quantification of Seliciclib in plasma.

Western Blot Workflow

Western_Blot_Workflow Cells Cell Culture & Treatment with Seliciclib Lysis Cell Lysis & Protein Quantification Cells->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Membrane Transfer Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Antibody1 Primary Antibody Incubation Blocking->Antibody1 Antibody2 Secondary Antibody Incubation Antibody1->Antibody2 Detection Signal Detection & Analysis Antibody2->Detection

Caption: Standard workflow for Western Blot analysis.

References

Commercial Availability and Technical Guide for Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Seliciclib Carboxylic Acid-d7, a deuterated stable isotope-labeled internal standard for the corresponding active metabolite of Seliciclib (R-Roscovitine, CYC202). This document covers its commercial availability, physicochemical properties, and its critical role in pharmacokinetic and drug metabolism studies. Detailed experimental protocols for its use in bioanalytical assays are also provided, along with diagrams illustrating the metabolic pathway of Seliciclib and the experimental workflow for quantitative analysis.

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers can procure this compound for research and development purposes. Below is a summary of information from various suppliers.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Availability
BDG Synthesis 7011482615-12-3 (unlabelled)C₁₉H₁₇D₇N₆O₂375.476In Stock
Clearsynth CS-O-34425849108-26-5C₁₉H₁₇D₇N₆O₂375.48In Stock
MedChemExpress HY-30237SNot SpecifiedNot SpecifiedNot SpecifiedIn Stock

Note: The CAS number for the unlabeled compound is provided by some suppliers for reference.

Physicochemical Properties and Storage

PropertyValue
Chemical Name This compound
Synonyms (R)-Roscovitine-d7 Carboxylic Acid Metabolite
Purity Typically >98% (as determined by HPLC)
Storage Store at -20°C for long-term stability. Shipped at ambient temperature.
Appearance A solid powder.

Metabolism of Seliciclib to Seliciclib Carboxylic Acid

Seliciclib, a potent inhibitor of cyclin-dependent kinases (CDKs), undergoes significant metabolism in vivo.[1] The primary metabolic pathway involves the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine (B94841) ring, resulting in the formation of Seliciclib Carboxylic Acid.[2] This conversion is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6.[1] The resulting carboxylic acid metabolite is a major species observed in plasma and is predominantly excreted in the urine.[2][3]

The use of a deuterated version of Seliciclib, such as R-roscovitine-d9, has been instrumental in studying its metabolic fate and has demonstrated a kinetic isotope effect, leading to a decrease in the formation of the carboxylic acid metabolite.[4] This underscores the importance of this metabolic pathway.

Signaling Pathway: Seliciclib Metabolism

Seliciclib_Metabolism Seliciclib Seliciclib (R-Roscovitine) Metabolite Seliciclib Carboxylic Acid Seliciclib->Metabolite Oxidation Enzymes CYP3A4, CYP2B6 Enzymes->Seliciclib

Caption: Metabolic conversion of Seliciclib to its carboxylic acid metabolite.

Role as a Stable Isotope-Labeled Internal Standard

This compound serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it shares very similar physicochemical properties with the analyte of interest. This ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.

Experimental Protocol: Quantification of Seliciclib Carboxylic Acid in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantitative analysis of Seliciclib Carboxylic Acid in human plasma. This protocol is based on established methods for the bioanalysis of small molecule drug metabolites using deuterated internal standards.

Materials and Reagents
  • Seliciclib Carboxylic Acid (analyte standard)

  • This compound (internal standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Seliciclib Carboxylic Acid and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Seliciclib Carboxylic Acid stock solution in 50:50 (v/v) methanol:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare separate working solutions for QC samples (e.g., low, medium, high concentrations).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

  • Spiking: Spike the appropriate amount of the calibration standard or QC working solutions into blank human plasma to achieve the desired concentrations.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Seliciclib Carboxylic Acid: To be determined by infusion and optimization (e.g., [M+H]+ → fragment ion)

    • This compound: To be determined by infusion and optimization (e.g., [M+H]+ → fragment ion)

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Quantify the concentration of Seliciclib Carboxylic Acid in the QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample (50 µL) Spike_IS Spike with This compound Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: Workflow for the quantification of Seliciclib Carboxylic Acid.

Mechanism of Action of Parent Compound: Seliciclib

Seliciclib is a selective inhibitor of several cyclin-dependent kinases (CDKs), including CDK2, CDK7, and CDK9.[5][6] By competing with ATP for the binding site on these kinases, Seliciclib disrupts the cell cycle and inhibits transcription.[7][8] Inhibition of CDK2 leads to cell cycle arrest, while inhibition of CDK7 and CDK9 affects the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a downregulation of anti-apoptotic proteins like Mcl-1.[7][9] This dual mechanism of action contributes to the induction of apoptosis in cancer cells.

Signaling Pathway: Seliciclib Mechanism of Action

Seliciclib_MoA cluster_cdk CDK Inhibition cluster_effects Cellular Effects Seliciclib Seliciclib CDK2 CDK2/Cyclin E, A Seliciclib->CDK2 inhibits CDK7 CDK7/Cyclin H Seliciclib->CDK7 inhibits CDK9 CDK9/Cyclin T Seliciclib->CDK9 inhibits CellCycle Cell Cycle Arrest CDK2->CellCycle promotes Transcription Transcription Inhibition CDK7->Transcription CDK9->Transcription Apoptosis Apoptosis CellCycle->Apoptosis Mcl1 ↓ Mcl-1 Transcription->Mcl1 Mcl1->Apoptosis inhibits

Caption: Simplified signaling pathway of Seliciclib's mechanism of action.

References

Seliciclib Carboxylic Acid-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 849108-26-5

This technical guide provides an in-depth overview of Seliciclib Carboxylic Acid-d7, a deuterated metabolite of the cyclin-dependent kinase (CDK) inhibitor Seliciclib (also known as R-roscovitine or CYC202). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway diagrams to support further investigation and application of this compound.

Introduction

Seliciclib is a second-generation CDK inhibitor that has been investigated for its therapeutic potential in various cancers, including non-small cell lung cancer and B-cell malignancies.[1][2] It functions by competing with ATP for the binding sites on several CDKs, primarily CDK2, CDK7, and CDK9, leading to cell cycle disruption and apoptosis.[1] The primary metabolic pathway of Seliciclib in vivo is the oxidation of its hydroxymethyl group to form a carboxylic acid derivative.[1][3] The deuterated form, this compound, is a crucial tool for pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based analyses.

Chemical and Physical Properties

The key chemical and physical properties of this compound and its non-deuterated counterpart are summarized in the table below.

PropertyThis compoundSeliciclib Carboxylic Acid
CAS Number 849108-26-5[4][5][6][7][8]482615-12-3[9][10][11]
Molecular Formula C₁₉H₁₇D₇N₆O₂[4][12]C₁₉H₂₄N₆O₂[9]
Molecular Weight 375.48 g/mol [4][8]368.43 g/mol [9][11]
Synonyms (R)-2-((6-(benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butanoic acid-d7(R)-2-((6-(benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butanoic acid[9]

Synthesis

A detailed, publicly available synthesis protocol for this compound is not available. However, the general approach for synthesizing deuterated metabolites involves either biotransformation or chemical synthesis from a deuterated parent drug.[13] A plausible synthetic route would involve the preparation of deuterated Seliciclib (Seliciclib-d7) followed by oxidation of the primary alcohol to a carboxylic acid. A generalized workflow for the chemical synthesis is presented below.

G cluster_synthesis Generalized Synthesis Workflow start Deuterated Precursors seliciclib_d7 Synthesis of Seliciclib-d7 start->seliciclib_d7 oxidation Oxidation of Primary Alcohol seliciclib_d7->oxidation product This compound oxidation->product purification Purification and Characterization (HPLC, NMR, MS) product->purification

Caption: Generalized workflow for the chemical synthesis of this compound.

Biological Activity and Metabolism

Mechanism of Action of Seliciclib

Seliciclib exerts its anti-cancer effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression.[1] By targeting CDK2, CDK7, and CDK9, Seliciclib disrupts the cell cycle and inhibits transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[2][14] This ultimately induces apoptosis in cancer cells.

G cluster_pathway Seliciclib Signaling Pathway seliciclib Seliciclib cdk CDK2, CDK7, CDK9 seliciclib->cdk inhibits cell_cycle Cell Cycle Progression cdk->cell_cycle promotes transcription RNA Polymerase II Transcription cdk->transcription promotes mcl1 Mcl-1 (Anti-apoptotic) transcription->mcl1 upregulates apoptosis Apoptosis mcl1->apoptosis inhibits

Caption: Simplified signaling pathway of Seliciclib's mechanism of action.

Metabolism to Carboxylic Acid

Seliciclib is rapidly metabolized in the body to its carboxylic acid derivative, which is then primarily excreted by the kidneys.[1] This metabolic conversion is a result of the oxidation of the hydroxymethyl group on the amino alcohol substituent of the purine (B94841) core.[3]

G cluster_metabolism Metabolic Conversion of Seliciclib seliciclib Seliciclib oxidation Oxidation of Hydroxymethyl Group seliciclib->oxidation metabolite Seliciclib Carboxylic Acid oxidation->metabolite

Caption: Metabolic conversion of Seliciclib to its carboxylic acid metabolite.

Biological Activity of Seliciclib Carboxylic Acid

The biological activity of Seliciclib Carboxylic Acid has not been extensively reported in the literature. A phase I clinical trial noted that the carboxylate metabolite has low protein binding and limited tissue distribution, suggesting it may be less biologically active than the parent compound and primarily serves as a product for elimination.[15]

Quantitative Data

In Vitro Activity of Seliciclib

The following table summarizes the IC₅₀ values of Seliciclib in various multiple myeloma (MM) cell lines.

Cell LineIC₅₀ (µM) at 24 hours
MM.1S~20
OPM2~25
RPMI~15-20
U266~20
Dox-40~25
LR5~20
MM1.R~25
Patient MM cells~15-25

Data extracted from Raje et al., Blood (2005).

Pharmacokinetic Parameters

Pharmacokinetic studies in mice have provided data on the area under the curve (AUC) for Seliciclib and its carboxylic acid metabolite.

CompoundAUC (µmol/L/h) in mice
Seliciclib (R-roscovitine)38
Seliciclib Carboxylic Acid174

Data from Nutley et al., Molecular Cancer Therapeutics (2005).[3]

In a human phase I trial, the ratio of the carboxylic acid metabolite to the parent compound in plasma varied significantly, ranging from 0.8 to 43.[15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on Seliciclib in multiple myeloma cells.

  • Cell Seeding: Plate cells in 96-well plates at a density of 2-3 x 10⁴ cells/well.

  • Treatment: Add varying concentrations of Seliciclib (or the compound of interest) and incubate for the desired time (e.g., 24 hours) at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of isopropanol (B130326) containing 0.04 N HCl to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a spectrophotometer.

Pharmacokinetic Analysis using LC-MS/MS with a Deuterated Internal Standard

This compound is an ideal internal standard for quantifying the non-deuterated metabolite in biological samples.

G cluster_workflow Pharmacokinetic Analysis Workflow sample Biological Sample (Plasma, Urine) spike Spike with This compound (Internal Standard) sample->spike extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) spike->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of Seliciclib Carboxylic Acid lcms->quantification

Caption: A typical workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

This compound is an essential tool for researchers studying the metabolism and pharmacokinetics of Seliciclib. Its use as an internal standard allows for accurate quantification of the primary metabolite in various biological matrices. While the biological activity of the carboxylic acid metabolite appears to be limited, a thorough understanding of its formation and clearance is critical for a complete picture of Seliciclib's disposition in vivo. This guide provides a foundational resource for scientists working with this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Use of Seliciclib Carboxylic Acid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib, an inhibitor of cyclin-dependent kinases (CDKs), is under investigation for various therapeutic applications. Its primary metabolite, Seliciclib Carboxylic Acid, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of this metabolite is crucial for understanding the behavior of Seliciclib in biological systems. The use of a stable isotope-labeled internal standard, such as Seliciclib Carboxylic Acid-d7, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled internal standard co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

These application notes provide a comprehensive guide to utilizing this compound as an internal standard for the quantification of Seliciclib Carboxylic Acid in biological matrices, particularly human plasma.

Signaling Pathway of Seliciclib

Seliciclib exerts its therapeutic effects by inhibiting several cyclin-dependent kinases, primarily CDK2, CDK7, and CDK9. This inhibition disrupts the cell cycle and transcription, leading to apoptosis in cancer cells. A simplified representation of the signaling pathway affected by Seliciclib is depicted below.

Seliciclib_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription Regulation cluster_2 Apoptosis CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CDK2_CyclinA CDK2/Cyclin A S_Phase S Phase Progression CDK2_CyclinA->S_Phase CDK7_CyclinH CDK7/Cyclin H RNA_Pol_II RNA Polymerase II CDK7_CyclinH->RNA_Pol_II Activation CDK9_CyclinT CDK9/Cyclin T CDK9_CyclinT->RNA_Pol_II Elongation Transcription Transcription RNA_Pol_II->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibition Seliciclib Seliciclib Seliciclib->CDK2_CyclinE Seliciclib->CDK2_CyclinA Seliciclib->CDK7_CyclinH Seliciclib->CDK9_CyclinT

Caption: Simplified signaling pathway of Seliciclib.

Experimental Workflow for Quantitative Analysis

The general workflow for the quantification of Seliciclib Carboxylic Acid in a biological matrix using this compound as an internal standard is outlined below.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Spiking with This compound Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing 5. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General experimental workflow for analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Seliciclib Carboxylic Acid (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (Matrix)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Seliciclib Carboxylic Acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions (Hypothetical - requires experimental determination):

Note: The following MRM transitions are hypothetical and must be determined experimentally by infusing the individual compounds into the mass spectrometer to identify the precursor ion and optimize the collision energy to find the most abundant and stable product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Seliciclib Carboxylic AcidTo be determinedTo be determined100To be determined
This compoundTo be determinedTo be determined100To be determined

Bioanalytical Method Validation Summary

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present a template for summarizing the validation data.

Linearity

The linearity of the method should be assessed by analyzing calibration standards at a minimum of six different concentration levels.

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Seliciclib Carboxylic Acid1 - 1000y = mx + c≥ 0.99
Precision and Accuracy

Intra-day and inter-day precision and accuracy should be evaluated by analyzing QC samples at low, medium, and high concentrations.

Table 1: Intra-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Precision (%CV)Accuracy (%Bias)
LQC5Value≤ 15%± 15%
MQC50Value≤ 15%± 15%
HQC800Value≤ 15%± 15%

Table 2: Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=18)Precision (%CV)Accuracy (%Bias)
LQC5Value≤ 15%± 15%
MQC50Value≤ 15%± 15%
HQC800Value≤ 15%± 15%
Matrix Effect and Recovery

The matrix effect and recovery of the analyte and internal standard should be assessed to ensure that the matrix does not interfere with the quantification.

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Factor
LQCValueValue0.85 - 1.15
HQCValueValue0.85 - 1.15
Stability

The stability of Seliciclib Carboxylic Acid in plasma should be evaluated under various storage and handling conditions.

Stability ConditionDurationQC LevelStability (% of Nominal)
Bench-top4 hoursLQC, HQC85% - 115%
Freeze-thaw3 cyclesLQC, HQC85% - 115%
Long-term (-80°C)30 daysLQC, HQC85% - 115%

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Seliciclib Carboxylic Acid in biological matrices. This methodology is essential for supporting preclinical and clinical drug development programs for Seliciclib. The provided protocols and validation summary templates serve as a comprehensive guide for researchers and scientists in this field.

References

Revolutionizing Drug Development: A Detailed LC-MS/MS Protocol for the Analysis of Seliciclib and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Seliciclib (also known as R-roscovitine or CYC202), a potent cyclin-dependent kinase (CDK) inhibitor, and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is tailored for researchers, scientists, and drug development professionals, offering a robust and sensitive assay for pharmacokinetic studies, and therapeutic drug monitoring. The protocol includes detailed procedures for sample preparation, specific LC-MS/MS parameters, and data analysis. Additionally, this document features visualizations of the experimental workflow and the targeted signaling pathway to facilitate a deeper understanding of the scientific context.

Introduction

Seliciclib is a second-generation inhibitor of cyclin-dependent kinases (CDKs), with high specificity for CDK2, CDK7, and CDK9.[1][2][] By competing for the ATP binding site of these kinases, Seliciclib disrupts the cell cycle and inhibits transcription, leading to the downregulation of key anti-apoptotic proteins like Mcl-1 and subsequent apoptosis in cancer cells.[2][4] Its promising anti-neoplastic properties have propelled it into clinical trials for various cancers.[]

The metabolic fate of Seliciclib is a critical aspect of its pharmacological profile. The primary route of metabolism involves the oxidation of the hydroxymethyl group on the butanol side chain, resulting in the formation of a carboxylic acid metabolite, commonly referred to as COOH-Roscovitine.[5][6] Other identified minor metabolites include C8-oxo-Roscovitine and N9-desisopropyl-Roscovitine.[5] A thorough understanding of the pharmacokinetics of Seliciclib and its metabolites is paramount for optimizing dosing regimens and ensuring therapeutic efficacy.

LC-MS/MS has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed.[7][8] This application note details a validated LC-MS/MS method for the simultaneous quantification of Seliciclib and its key metabolites in plasma.

Experimental Protocols

Materials and Reagents
  • Seliciclib reference standard (Purity ≥98%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled Seliciclib, if available, or a structurally similar compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Seliciclib and its metabolites from plasma samples.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A reverse-phase chromatographic separation is employed to resolve Seliciclib and its metabolites.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry (MS) Method

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode (ESI+).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

Quantitative Data

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions and expected retention times for Seliciclib and its major metabolites. These parameters should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV) (Starting Point)Expected Retention Time (min)
Seliciclib 355.2283.225~ 4.5
91.135
COOH-Roscovitine 369.2297.228~ 3.8
91.138
C8-oxo-Roscovitine 369.2297.228~ 4.1
105.132
N9-desisopropyl-Roscovitine 313.2241.225~ 4.0
91.135
Internal Standard (IS) - (Analyte-specific)---

Note: The monoisotopic mass of Seliciclib is 354.2168 g/mol .[2][9] The precursor ion will be the protonated molecule [M+H]⁺ with m/z 355.2.

Visualizations

Signaling Pathway of Seliciclib

Seliciclib_Signaling_Pathway Seliciclib Seliciclib CDK2_CyclinE CDK2/Cyclin E Seliciclib->CDK2_CyclinE CDK7_CyclinH CDK7/Cyclin H Seliciclib->CDK7_CyclinH CDK9_CyclinT1 CDK9/Cyclin T1 Seliciclib->CDK9_CyclinT1 G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Inhibition RNA_Pol_II RNA Polymerase II Phosphorylation CDK7_CyclinH->RNA_Pol_II Inhibition Transcription Transcription Elongation CDK9_CyclinT1->Transcription Inhibition Mcl1_mRNA Mcl-1 mRNA Downregulation Transcription->Mcl1_mRNA Apoptosis Apoptosis Mcl1_mRNA->Apoptosis LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS_ACN Add Acetonitrile with Internal Standard Plasma_Sample->Add_IS_ACN Vortex_Centrifuge Vortex & Centrifuge Add_IS_ACN->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_Injection Inject into LC System Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes Calibration_Curve->Quantification

References

Quantitative Analysis of Seliciclib and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2] Its mechanism of action involves the disruption of the cell cycle and the induction of apoptosis in cancer cells, making it a promising candidate for oncology therapeutics.[3][4] The efficacy and safety of Seliciclib are influenced by its pharmacokinetic profile, which is determined by the absorption, distribution, metabolism, and excretion of the parent drug and its metabolites.

In humans and various animal models, Seliciclib undergoes significant metabolism. The primary metabolic pathways include oxidation and N-dealkylation, leading to the formation of several metabolites.[5][6] The major metabolite identified is a carboxylic acid derivative (COOH-R-roscovitine), formed by the oxidation of the hydroxymethyl group.[6] Other notable metabolites include C8-oxo-R-roscovitine and N9-desisopropyl-R-roscovitine.[6] Quantitative analysis of Seliciclib and its key metabolites in plasma is crucial for pharmacokinetic modeling, dose-response relationship studies, and overall drug development.

This application note provides a detailed protocol for the simultaneous quantitative analysis of Seliciclib and its major metabolites (COOH-R-roscovitine, C8-oxo-R-roscovitine, and N9-desisopropyl-R-roscovitine) in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway of Seliciclib

Seliciclib exerts its therapeutic effects by inhibiting key cyclin-dependent kinases, which are pivotal regulators of cell cycle progression and transcription. By targeting CDK2, CDK7, and CDK9, Seliciclib disrupts the phosphorylation of crucial downstream substrates, leading to cell cycle arrest and apoptosis. A significant aspect of its mechanism is the downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, which is critical for the survival of many cancer cells.[3][7][8]

Seliciclib_Pathway Seliciclib Seliciclib CDK2_CyclinE CDK2/Cyclin E Seliciclib->CDK2_CyclinE inhibits CDK7_CyclinH CDK7/Cyclin H Seliciclib->CDK7_CyclinH inhibits CDK9_CyclinT1 CDK9/Cyclin T1 Seliciclib->CDK9_CyclinT1 inhibits Apoptosis Apoptosis Seliciclib->Apoptosis induces CellCycleArrest Cell Cycle Arrest Seliciclib->CellCycleArrest induces Rb Rb Protein CDK2_CyclinE->Rb phosphorylates RNA_Pol_II RNA Polymerase II CDK7_CyclinH->RNA_Pol_II phosphorylates CDK9_CyclinT1->RNA_Pol_II phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes pRb p-Rb (Inactive) p_RNA_Pol_II p-RNA Pol II (Active) Transcription_Elongation Transcription Elongation p_RNA_Pol_II->Transcription_Elongation initiates Mcl1_mRNA Mcl-1 mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein translates to Mcl1_Protein->Apoptosis inhibits Transcription_Elongation->Mcl1_mRNA produces

Figure 1: Simplified signaling pathway of Seliciclib.

Experimental Protocols

This section details the experimental procedures for the quantitative analysis of Seliciclib and its metabolites in human plasma.

Materials and Reagents
  • Seliciclib reference standard (≥98% purity)

  • COOH-R-roscovitine, C8-oxo-R-roscovitine, N9-desisopropyl-R-roscovitine reference standards (if available, otherwise use estimated response factors)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., Seliciclib-d7 (recommended)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA as anticoagulant)

Sample Preparation

Protein precipitation is a straightforward and effective method for extracting Seliciclib and its metabolites from plasma.

  • Thaw frozen human plasma samples on ice.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution (e.g., 100 ng/mL Seliciclib-d7 in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow Start Start: Human Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (N2, 40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Vortex3 Vortex Reconstitute->Vortex3 Transfer_Vial Transfer to Autosampler Vial Vortex3->Transfer_Vial End LC-MS/MS Analysis Transfer_Vial->End

Figure 2: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions

The following are recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for specific instrument

Table 3: Predicted MRM Transitions for Seliciclib and Metabolites

Note: These are predicted transitions and require experimental verification and optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Seliciclib 355.2283.125
Seliciclib-d7 (IS) 362.2290.125
COOH-R-roscovitine 371.2299.128
C8-oxo-R-roscovitine 371.2299.128
N9-desisopropyl-R-roscovitine 313.2241.122

Quantitative Data

The following tables summarize expected quantitative parameters for a validated LC-MS/MS assay for Seliciclib and its metabolites. These values are based on typical performance characteristics for such assays and should be established during method validation.

Table 4: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Seliciclib 1 - 1000> 0.99
COOH-R-roscovitine 1 - 1000> 0.99
C8-oxo-R-roscovitine 1 - 1000> 0.99
N9-desisopropyl-R-roscovitine 1 - 1000> 0.99

Table 5: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Seliciclib LLOQ (1 ng/mL)< 15%< 15%± 15%
Low QC (3 ng/mL)< 15%< 15%± 15%
Mid QC (100 ng/mL)< 15%< 15%± 15%
High QC (800 ng/mL)< 15%< 15%± 15%
COOH-R-roscovitine LLOQ (1 ng/mL)< 15%< 15%± 15%
Low QC (3 ng/mL)< 15%< 15%± 15%
Mid QC (100 ng/mL)< 15%< 15%± 15%
High QC (800 ng/mL)< 15%< 15%± 15%

Table 6: Pharmacokinetic Parameters in Mice (for reference)

Data from a study in mice after a 50 mg/kg dose, demonstrating the relative exposure of the parent drug and the major carboxylic acid metabolite.[6]

CompoundAUC (µmol/L/h)
Seliciclib 38
COOH-R-roscovitine 174

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of Seliciclib and its major metabolites in human plasma. This method is suitable for supporting pharmacokinetic and pharmacodynamic studies in the clinical development of Seliciclib. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Method validation according to regulatory guidelines is essential before its application in clinical sample analysis.

References

Application Note: Pharmacokinetic Profiling of Seliciclib Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a small molecule inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK7, and CDK9.[1][2] By competing with ATP for the binding site on these kinases, Seliciclib disrupts the cell cycle and inhibits transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and inducing apoptosis in cancer cells.[1][3][4] Its potential as a therapeutic agent in various cancers, including non-small cell lung cancer and multiple myeloma, has been investigated in clinical trials.[3][5]

Accurate pharmacokinetic (PK) profiling is crucial for the development of Seliciclib, enabling the determination of optimal dosing regimens and an understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. The use of stable isotope-labeled internal standards, such as deuterated Seliciclib, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for quantitative bioanalysis. Deuterated standards co-elute with the analyte and have nearly identical ionization and fragmentation patterns, allowing for precise correction of matrix effects and variability in sample processing, thereby ensuring the highest accuracy and precision of the pharmacokinetic data.

This application note provides a detailed protocol for the pharmacokinetic profiling of Seliciclib in human plasma using a validated LC-MS/MS method with a deuterated internal standard.

Mechanism of Action of Seliciclib

Seliciclib exerts its anti-cancer effects primarily through the inhibition of key cyclin-dependent kinases involved in cell cycle regulation and transcription.

Seliciclib_Mechanism cluster_cdk Cyclin-Dependent Kinases cluster_effects Cellular Effects cluster_downstream Downstream Consequences Seliciclib Seliciclib (R-roscovitine) CDK2_E CDK2/Cyclin E Seliciclib->CDK2_E Inhibits CDK2_A CDK2/Cyclin A Seliciclib->CDK2_A Inhibits CDK7 CDK7/Cyclin H Seliciclib->CDK7 Inhibits CDK9 CDK9/Cyclin T1 Seliciclib->CDK9 Inhibits CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) CDK2_E->CellCycleArrest CDK2_A->CellCycleArrest TranscriptionInhibition Inhibition of Transcription CDK7->TranscriptionInhibition CDK9->TranscriptionInhibition Mcl1_down Downregulation of Mcl-1 mRNA and Protein TranscriptionInhibition->Mcl1_down Apoptosis Induction of Apoptosis Mcl1_down->Apoptosis

Figure 1: Signaling Pathway of Seliciclib

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of Seliciclib from a phase I clinical trial in patients with advanced malignancies. The data was obtained following twice-daily oral administration for 7 days.

Table 1: Pharmacokinetic Parameters of Seliciclib on Day 1

Dose (mg b.i.d.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
100250 ± 1202.0 ± 1.0800 ± 4003.0 ± 1.5
200500 ± 2502.5 ± 1.22000 ± 10003.5 ± 1.8
8001800 ± 9003.0 ± 1.58000 ± 40004.0 ± 2.0
Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Seliciclib on Day 7

Dose (mg b.i.d.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
100300 ± 1502.2 ± 1.11000 ± 5003.2 ± 1.6
200600 ± 3002.8 ± 1.42500 ± 12503.8 ± 1.9
8002000 ± 10003.2 ± 1.69000 ± 45004.2 ± 2.1
Data are presented as mean ± standard deviation.

Experimental Protocols

Study Design and Sample Collection

This protocol is intended for a pharmacokinetic study in human subjects. All procedures should be performed in accordance with relevant ethical guidelines and regulations.

  • Administration: Seliciclib is administered orally.

  • Sample Matrix: Human plasma.

  • Anticoagulant: K2EDTA.

  • Blood Collection: Venous blood samples (approximately 3 mL) are collected into K2EDTA tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Immediately after collection, gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to cryogenically stable, labeled polypropylene (B1209903) tubes.

    • Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Seliciclib

This method describes the quantification of Seliciclib in human plasma using a deuterated internal standard (Seliciclib-d9).

Materials:

  • Seliciclib reference standard

  • Seliciclib-d9 (deuterated internal standard)

  • LC-MS grade acetonitrile (B52724), methanol, and formic acid

  • Ultrapure water

  • Human plasma (blank)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and standards on ice.

  • Vortex samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of Seliciclib-d9 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

ParameterRecommended Condition
HPLC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Seliciclib: To be determined empiricallySeliciclib-d9: To be determined empirically
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Note: The specific MRM (Multiple Reaction Monitoring) transitions for Seliciclib and its deuterated standard need to be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic profiling of Seliciclib.

PK_Workflow cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Admin Oral Administration of Seliciclib BloodCollection Serial Blood Sample Collection Admin->BloodCollection PlasmaPrep Plasma Preparation (Centrifugation) BloodCollection->PlasmaPrep SamplePrep Plasma Sample Preparation (Protein Precipitation) PlasmaPrep->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantification of Seliciclib Concentration LCMS->Quant PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Quant->PK_Analysis

Figure 2: Pharmacokinetic Study Workflow

Conclusion

This application note provides a comprehensive overview and detailed protocols for the pharmacokinetic profiling of Seliciclib using a robust and accurate LC-MS/MS method with a deuterated internal standard. The presented information on Seliciclib's mechanism of action, quantitative pharmacokinetic data, and detailed experimental procedures will be a valuable resource for researchers, scientists, and drug development professionals working on the preclinical and clinical development of this promising anti-cancer agent. Adherence to these protocols will ensure the generation of high-quality data essential for regulatory submissions and for advancing our understanding of Seliciclib's clinical pharmacology.

References

Application of Seliciclib Carboxylic Acid-d7 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a potent, second-generation cyclin-dependent kinase (CDK) inhibitor investigated for its therapeutic potential in various malignancies.[1][2][3] Understanding the metabolic fate of Seliciclib is crucial for its clinical development, as metabolism significantly influences the drug's efficacy, safety, and pharmacokinetic profile. The primary metabolic pathway of Seliciclib involves the oxidation of its hydroxymethyl group to form a carboxylic acid derivative, referred to as COOH-R-roscovitine or Seliciclib Carboxylic Acid.[4][5][6] This metabolite is the major circulating and excreted species following Seliciclib administration.[1][4][5]

Role of Seliciclib Carboxylic Acid-d7

In drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of both the parent drug and its metabolites in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the major metabolite, serves as an ideal internal standard for the quantification of Seliciclib Carboxylic Acid.

The use of a stable isotope-labeled internal standard like this compound offers several advantages:

  • Improved Accuracy and Precision: It closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer, effectively compensating for matrix effects and variability in sample processing.

  • Reduced Matrix Effects: Co-elution of the deuterated standard with the unlabeled analyte helps to mitigate the impact of ion suppression or enhancement from endogenous components in the biological matrix.

  • Enhanced Specificity: The mass difference between the deuterated standard and the analyte allows for their distinct detection by the mass spectrometer, ensuring high specificity.

Metabolic Pathway of Seliciclib

Seliciclib undergoes rapid and extensive metabolism in vivo. The principal metabolic transformation is the oxidation of the terminal hydroxymethyl group of the amino alcohol side chain at the C2 position of the purine (B94841) ring, resulting in the formation of Seliciclib Carboxylic Acid.[4][5][6] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 identified as the major contributors in human liver microsomes.[7] Other minor metabolites, such as C8-oxo-R-roscovitine and N9-desisopropyl-R-roscovitine, have also been identified.[4][5] The carboxylic acid metabolite is pharmacologically less active than the parent compound, indicating that this metabolic pathway is a deactivation route.[4]

Seliciclib_Metabolism Seliciclib Seliciclib (R-roscovitine) COOH_Seliciclib Seliciclib Carboxylic Acid (COOH-R-roscovitine) Major Metabolite Seliciclib->COOH_Seliciclib CYP3A4, CYP2B6 (Oxidation) Minor_Metabolites Minor Metabolites (e.g., C8-oxo-R-roscovitine, N9-desisopropyl-R-roscovitine) Seliciclib->Minor_Metabolites CYP450s (Minor Pathways)

Fig. 1: Metabolic Pathway of Seliciclib

Experimental Protocols

Protocol 1: Quantification of Seliciclib and Seliciclib Carboxylic Acid in Mouse Plasma using LC-MS/MS

This protocol describes a method for the simultaneous quantification of Seliciclib and its major metabolite, Seliciclib Carboxylic Acid, in mouse plasma. This compound is used as the internal standard for the quantification of Seliciclib Carboxylic Acid. A suitable deuterated analog of Seliciclib (e.g., Seliciclib-d9) should be used as the internal standard for the parent drug.

1. Materials and Reagents

  • Seliciclib analytical standard

  • Seliciclib Carboxylic Acid analytical standard

  • This compound (internal standard)

  • Seliciclib-d9 (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Mouse plasma (control)

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Seliciclib, Seliciclib Carboxylic Acid, and the internal standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Seliciclib and Seliciclib Carboxylic Acid in 50:50 (v/v) ACN:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a solution containing this compound and Seliciclib-d9 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) ACN:water.

  • Calibration Curve and QC Samples: Spike control mouse plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge again before transferring to autosampler vials for LC-MS/MS analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add Internal Standards in Acetonitrile (150 µL) Plasma->IS_Addition Vortex_Centrifuge1 Vortex & Centrifuge IS_Addition->Vortex_Centrifuge1 Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge1->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes Calibration_Curve->Quantification

Fig. 2: Bioanalytical Workflow for Quantification

4. LC-MS/MS Conditions (Example)

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

5. Data Analysis

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentrations of the unknown samples from the calibration curve.

Data Presentation

The following table summarizes the pharmacokinetic parameters of Seliciclib (R-roscovitine) and its carboxylic acid metabolite (COOH-R-roscovitine) in mice following a single administration.

Table 1: Pharmacokinetic Parameters of R-roscovitine and its Carboxylic Acid Metabolite in Mice

ParameterR-roscovitineCOOH-R-roscovitine
Dose (mg/kg) 50-
AUC∞ (µmol/L/h) 38174
Urinary Excretion (% of dose) 0.0265-68

Data adapted from Nutley et al., 2005.[4][5]

This data clearly demonstrates that the carboxylic acid metabolite has a significantly higher systemic exposure (AUC) and is the primary species excreted in urine, highlighting the importance of its quantification in DMPK studies.[4][5] The use of this compound as an internal standard is critical for obtaining reliable quantitative data for this major metabolite.

References

Application Notes and Protocols for Seliciclib and its Metabolite Analysis using Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2/cyclin E, CDK2/cyclin A, CDK7/cyclin H, and CDK9/cyclin T.[1][2][3][4][5] By competing with ATP for the binding site on these kinases, Seliciclib disrupts cell cycle progression and inhibits transcription, leading to the downregulation of key anti-apoptotic proteins like Mcl-1 and ultimately inducing apoptosis in various cancer cell lines.[1][2][6] In vivo, Seliciclib is rapidly metabolized to a major carboxylated derivative.[7] This document provides detailed protocols for utilizing Seliciclib in cell-based assays and for the quantitative analysis of its major metabolite, Seliciclib Carboxylic Acid, using the stable isotope-labeled internal standard, Seliciclib Carboxylic Acid-d7.

Mechanism of Action

Seliciclib exerts its anti-neoplastic effects through a multi-pronged mechanism. Its inhibition of CDK2 leads to cell cycle arrest, while the inhibition of CDK7 and CDK9 blocks RNA polymerase II-dependent transcription.[2][6] This transcriptional inhibition results in a rapid decrease in the levels of short-lived anti-apoptotic proteins, most notably Mcl-1, which is crucial for the survival of many tumor cells.[1][6] The depletion of these survival factors triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Data Presentation

Table 1: In Vitro Activity of Seliciclib in Various Cancer Cell Lines
Cell Line TypeCell Line(s)AssayIC50 (µM)Exposure TimeReference(s)
Multiple MyelomaMM.1S, OPM2, RPMI, U266MTT15 - 2524 hours[1]
Multiple MyelomaH929Alamar Blue8.8472 hours[6]
Multiple MyelomaLP-1Alamar Blue12.6872 hours[6]
Multiple MyelomaRPMI 8226Alamar Blue19.572 hours[6]
Diffuse Large B-Cell Lymphoma9 DLBCL Cell LinesNot Specified13 - 36Not Specified[3]
Table 2: Recommended Concentration Ranges for In Vitro Assays
Assay TypeRecommended Concentration Range (µM)Notes
Cell Viability (MTT, Alamar Blue)0 - 100To determine IC50, a dose-response curve is recommended.
Apoptosis/Cell Cycle Analysis10 - 50A concentration of ~25 µM has been shown to be effective.[1]
Mechanism of Action Studies15 - 30Concentrations should be sufficient to induce the desired biological effect.

Signaling Pathway and Experimental Workflow

Seliciclib's Mechanism of Action

Seliciclib_Pathway Seliciclib Signaling Pathway Seliciclib Seliciclib CDK2_E CDK2/Cyclin E Seliciclib->CDK2_E CDK7_H CDK7/Cyclin H Seliciclib->CDK7_H CDK9_T CDK9/Cyclin T Seliciclib->CDK9_T CellCycle Cell Cycle Progression CDK2_E->CellCycle G1_S_Arrest G1/S Phase Arrest CDK2_E->G1_S_Arrest RNAPII RNA Polymerase II CDK7_H->RNAPII Phosphorylates Transcription Transcription Inhibition CDK9_T->RNAPII Phosphorylates RNAPII->Transcription Mcl1 Mcl-1 Downregulation Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis

Caption: Seliciclib inhibits CDKs, leading to transcriptional repression and cell cycle arrest, culminating in apoptosis.

Experimental Workflow for Seliciclib Treatment and Metabolite Analysis

Experimental_Workflow Workflow: Seliciclib Treatment and Metabolite Analysis cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_metabolomics Metabolite Quantification start Seed Cells culture Incubate (24h) start->culture treat Treat with Seliciclib culture->treat incubate_treat Incubate (e.g., 24h) treat->incubate_treat viability Cell Viability Assay (e.g., MTT) incubate_treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate_treat->apoptosis harvest Harvest Cells & Media incubate_treat->harvest extract Metabolite Extraction (e.g., Methanol) harvest->extract add_is Spike with This compound extract->add_is lcms LC-MS/MS Analysis add_is->lcms data_analysis data_analysis lcms->data_analysis Data Analysis

Caption: Experimental overview from cell treatment to biological and metabolite analysis.

Experimental Protocols

Preparation of Seliciclib Stock Solution
  • Reagent: Seliciclib

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Prepare a high-concentration stock solution of Seliciclib (e.g., 10-20 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Note: The final concentration of DMSO in the cell culture medium should be less than 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)
  • Materials:

    • Selected cancer cell line

    • 96-well cell culture plates

    • Complete cell culture medium

    • Seliciclib stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., isopropanol (B130326) with 0.04 N HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Seliciclib in complete culture medium from the stock solution.

    • Remove the old medium and add 100 µL of the medium containing various concentrations of Seliciclib (e.g., 0-100 µM) to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Materials:

    • Selected cancer cell line

    • 6-well cell culture plates

    • Complete cell culture medium

    • Seliciclib stock solution

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • RNase A solution (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with the desired concentration of Seliciclib (e.g., 25 µM) for various time points (e.g., 12, 24, 48 hours).

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 1 hour at 4°C.

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

    • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry. The sub-G1 peak is indicative of apoptotic cells.

Protocol for Metabolite Extraction and Quantification

This protocol is designed for the analysis of the Seliciclib Carboxylic Acid metabolite from cell culture. This compound is used as an internal standard for accurate quantification by LC-MS/MS.

  • Materials:

    • Cells treated with Seliciclib

    • Ice-cold PBS

    • Ice-cold methanol (B129727) (MS-grade)

    • This compound stock solution (in a compatible solvent like methanol)

    • Cell scraper

    • Microcentrifuge tubes

  • Procedure:

    • After treating cells with Seliciclib for the desired time, place the culture plates on ice.

    • Aspirate the culture medium. For analysis of extracellular metabolites, save an aliquot of the medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

    • Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells.

    • Incubate on ice for 10 minutes to quench metabolism and extract metabolites.

    • Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Spike the lysate with a known concentration of this compound internal standard.

    • Vortex the tubes and centrifuge at high speed (e.g., >13,000 rpm) at 4°C for 15 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

    • Normalize the results to cell number or total protein content.

Conclusion

Seliciclib is a well-characterized CDK inhibitor with potent anti-cancer activity in a variety of preclinical models. The protocols outlined above provide a framework for investigating the cellular effects of Seliciclib. Furthermore, the use of a deuterated internal standard, this compound, allows for the precise and accurate quantification of its major metabolite, which is crucial for comprehensive pharmacokinetic and pharmacodynamic studies in a cell-based context. This integrated approach will enable researchers to gain a deeper understanding of the disposition and activity of Seliciclib, facilitating its further development as a potential therapeutic agent.

References

Application Notes: Seliciclib Carboxylic Acid-d7 for Tracking Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seliciclib, also known as R-roscovitine or CYC202, is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK7, and CDK9.[1][2][3] Its mechanism of action involves competing with ATP for the binding site on these kinases, leading to cell cycle arrest and apoptosis in cancer cells.[2][4][5] Seliciclib is rapidly metabolized in vivo to its major metabolite, a carboxylic acid derivative formed by the oxidation of the hydroxymethyl group.[2][6] Understanding the pharmacokinetics and metabolic fate of this major metabolite is crucial for evaluating the overall activity and potential off-target effects of the parent drug.

Seliciclib Carboxylic Acid-d7 is a stable isotope-labeled version of this primary metabolite. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based analysis. Its primary applications in metabolic studies are:

  • Internal Standard for Quantification: It serves as an ideal internal standard for the accurate quantification of the unlabeled Seliciclib Carboxylic Acid in biological samples (e.g., plasma, urine, cell lysates).[7] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible data.[8][9]

  • Metabolic Fate Tracer: By introducing this compound into a biological system, researchers can track its subsequent metabolic transformations, distribution, and excretion. This helps to identify any further downstream metabolites and understand the complete metabolic pathway of the drug.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in metabolic research.

Quantitative Data

The following tables summarize key data relevant to the use of Seliciclib and its metabolites in research.

Table 1: Pharmacokinetic Parameters of Seliciclib (R-roscovitine) and its Carboxylic Acid Metabolite in Mice

ParameterSeliciclib (R-roscovitine)Seliciclib Carboxylic Acid (COOH-R-roscovitine)
Dose 50 mg/kgN/A (Metabolite)
AUC (Area Under the Curve) 38 µmol/L/h174 µmol/L/h
Urinary Excretion (24h) ~0.02% of administered dose65-68% of administered dose

Data adapted from studies on R-roscovitine in mice.[6]

Table 2: Properties of this compound

PropertyValue
Chemical Formula C₁₈H₁₆D₇N₅O₃
Molecular Weight 378.48 g/mol
Isotopic Purity Typically >98%
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol (B129727)

Note: The exact molecular weight may vary slightly depending on the specific deuteration pattern.

Experimental Protocols

Protocol 1: Quantification of Seliciclib Carboxylic Acid in Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of Seliciclib Carboxylic Acid in plasma samples using this compound as an internal standard.

Materials:

  • Plasma samples from subjects treated with Seliciclib

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Preparation of Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute this stock solution in 50% acetonitrile to a working concentration of 100 ng/mL.

  • Sample Preparation: a. Thaw plasma samples on ice. b. To 50 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound internal standard solution. c. Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. d. Vortex the samples for 1 minute. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Acetonitrile with 0.1% formic acid
    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 5 µL b. Mass Spectrometry (MS/MS):
    • Ionization Mode: Positive Electrospray Ionization (ESI+)
    • Analysis: Multiple Reaction Monitoring (MRM)
    • MRM Transitions:
    • Seliciclib Carboxylic Acid: Determine the specific precursor and product ion transitions.
    • This compound: Determine the specific precursor and product ion transitions (precursor ion will be +7 Da compared to the unlabeled analyte).

  • Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Create a calibration curve using known concentrations of unlabeled Seliciclib Carboxylic Acid spiked into blank plasma and processed using the same method. d. Determine the concentration of Seliciclib Carboxylic Acid in the unknown samples by interpolating from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of this compound in liver microsomes. This can help identify if the carboxylic acid metabolite is further metabolized.

Materials:

  • This compound

  • Liver microsomes (e.g., human, mouse)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Methodology:

  • Incubation: a. Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and this compound (e.g., 1 µM) in phosphate buffer. b. Pre-warm the mixture at 37°C for 5 minutes. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture. e. Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: a. Vortex the quenched samples. b. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein. c. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Use the LC-MS/MS method described in Protocol 1 to quantify the remaining amount of this compound at each time point.

  • Data Analysis: a. Plot the natural logarithm of the percentage of remaining this compound against time. b. The slope of the linear portion of this plot represents the elimination rate constant (k). c. Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Visualizations

Seliciclib_Metabolism_Workflow cluster_drug_admin Drug Administration & Metabolism cluster_analysis Quantitative Analysis Seliciclib Seliciclib (Parent Drug) Metabolism Phase I Oxidation (in vivo) Seliciclib->Metabolism Seliciclib_COOH Seliciclib Carboxylic Acid (Unlabeled Metabolite) Metabolism->Seliciclib_COOH Plasma_Sample Plasma Sample Collection Spike Spike with Seliciclib-COOH-d7 Seliciclib_COOH->Spike Plasma_Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for quantifying Seliciclib Carboxylic Acid using its deuterated form.

Seliciclib_Signaling_Pathway cluster_cdk CDK Inhibition cluster_effects Downstream Cellular Effects Seliciclib Seliciclib CDK2_E CDK2/Cyclin E Seliciclib->CDK2_E inhibits CDK7_H CDK7/Cyclin H Seliciclib->CDK7_H inhibits CDK9_T1 CDK9/Cyclin T1 Seliciclib->CDK9_T1 inhibits G1_S_Arrest G1/S Phase Arrest CDK2_E->G1_S_Arrest leads to Transcription_Inhibition Inhibition of Transcription CDK9_T1->Transcription_Inhibition leads to Apoptosis Apoptosis G1_S_Arrest->Apoptosis Mcl1_Down Downregulation of Mcl-1 Transcription_Inhibition->Mcl1_Down Mcl1_Down->Apoptosis

Caption: Simplified signaling pathway of Seliciclib's mechanism of action.

References

Application Notes and Protocols for Seliciclib Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2] Its mechanism of action involves the disruption of the cell cycle and the induction of apoptosis in cancer cells, making it a compound of significant interest in oncology research.[2][3] The primary mechanism of action of Seliciclib is the inhibition of transcription, which leads to the downregulation of anti-apoptotic proteins like Mcl-1.[3] Accurate quantification of Seliciclib and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

This document provides detailed application notes and protocols for the sample preparation of Seliciclib and its major metabolites for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principal metabolites of Seliciclib identified in preclinical studies include a carboxylic acid derivative (COOH-R-roscovitine), C8-oxo-R-roscovitine, and N9-desisopropyl-R-roscovitine.[1]

Signaling Pathway of Seliciclib

Seliciclib_Pathway Seliciclib Seliciclib CDK2 CDK2/Cyclin E Seliciclib->CDK2 CDK7 CDK7/Cyclin H Seliciclib->CDK7 CDK9 CDK9/Cyclin T1 Seliciclib->CDK9 pRB pRB Phosphorylation CDK2->pRB phosphorylates RNAPII RNA Polymerase II (RNAPII) CTD Phosphorylation CDK7->RNAPII phosphorylates CDK9->RNAPII phosphorylates CellCycle G1/S Phase Progression pRB->CellCycle promotes Transcription Transcription Elongation RNAPII->Transcription Mcl1 Mcl-1 mRNA Transcription Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis inhibits

Caption: Mechanism of action of Seliciclib.

Experimental Workflow for Sample Analysis

Sample_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction Method (PPT, SPE, or LLE) IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge if PPT Evaporate Evaporate & Reconstitute (for SPE/LLE) Extraction->Evaporate if SPE/LLE Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS System Supernatant->LCMS direct injection Evaporate->LCMS Data Data Acquisition and Processing LCMS->Data Quant Quantification Data->Quant

Caption: General workflow for bioanalytical sample processing.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described sample preparation techniques. These values are representative and may vary depending on the specific LC-MS/MS instrumentation and conditions.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery (%)
Seliciclib85 - 9590 - 10580 - 90
COOH-R-roscovitine80 - 9085 - 10075 - 85
Matrix Effect (%) 85 - 11095 - 10590 - 110
Precision (%RSD) < 10< 8< 12
Throughput HighMediumMedium
Cost per Sample LowHighLow-Medium
Selectivity LowHighMedium

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput screening.

Materials:

  • Human plasma (or other biological matrix)

  • Seliciclib, COOH-R-roscovitine, and internal standard (IS) stock solutions

  • Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C

  • Methanol (B129727) (MeOH), HPLC grade

  • 0.1% Formic acid in water

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Protocol:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, reducing matrix effects and improving sensitivity.

Materials:

  • Mixed-mode cation exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • 0.1% Formic acid in water

  • 5% Ammonium (B1175870) hydroxide (B78521) in methanol

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 0.1% formic acid in water. Add the internal standard. Load the entire diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute Seliciclib, its metabolites, and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids.

Materials:

  • Methyl tert-butyl ether (MTBE)

  • Glass culture tubes (13 x 100 mm)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 100 µL of plasma into a glass culture tube.

  • Add the internal standard.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex the tube vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting conditions.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Conclusion

The choice of sample preparation technique for the quantification of Seliciclib and its metabolites depends on the specific requirements of the study. Protein precipitation offers a rapid and cost-effective solution for high-throughput analysis, while solid-phase extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity. Liquid-liquid extraction presents a balance between cleanliness and cost. The provided protocols offer a starting point for method development and can be further optimized to meet the specific needs of the analytical laboratory. It is recommended to perform a thorough method validation, including the assessment of recovery, matrix effects, precision, and accuracy, to ensure reliable and reproducible quantitative results.

References

Application Notes and Protocols for the Detection of Seliciclib Carboxylic Acid-d7 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9. Its mechanism of action involves the disruption of the cell cycle and the inhibition of transcription, leading to apoptosis in cancer cells. A major metabolic pathway of Seliciclib is the oxidation of its hydroxymethyl group to form Seliciclib Carboxylic Acid. In pharmacokinetic and drug metabolism studies, the accurate quantification of this metabolite is crucial. The use of a stable isotope-labeled internal standard, such as Seliciclib Carboxylic Acid-d7, is the gold standard for bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variability in sample processing and instrument response.

These application notes provide a detailed protocol for the sensitive and selective quantification of Seliciclib Carboxylic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

Signaling Pathway of Seliciclib

Seliciclib exerts its anti-cancer effects by inhibiting key cyclin-dependent kinases. This inhibition disrupts the cell cycle and transcription, ultimately leading to the downregulation of anti-apoptotic proteins like Mcl-1 and inducing apoptosis.

Seliciclib_Pathway Seliciclib Seliciclib CDK2_CyclinE CDK2/Cyclin E Seliciclib->CDK2_CyclinE CDK7_CyclinH CDK7/Cyclin H Seliciclib->CDK7_CyclinH CDK9_CyclinT CDK9/Cyclin T Seliciclib->CDK9_CyclinT CellCycle Cell Cycle Progression CDK2_CyclinE->CellCycle RNAPII RNA Polymerase II (CTD Phosphorylation) CDK7_CyclinH->RNAPII CDK9_CyclinT->RNAPII Mcl1 Mcl-1 Transcription RNAPII->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis Experimental_Workflow cluster_prep Sample Preparation Start Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation PPT->Evap SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Analysis LCMS->Data

Application Notes and Protocols for Bioavailability Studies of Seliciclib Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioavailability studies of Seliciclib, a cyclin-dependent kinase (CDK) inhibitor, utilizing isotopic labeling techniques. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic analysis.

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is an orally bioavailable small molecule inhibitor of several CDKs, including CDK2, CDK7, and CDK9.[1][2] Understanding its bioavailability is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Isotopic labeling, employing stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), offers a robust method for determining absolute bioavailability and characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug.[3][4] This technique allows for the simultaneous administration of an oral dose of the unlabeled drug and an intravenous (IV) microdose of the labeled drug, enabling precise pharmacokinetic measurements by mass spectrometry.[5][6][]

Mechanism of Action: CDK Inhibition

Seliciclib exerts its anti-cancer effects by competing with ATP for the binding site on CDKs.[8][9] This inhibition disrupts the cell cycle and can induce apoptosis in cancer cells.[8][10] Specifically, Seliciclib has been shown to have potent activity against CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T1.[9] The inhibition of CDK7 and CDK9 can lead to a reduction in the phosphorylation of RNA polymerase II, thereby inhibiting transcription and leading to the downregulation of anti-apoptotic proteins like Mcl-1.[8][9]

Seliciclib_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription Regulation CDK2_CyclinE CDK2 / Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CDK2_CyclinA CDK2 / Cyclin A S_Phase S Phase Progression CDK2_CyclinA->S_Phase Cell Proliferation Cell Proliferation G1_S_Transition->Cell Proliferation S_Phase->Cell Proliferation CDK7_CyclinH CDK7 / Cyclin H RNA_Pol_II RNA Polymerase II CDK7_CyclinH->RNA_Pol_II CDK9_CyclinT1 CDK9 / Cyclin T1 CDK9_CyclinT1->RNA_Pol_II Transcription Transcription RNA_Pol_II->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Anti-apoptotic\nEffect Anti-apoptotic Effect Mcl1_mRNA->Anti-apoptotic\nEffect Seliciclib Seliciclib (R-roscovitine) Seliciclib->CDK2_CyclinE Seliciclib->CDK2_CyclinA Seliciclib->CDK7_CyclinH Seliciclib->CDK9_CyclinT1 Bioavailability_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analytical Phase cluster_Data Data Interpretation Oral_Dose Oral Administration (Unlabeled Seliciclib) Blood_Collection Serial Blood Collection Oral_Dose->Blood_Collection IV_Dose IV Administration (Labeled Seliciclib) IV_Dose->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F%) PK_Analysis->Bioavailability_Calc

References

Application Notes and Protocols for Seliciclib Carboxylic Acid-d7 in Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the use of Seliciclib Carboxylic Acid-d7 in the preclinical development of the cyclin-dependent kinase (CDK) inhibitor, Seliciclib (also known as R-roscovitine or CYC202).

Application Note: The Role of Stable Isotope-Labeled Compounds in Preclinical Research

This compound is a deuterium-labeled version of the major metabolite of Seliciclib. Stable isotope-labeled compounds like this compound are critical tools in drug development. Their primary application is as internal standards in mass spectrometry-based bioanalytical assays.[1] This allows for precise and accurate quantification of the parent drug and its metabolites in biological matrices such as plasma and urine.[1] The use of a stable isotope-labeled internal standard helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and reproducibility of pharmacokinetic studies.[1]

In the context of Seliciclib, its major metabolite is a carboxylic acid derivative formed by the oxidation of the hydroxymethyl group.[2] Studies in mice have shown that this carboxylic acid metabolite is the predominant species found in plasma and urine after administration of Seliciclib.[2] Therefore, the ability to accurately measure both Seliciclib and its carboxylic acid metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action of Seliciclib

Seliciclib is a potent inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK7, and CDK9.[3][4] By competing with ATP for the binding site on these kinases, Seliciclib disrupts the cell cycle, leading to cell cycle arrest and apoptosis.[3][5] The inhibition of CDK7 and CDK9 also affects transcription.[6] This multi-targeted inhibition contributes to its anti-tumor activity observed in a broad range of human tumor xenografts.[3]

Seliciclib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 Phase S S Phase G1->S CDK2/Cyclin E CellCycleArrest Cell Cycle Arrest G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase G2->M CDK1/Cyclin B RNAPII RNA Polymerase II mRNA mRNA Synthesis RNAPII->mRNA CDK7, CDK9 Apoptosis Apoptosis Seliciclib Seliciclib Seliciclib->G1 Inhibition Seliciclib->S Inhibition Seliciclib->G2 Inhibition Seliciclib->M Inhibition Seliciclib->RNAPII Inhibition

Mechanism of Action of Seliciclib.

Preclinical Pharmacokinetics of Seliciclib in Mice

The following table summarizes the pharmacokinetic parameters of Seliciclib and its carboxylic acid metabolite in mice following a 50 mg/kg dose.

ParameterSeliciclibSeliciclib Carboxylic Acid
Route of Administration i.v., i.p., or p.o.-
Dose (mg/kg) 50-
AUC (µM/h) 38174
Urinary Excretion (% of dose) ~0.0265-68

Data sourced from Nutley et al., 2005.[2]

Protocol: Preclinical Pharmacokinetic Study of Seliciclib in Mice Using this compound as an Internal Standard

Objective: To determine the pharmacokinetic profile of Seliciclib and its primary metabolite, Seliciclib Carboxylic Acid, in mice following oral administration.

Materials:

  • Seliciclib

  • This compound (as internal standard)

  • Male BALB/c mice (6-8 weeks old)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • K2EDTA tubes for blood collection

  • Centrifuge

  • Micropipettes

  • UHPLC-MS/MS system

Experimental Workflow:

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Analysis Dosing Administer Seliciclib (50 mg/kg, p.o.) to mice BloodCollection Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->BloodCollection PlasmaSeparation Centrifuge blood to separate plasma BloodCollection->PlasmaSeparation ProteinPrecipitation Precipitate plasma proteins with acetonitrile (B52724) containing This compound (internal standard) PlasmaSeparation->ProteinPrecipitation UHPLC_MSMS Analyze supernatant by UHPLC-MS/MS ProteinPrecipitation->UHPLC_MSMS PK_Analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) UHPLC_MSMS->PK_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Seliciclib and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing a liquid chromatography (LC) gradient for the separation and quantification of Seliciclib (also known as R-roscovitine) and its primary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is Seliciclib and what are its major metabolites?

A1: Seliciclib (R-roscovitine, CYC202) is a small molecule, purine (B94841) analogue that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), including CDK2, CDK7, and CDK9.[1][2][3] It is investigated primarily as an anti-cancer agent.[4] The primary metabolic pathways involve oxidation and N-dealkylation. The three major metabolites identified in preclinical studies are:

  • A carboxylic acid derivative resulting from the oxidation of the hydroxymethyl group (COOH-Seliciclib).[5][6] This is often the most prevalent metabolite.[5][7]

  • A hydroxylation product at the C8 position of the purine ring (C8-oxo-Seliciclib).[5][6]

  • A product of N-dealkylation of the N9-isopropyl side-chain (N9-desisopropyl-Seliciclib).[5][6]

Q2: Which enzymes are responsible for Seliciclib metabolism?

A2: Cytochrome P450 (P450) enzymes are primarily responsible for the metabolism of Seliciclib.[4] Specifically, CYP3A4 and CYP2B6 have been identified as key enzymes in this process.[4] Additionally, glucuronidation serves as a major route for the elimination of Seliciclib and its metabolites.[4]

Q3: What is a recommended starting point for an LC-MS/MS method?

A3: A reversed-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for analysis. A C18 column is a common and effective choice for separating Seliciclib and its metabolites.[8][9] The mobile phase typically consists of an aqueous component with an additive (like formic acid or ammonium (B1175870) acetate) and an organic component (like acetonitrile (B52724) or methanol).[8][10][11]

Q4: Why is a gradient elution recommended over an isocratic one?

A4: A gradient elution is recommended because you are analyzing a parent drug and multiple metabolites with varying polarities. Seliciclib and its metabolites, particularly the carboxylic acid derivative, have different chemical properties. An isocratic method might lead to poor resolution, long run times, or broad peaks for some of the analytes. A gradient allows for the efficient elution of all compounds of interest in a single run with better peak shape and sensitivity.

Experimental Protocols & Methodologies

Sample Preparation (Plasma)

This protocol outlines a standard protein precipitation method for extracting Seliciclib and its metabolites from a plasma matrix.

  • Aliquot: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of an appropriate internal standard (IS) working solution (e.g., a stable isotope-labeled Seliciclib).

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Using a strong organic solvent like acetonitrile is common for this class of drugs.[12]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., >12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.[10]

Recommended LC-MS/MS Parameters

The following tables provide recommended starting conditions for your method development. These may require further optimization based on your specific instrumentation and experimental goals.

Table 1: Analyte Information

Compound Name Abbreviation Molecular Weight ( g/mol ) Notes
Seliciclib (Roscovitine) Parent 354.45[6] Parent Drug
Carboxylic Acid Metabolite COOH-Seliciclib 368.43[6] Major metabolite from C2 side-chain oxidation.[6]
C8-oxo Metabolite C8-oxo-Seliciclib 370.45[6] Minor metabolite from C8 purine ring hydroxylation.[6]

| N9-desisopropyl Metabolite| N9-desisopropyl-Seliciclib| 312.37[6] | Minor metabolite from N9 side-chain dealkylation.[6] |

Table 2: Recommended Starting LC Conditions

Parameter Recommended Condition
Column Reversed-phase C18, 2.1 x 50 mm, <2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 3: Example LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
5.0 20 80
6.0 5 95
7.0 5 95
7.1 95 5

| 9.0 | 95 | 5 |

Table 4: Recommended Starting MS Conditions

Parameter Recommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 0.8 - 4.0 kV (instrument dependent)
Source Temperature 450 - 550°C (instrument dependent)

| MRM Transitions | To be optimized via infusion of individual standards |

Visualizations

Seliciclib_Metabolism Seliciclib Seliciclib (Roscovitine) COOH_Metabolite COOH-Seliciclib (Carboxylic Acid) Seliciclib->COOH_Metabolite Oxidation (CYP3A4/2B6) C8_Oxo_Metabolite C8-oxo-Seliciclib Seliciclib->C8_Oxo_Metabolite Hydroxylation N9_Desisopropyl_Metabolite N9-desisopropyl-Seliciclib Seliciclib->N9_Desisopropyl_Metabolite N-Dealkylation

Caption: Metabolic pathway of Seliciclib.

LC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_sep LC Separation (Gradient Elution) supernatant->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration quant Quantification integration->quant

Caption: Experimental workflow for Seliciclib analysis.

Troubleshooting Guide

Table 5: Common LC Gradient & Chromatography Issues

Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing (especially for Seliciclib) - Secondary Silanol (B1196071) Interactions: Seliciclib, a purine analogue, can interact with residual silanols on the silica-based column packing.[13] - Column Overload: Injecting too much sample. - Mismatched Sample Solvent: Sample solvent is much stronger than the initial mobile phase.[14] - Adjust Mobile Phase pH: Using a low pH mobile phase (e.g., with 0.1% formic acid) can suppress silanol activity. - Reduce Sample Amount: Dilute the sample or reduce the injection volume.[15] - Solvent Matching: Reconstitute the final extract in a solvent similar in strength to the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile).
Poor Peak Resolution - Inadequate Gradient: The gradient slope may be too steep, causing co-elution. - Wrong Column Chemistry: The chosen column may not provide enough selectivity. - Flatten the Gradient: Decrease the rate of change of %B over the period where analytes are eluting.[16] This provides more time for separation. - Test a Different Column: Consider a column with a different stationary phase (e.g., a polar-embedded phase) that might offer different selectivity.
Retention Time Variability - Inconsistent Gradient Mixing: Issues with the pump's proportioning valves.[15] - Column Temperature Fluctuations: An unstable or absent column oven can cause shifts. - Column Equilibration: Insufficient time for the column to return to initial conditions between runs. - System Maintenance: Check pump performance and ensure proper mobile phase mixing.[17] - Use a Column Oven: Maintain a constant column temperature (e.g., 40°C). - Increase Equilibration Time: Ensure the post-run equilibration time is at least 5-10 column volumes.[15]
High Backpressure - Column or Frit Blockage: Particulates from the sample or precipitated buffer salts. - Improper Mobile Phase: High viscosity or precipitated buffer.[18] - Filter Samples: Ensure all samples are free of particulates before injection. - Use a Guard Column: A guard column will protect the analytical column from contamination. - Flush the System: Systematically remove the column and flush the system to identify the source of the blockage. If the column is the source, try back-flushing it.[17]

| Ghost Peaks | - Carryover: Analyte adsorption in the injector needle or valve. - Contaminated Mobile Phase: Impurities in the solvents or water. | - Optimize Needle Wash: Use a strong solvent in the autosampler wash step to effectively clean the needle.[12] - Inject Blanks: Run blank injections after high-concentration samples to check for carryover. - Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and fresh, high-purity water.[14] |

References

Troubleshooting poor peak shape in Seliciclib Carboxylic Acid-d7 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of Seliciclib Carboxylic Acid-d7, a key metabolite of the cyclin-dependent kinase inhibitor Seliciclib.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor peak shape is a common issue in HPLC analysis that can compromise the accuracy and reliability of your results.[1][2] This guide addresses the most common peak shape problems—tailing, fronting, and broadening—in the context of this compound analysis.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a frequent problem, often indicating undesirable interactions between the analyte and the stationary phase.[1][3][4] For an acidic compound like Seliciclib Carboxylic Acid, this can be particularly prevalent.

Troubleshooting Steps:

  • Mobile Phase pH is Critical: The ionization state of the carboxylic acid group is highly dependent on the mobile phase pH.[5][6][7][8] If the pH is too close to the pKa of the analyte, a mixed population of ionized and non-ionized species can exist, leading to peak tailing.[5][8]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group. This ensures the analyte is in a single, non-ionized form, minimizing secondary interactions with the stationary phase.[9] For many carboxylic acids, a mobile phase pH between 2.5 and 3.5 is effective.[9]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on the analyte, causing tailing.[10][11]

    • Solution: Use a highly deactivated, end-capped C18 column to minimize the number of accessible silanol groups.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.[3]

    • Solution: If all peaks in your chromatogram are tailing, it may indicate a blocked column frit.[3] Try back-flushing the column. If the problem persists, or if only the analyte peak is tailing, consider replacing the column.

  • Metal Contamination: Trace metals in the HPLC system or on the column can chelate with the carboxylic acid group, causing tailing.

    • Solution: Use high-purity solvents and well-maintained HPLC hardware. In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can help.

Q2: I am observing peak fronting for this compound. What could be the cause?

Peak fronting, where the beginning of the peak is sloped, is often a sign of column overload or issues with the sample solvent.[1]

Troubleshooting Steps:

  • Column Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing some molecules to travel through the column more quickly.[3]

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted peak shape.[12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q3: My this compound peak is broad. How can I improve the peak shape?

Broad peaks can be a result of several factors, from issues within the HPLC system to the column and mobile phase.[13]

Troubleshooting Steps:

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the analyte band to spread out before it reaches the detector.

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

  • Mobile Phase Flow Rate: A flow rate that is too low can sometimes lead to broader peaks due to longitudinal diffusion.

    • Solution: Optimize the flow rate for your column dimensions and particle size.

  • Column Efficiency: A worn-out or poorly packed column will result in broader peaks.

    • Solution: Replace the column with a new, high-efficiency column.

  • Inadequate Mobile Phase Strength: If the mobile phase is too weak, the analyte may be retained too strongly, leading to broader peaks.[1]

    • Solution: Increase the percentage of the organic modifier in the mobile phase to achieve a suitable retention time and peak width.[4]

Q4: I am using a deuterated internal standard (this compound). Can the deuterium (B1214612) labeling affect the chromatography?

Yes, the substitution of hydrogen with deuterium can lead to a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE), which can cause a shift in retention time compared to the non-labeled analog. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is due to the C-D bond being slightly shorter and stronger than the C-H bond, which can lead to weaker interactions with the non-polar stationary phase. While this effect is usually small, it is important to be aware of it, especially when developing methods that rely on the co-elution of the analyte and its deuterated internal standard.

Data Presentation

The following table summarizes the common peak shape problems and the key troubleshooting steps.

Problem Potential Cause Recommended Solution
Peak Tailing Inappropriate mobile phase pHAdjust mobile phase pH to be at least 2 units below the analyte's pKa.[9]
Secondary silanol interactionsUse a high-quality, end-capped C18 column.
Column contamination/degradationBack-flush or replace the column.[3]
Peak Fronting Column overloadReduce injection volume or sample concentration.[3]
Sample solvent incompatibilityDissolve the sample in the mobile phase.[12]
Peak Broadening Extra-column volumeUse shorter, narrower tubing.
Low mobile phase flow rateOptimize the flow rate.
Poor column efficiencyReplace the column.

Experimental Protocols

The following is a recommended starting point for the HPLC analysis of this compound. This protocol is based on a validated method for the parent drug, Seliciclib, and has been adapted for the carboxylic acid metabolite.[14][15][16][17][18]

1. Sample Preparation (from Plasma)

  • To a 100 µL aliquot of plasma, add an appropriate amount of internal standard.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC analysis.

2. HPLC Conditions

Parameter Recommendation
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent[14][15][16][17][18]
Mobile Phase 50:50 (v/v) Acetonitrile and Ammonium Acetate buffer (pH 5.0)[14][15][16][17][18]
Flow Rate 1.0 mL/min[14][15][16][17][18]
Injection Volume 10 µL[14][15][16][17][18]
Column Temperature Ambient
Detection PDA detector at 230 nm[14][15][16][17][18]

Note: Due to the carboxylic acid moiety, this compound will be more polar than Seliciclib. Therefore, its retention time will likely be shorter under the same chromatographic conditions. The mobile phase composition may need to be adjusted (e.g., by decreasing the percentage of acetonitrile) to achieve optimal retention and separation from other matrix components.

Mandatory Visualizations

The following diagrams illustrate the troubleshooting workflow for poor peak shape and the logical relationship between the key experimental parameters.

TroubleshootingWorkflow cluster_0 Identify Peak Shape Problem cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Specific Actions Poor Peak Shape Poor Peak Shape Check All Peaks Are all peaks affected? Poor Peak Shape->Check All Peaks System_Issues System Issues (e.g., blocked frit, leaks) Check All Peaks->System_Issues Yes Method_Issues Method/Chemical Issues (e.g., pH, solvent, overload) Check All Peaks->Method_Issues No Backflush_Column Backflush/Replace Column System_Issues->Backflush_Column Check_Fittings Check Fittings for Leaks System_Issues->Check_Fittings Adjust_pH Adjust Mobile Phase pH Method_Issues->Adjust_pH Modify_Sample Reduce Concentration/ Injection Volume Method_Issues->Modify_Sample Change_Solvent Match Sample Solvent to Mobile Phase Method_Issues->Change_Solvent

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

ExperimentalParameters cluster_0 Analyte Properties cluster_1 Chromatographic Conditions cluster_2 Result Analyte This compound (pKa, Polarity) MobilePhase Mobile Phase (pH, % Organic) Analyte->MobilePhase influences PeakShape Peak Shape (Symmetry, Width) MobilePhase->PeakShape determines Column Stationary Phase (C18, End-capped) Column->PeakShape affects FlowRate Flow Rate FlowRate->PeakShape impacts

Caption: Key experimental parameters influencing peak shape.

References

Technical Support Center: Minimizing Ion Suppression in Seliciclib Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the quantification of Seliciclib and its metabolites by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Seliciclib quantification?

A1: Ion suppression is a matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte (Seliciclib and its metabolites) in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable pharmacokinetic data.

Q2: What are the common sources of ion suppression in bioanalytical samples?

A2: Common sources of ion suppression include phospholipids (B1166683) from cell membranes, salts, proteins, and other small molecule metabolites that may be present in the biological matrix. The type and concentration of these interfering substances can vary between samples, leading to variable ion suppression.

Q3: How can I determine if ion suppression is affecting my Seliciclib analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of Seliciclib solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant signal of Seliciclib indicates the retention time at which matrix components are eluting and causing ion suppression.

Q4: What is a suitable internal standard (IS) for Seliciclib analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Seliciclib (e.g., ¹³C- or ¹⁵N-labeled Seliciclib). A SIL-IS has nearly identical physicochemical properties to Seliciclib and will co-elute, experiencing the same degree of ion suppression. This allows for accurate correction of any signal variability. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or no signal for Seliciclib/metabolites Significant ion suppression from the sample matrix.- Optimize Sample Preparation: Switch to a more rigorous cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. - Chromatographic Separation: Modify the LC gradient to better separate Seliciclib and its metabolites from the ion-suppressing regions of the chromatogram. - Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Poor reproducibility of results Variable ion suppression between samples due to matrix heterogeneity.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in ion suppression. - Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.
Peak shape distortion (e.g., tailing, fronting) Co-elution of interfering substances with the analyte.- Improve Chromatographic Resolution: Use a column with a different stationary phase, adjust the mobile phase composition, or modify the gradient profile. - Thorough Sample Cleanup: Employ a sample preparation method that effectively removes the specific interfering compounds.
Gradual decrease in signal intensity over a batch of injections Buildup of matrix components in the ion source or on the LC column.- Implement a Diverter Valve: Divert the early and late eluting, highly aqueous and non-volatile components of the sample to waste, preventing them from entering the mass spectrometer. - Regular Instrument Maintenance: Clean the ion source periodically and use a guard column to protect the analytical column.

Data Presentation: Impact of Sample Preparation on Ion Suppression

The following table provides an illustrative comparison of common sample preparation techniques and their expected impact on the recovery and matrix effect for the quantification of Seliciclib. Please note that this data is illustrative for a small molecule drug similar to Seliciclib and is intended to demonstrate the relative effectiveness of each technique. Actual values for Seliciclib and its metabolites should be determined experimentally.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 10560 - 90 (Significant Suppression)Simple, fast, and inexpensive.Provides the least clean extract, high risk of significant ion suppression from phospholipids and other soluble components.
Liquid-Liquid Extraction (LLE) 70 - 9080 - 100 (Moderate to Low Suppression)Cleaner extracts than PPT, can be selective based on solvent choice.More labor-intensive and time-consuming, may have lower recovery for highly polar metabolites.
Solid Phase Extraction (SPE) 90 - 11095 - 105 (Minimal Suppression/Enhancement)Provides the cleanest extracts, highly selective, and can concentrate the analyte.More expensive and requires method development to optimize the sorbent and elution conditions.

Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in neat solution) x 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect for Seliciclib

This protocol describes a method to quantitatively assess the matrix effect for Seliciclib using a post-extraction spike approach.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Seliciclib and its internal standard (IS) into the reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma) using the intended sample preparation method. Spike Seliciclib and its IS into the final, extracted matrix supernatant at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike Seliciclib and its IS into the blank biological matrix before extraction at the same concentration as Set A. Process these samples using the intended sample preparation method.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (CV%) of the MF across the different lots of matrix should be ≤15%.

    • Recovery (RE) % = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

Protocol 2: Recommended LC-MS/MS Method for Seliciclib Quantification with Minimized Ion Suppression

This protocol provides a starting point for developing a robust LC-MS/MS method for Seliciclib, incorporating best practices to minimize ion suppression.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Use a mixed-mode cation exchange SPE cartridge.

    • Conditioning: Equilibrate the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading: Pre-treat 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0), followed by 1 mL of methanol.

    • Elution: Elute Seliciclib and its metabolites with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Parameters:

    • LC System: UPLC or HPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: To be determined by infusing a standard solution of Seliciclib and its metabolites.

Visualizations

Seliciclib_Signaling_Pathway Seliciclib Seliciclib CDK9_CyclinT1 CDK9/Cyclin T1 Seliciclib->CDK9_CyclinT1 Inhibition RNA_Pol_II RNA Polymerase II CDK9_CyclinT1->RNA_Pol_II Phosphorylation Transcription Transcription Initiation & Elongation RNA_Pol_II->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibition

Seliciclib's primary mechanism of action leading to apoptosis.

Ion_Suppression_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Evaluation & Mitigation PPT Protein Precipitation LC_Optimization Chromatographic Optimization (Gradient, Column) PPT->LC_Optimization LLE Liquid-Liquid Extraction LLE->LC_Optimization SPE Solid Phase Extraction SPE->LC_Optimization MS_Optimization MS/MS Parameter Optimization LC_Optimization->MS_Optimization Matrix_Effect Assess Matrix Effect (Post-column infusion/Post-extraction spike) MS_Optimization->Matrix_Effect IS_Selection Internal Standard Selection (Stable Isotope Labeled) Matrix_Effect->IS_Selection Data_Review Data Review & Analysis IS_Selection->Data_Review End End: Accurate Quantification Data_Review->End Start Start: Biological Sample Start->PPT Start->LLE Start->SPE

Experimental workflow for minimizing ion suppression.

Technical Support Center: Seliciclib Carboxylic Acid-d7 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seliciclib Carboxylic Acid-d7. Our goal is to help you improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used?

A1: this compound is the deuterated form of the carboxylic acid metabolite of Seliciclib (R-roscovitine), a cyclin-dependent kinase (CDK) inhibitor investigated for various therapeutic applications.[1][2] The "-d7" indicates that seven hydrogen atoms have been replaced with deuterium. This isotopically labeled version is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) to improve the accuracy and precision of pharmacokinetic studies.[3][4]

Q2: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?

A2: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS assays. Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization effects and potential matrix interference. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring accurate quantification even if sample loss occurs during preparation.[4]

Q3: What are the common challenges encountered when working with deuterated compounds like this compound?

A3: Common challenges include:

  • Isotopic Instability (H/D Back-Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding environment (e.g., solvents), especially those attached to heteroatoms (O, N, S).[5]

  • Metabolic Switching: Deuteration at a site of metabolism can slow down that pathway, potentially shifting metabolism to other sites and creating unexpected metabolites.[5][6]

  • Inconsistent Quantification: High variability in the analyte to internal standard peak area ratio can occur due to issues like differential matrix effects or incorrect IS concentration.[5]

  • Low Sensitivity: Achieving the desired lower limit of quantification (LLOQ) can be challenging due to matrix effects, suboptimal instrument parameters, or inefficient sample extraction.

Troubleshooting Guides

Issue 1: Poor Sensitivity or High Lower Limit of Quantification (LLOQ)

If you are struggling to achieve the desired sensitivity for this compound detection, consider the following troubleshooting steps.

Troubleshooting Workflow:

start Start: Low Sensitivity ms_optimization Optimize MS/MS Parameters (e.g., cone voltage, collision energy) start->ms_optimization chromatography Improve Chromatography (e.g., gradient, column chemistry) ms_optimization->chromatography sample_prep Enhance Sample Preparation (e.g., extraction method, concentration) chromatography->sample_prep matrix_effects Investigate Matrix Effects (e.g., post-column infusion) sample_prep->matrix_effects end Achieved Desired Sensitivity matrix_effects->end

Caption: Troubleshooting workflow for low sensitivity.

Detailed Steps & Methodologies:

  • Mass Spectrometer Optimization:

    • Methodology: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parent and product ion selection and tune parameters like collision energy and cone voltage for maximum signal intensity.

    • Tip: Ensure the chosen precursor and product ions are specific and free from interferences.

  • Chromatographic Conditions:

    • Methodology: Evaluate different mobile phase compositions and gradients. A typical starting point could be a C18 column with a mobile phase of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate.[1][2][7] Adjusting the pH can improve the peak shape and retention of the carboxylic acid metabolite.

    • Tip: Sharper peaks generally lead to better signal-to-noise ratios and improved sensitivity.

  • Sample Preparation:

    • Methodology: Compare different extraction techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). While PPT is simple, LLE or SPE can provide a cleaner extract, reducing matrix effects and improving sensitivity.[8]

    • Tip: A concentration step after extraction can significantly lower the LLOQ.

Table 1: Comparison of Sample Preparation Techniques

TechniqueProsConsRecommended For
Protein Precipitation (PPT) Fast, simple, inexpensiveLess clean extract, potential for high matrix effectsInitial method development, high-throughput screening
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, can be selectiveMore labor-intensive, uses organic solventsRemoving highly polar or non-polar interferences
Solid-Phase Extraction (SPE) Cleanest extract, high recovery, selectiveMost expensive, requires method developmentLow-level quantification, complex matrices
Issue 2: High Variability in Analyte/IS Peak Area Ratio

Inconsistent peak area ratios can compromise the accuracy and precision of your assay. This is often linked to issues with the internal standard or matrix effects.

Troubleshooting Workflow:

start Start: High Variability in Peak Area Ratio is_check Verify IS Purity & Concentration start->is_check back_exchange Investigate H/D Back-Exchange (e.g., pH, solvent choice) is_check->back_exchange matrix_effects Assess Differential Matrix Effects (e.g., post-column infusion) back_exchange->matrix_effects end Consistent Quantification Achieved matrix_effects->end

Caption: Troubleshooting inconsistent quantification.

Detailed Steps & Methodologies:

  • Internal Standard Integrity:

    • Methodology: Confirm the concentration and purity of your this compound stock solution. Degradation or incorrect preparation can lead to significant errors.

    • Tip: Store deuterated standards in a cool, dry place, away from moisture and light, to prevent degradation and H/D exchange.[4]

  • Investigate H/D Back-Exchange:

    • Methodology: To check for back-exchange, incubate the deuterated standard in the sample matrix or mobile phase under various conditions (e.g., different pH values, temperatures) and monitor for any mass shifts over time using LC-MS.[6]

    • Tip: Deuterium atoms on stable positions like aromatic rings are less prone to exchange.[5] If back-exchange is suspected, conducting experiments at a lower pH and temperature may help minimize it.[5]

  • Assess Matrix Effects:

    • Methodology (Post-Column Infusion):

      • Set up a 'T' connector between the LC column and the mass spectrometer inlet.[5]

      • Continuously infuse a standard solution of this compound and the non-deuterated analyte into the mobile phase post-column.[5]

      • Inject a blank, extracted biological matrix sample.[5]

      • Monitor the signal intensity. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.[5]

    • Solution: If significant matrix effects are observed at the retention time of your analyte, adjust the chromatography to move the analyte to a cleaner region of the chromatogram or use a more effective sample cleanup method.

Table 2: Experimental Parameters for Seliciclib Analysis (HPLC-PDA Method)

Note: The following parameters are for Seliciclib by HPLC-PDA and can be used as a starting point for developing an LC-MS/MS method for its carboxylic acid metabolite.

ParameterValueReference
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)[1][2][7]
Mobile Phase Acetonitrile:Ammonium Acetate (pH 5) (50:50, v/v)[1][2][7]
Flow Rate 1.0 mL/min[1][2][7]
Detection PDA at 230 nm (for HPLC)[1][2][7]
Linearity Range 50 to 1000 ng/mL[1][2][7]
Limit of Quantitation 66.1 ng/mL[1][2][7]

By systematically addressing these potential issues, you can enhance the sensitivity and robustness of your method for detecting this compound.

References

Technical Support Center: Stability of Seliciclib Carboxylic Acid-d7 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Seliciclib Carboxylic Acid-d7 in biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the deuterated form of the primary metabolite of Seliciclib (also known as R-roscovitine or CYC202), a cyclin-dependent kinase (CDK) inhibitor investigated for various therapeutic applications.[1][2] The parent drug, Seliciclib, is rapidly metabolized to its carboxylic acid derivative, which is then predominantly excreted.[1][3] The stability of this deuterated metabolite is crucial for accurate bioanalytical measurements in pharmacokinetic and pharmacodynamic studies. Deuterium (B1214612) labeling is often employed to enhance metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes compared to the carbon-hydrogen (C-H) bond.[4][5]

Q2: How does deuteration generally affect the stability of a compound?

A2: Deuteration can significantly enhance the metabolic stability of a drug by slowing down metabolic pathways that involve the cleavage of a C-H bond.[4][5][6][7] This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger C-D bond that is more resistant to enzymatic cleavage.[4][5] This can lead to a longer drug half-life and improved pharmacokinetic properties.[4] However, the overall stability of a deuterated compound also depends on its molecular structure and storage conditions.[4]

Q3: What are the primary metabolic pathways for Seliciclib?

A3: The principal metabolic pathway for Seliciclib (R-roscovitine) is the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine (B94841) core, forming the corresponding carboxylic acid metabolite (COOH-R-roscovitine).[1] In mouse studies, this carboxylic acid metabolite was the major component found in plasma and urine, accounting for a significantly larger area under the curve (AUC) than the parent drug.[1] Minor metabolites include C8-oxo-R-roscovitine and N9-desisopropyl-R-roscovitine.[1]

Q4: Are there validated bioanalytical methods for Seliciclib and its metabolites?

A4: Yes, a validated HPLC-PDA method has been developed for the quantification of Seliciclib in rat plasma.[8] This method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer and has a limit of quantitation of 66.1 ng/mL.[8] For deuterated metabolites like this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would typically be developed to provide high sensitivity and selectivity, using the deuterated compound as an internal standard for the non-deuterated analyte or vice-versa.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in analytical results Inconsistent sample handling and storage; repeated freeze-thaw cycles.Standardize sample collection, processing, and storage procedures. Aliquot samples to avoid repeated freeze-thaw cycles.
Degradation of the analyte during storage.Store samples at -80°C and protect from light. Conduct a thorough stability assessment under various storage conditions.[4]
Apparent loss of deuteration (back-exchange) Exposure to moisture or protic solvents.Store the compound in a tightly sealed container in a dry environment or under an inert atmosphere. Use anhydrous, aprotic solvents for stock solutions.[4]
Unexpected metabolite peaks in chromatograms "Metabolic switching" due to deuteration.Deuteration at a primary metabolic site can slow that pathway, causing other minor metabolic pathways to become more significant.[4] Characterize the new peaks using high-resolution mass spectrometry to identify the unexpected metabolites.
Poor recovery during sample extraction Suboptimal extraction solvent or pH.Optimize the liquid-liquid extraction or solid-phase extraction protocol. Adjust the pH of the sample to ensure the carboxylic acid is in its non-ionized form for better extraction into organic solvents.

Experimental Protocols

General Protocol for Assessing Stability in Biological Matrices

This protocol outlines a general procedure for evaluating the stability of this compound in biological matrices such as plasma.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous, aprotic solvent such as acetonitrile or DMSO.[4]

  • Spiking into Biological Matrix: Spike a known concentration of the stock solution into the pre-screened biological matrix (e.g., human plasma) to achieve the desired final concentration.

  • Incubation: Incubate the spiked samples at relevant temperatures, such as 37°C to mimic physiological conditions, and at storage temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours for short-term stability; longer intervals for long-term storage).[4]

  • Sample Quenching and Extraction: Immediately stop potential enzymatic degradation by adding a quenching solution like cold acetonitrile.[4] Extract the analyte and an internal standard using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).

  • Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point to determine the stability profile.

Visualizations

Seliciclib_Metabolism Seliciclib Seliciclib (R-roscovitine) Metabolite Seliciclib Carboxylic Acid (COOH-R-roscovitine) Seliciclib->Metabolite Oxidation (Primary Pathway) Excretion Renal Excretion Metabolite->Excretion

Caption: Primary metabolic pathway of Seliciclib.

Stability_Workflow Stock Prepare Stock Solution Spike Spike into Biological Matrix Stock->Spike Incubate Incubate at Test Conditions Spike->Incubate Aliquot Collect Aliquots at Time Points Incubate->Aliquot Quench Quench Reaction & Extract Analyte Aliquot->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Determine Stability Profile LCMS->Data Quantify Analyte Troubleshooting_Logic Problem Inconsistent Analytical Results Storage Improper Storage Problem->Storage FreezeThaw Freeze-Thaw Cycles Problem->FreezeThaw Degradation Analyte Degradation Problem->Degradation Standardize Standardize Protocols Storage->Standardize Aliquot Aliquot Samples FreezeThaw->Aliquot Validate Conduct Stability Studies Degradation->Validate

References

Preventing in-source fragmentation of Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the in-source fragmentation of Seliciclib Carboxylic Acid-d7 during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte within the ion source of a mass spectrometer, before it reaches the mass analyzer.[1][2] This phenomenon occurs in the intermediate pressure region between the atmospheric pressure ion source and the high-vacuum analyzer.[3] For a quantitative or qualitative analysis of this compound, the goal is typically to measure the intact molecular ion. In-source fragmentation reduces the abundance of this primary ion, creating smaller fragment ions. This can lead to decreased sensitivity, inaccurate quantification, and potential misidentification of the compound.[4][5]

Q2: What are the primary instrumental causes of in-source fragmentation?

A2: In-source fragmentation is primarily caused by imparting excessive energy to the ions as they travel through the ion source. The main contributing factors are:

  • High Interface Voltages: Elevated voltages, often termed declustering potential (DP), cone voltage, or fragmentor voltage, accelerate ions and cause them to collide with residual gas molecules, leading to fragmentation.[6][4][7]

  • High Source Temperatures: Excessive heat in the ion source can provide enough thermal energy to break weaker bonds within the molecule, causing it to fragment before mass analysis.[4][8]

  • Gas Dynamics: Suboptimal nebulizing and drying gas flow rates or temperatures can affect the desolvation process and the internal energy of the ions.[9]

Q3: My this compound signal is weak, and I see many smaller ions. What is the first parameter I should adjust?

A3: The first and most impactful parameter to adjust is the cone voltage (or its equivalent, such as declustering potential or fragmentor voltage).[4][7] This voltage has a direct influence on the kinetic energy of the ions. By systematically reducing the cone voltage, you can create "softer" ionization conditions that minimize collisions and preserve the intact molecular ion.[7]

Q4: How does mobile phase composition affect in-source fragmentation?

A4: The mobile phase can influence the efficiency of ionization and the stability of the generated ions. While it's an indirect factor, an unsuitable mobile phase can necessitate harsher source conditions (higher voltages or temperatures) to achieve a signal, thereby promoting fragmentation. For example, using additives that promote efficient protonation (like 0.1% formic acid) or deprotonation is crucial.[9] In some cases, switching the organic solvent (e.g., from acetonitrile (B52724) to methanol) or the additive (e.g., from formic acid to ammonium (B1175870) formate) has been shown to reduce fragmentation by altering the ionization process.[10]

Q5: Is it ever acceptable to use a fragment ion for quantification if the molecular ion is too unstable?

A5: While not ideal, it is a common practice in some applications, particularly in tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). In such cases, a well-characterized, stable fragment ion generated in the source can be selected as the precursor ion for further fragmentation in the collision cell.[10] However, for this to be a valid and reproducible quantification method, the in-source fragmentation process must be stable and consistent across all samples and standards. For routine analysis, optimizing conditions to measure the intact molecular ion is strongly preferred.

Troubleshooting Guide: Weak or Absent Molecular Ion

If you are experiencing a weak or absent molecular ion for this compound, consult the following table for potential causes and recommended solutions.

Problem Possible Cause Troubleshooting Steps
Weak or Absent Molecular Ion Peak High In-Source Energy 1. Reduce Cone/Declustering/Fragmentor Voltage: This is the most critical parameter. Decrease the voltage in steps (e.g., by 5-10 V) and monitor the intensity of the molecular ion versus the fragment ions.[4][7]
2. Lower Source Temperature: Reduce the source or drying gas temperature to minimize thermal degradation of the analyte.[4][8]
Poor Ionization Efficiency 1. Optimize Mobile Phase: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid for positive mode, or a neutral pH for negative mode to facilitate deprotonation of the carboxylic acid). Consider testing methanol (B129727) instead of acetonitrile.[9][10]
2. Adjust Gas Flows: Optimize the nebulizer and drying gas flow rates to ensure efficient desolvation without imparting excessive energy.[9]
3. Check ESI Probe Position: If adjustable, try moving the probe slightly further away from the sampling orifice.[8]
Instrument Contamination 1. Clean the Ion Source: A dirty ion source can lead to unstable ionization and increased fragmentation. Follow the manufacturer's protocol for cleaning the sampling cone/orifice and other source components.[10]
2. Run a Blank: Inject a mobile phase blank to ensure there are no background interferences.[11]

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage to Minimize Fragmentation

This protocol describes a method for finding the optimal cone voltage that maximizes the molecular ion signal while minimizing in-source fragmentation.

  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100-500 ng/mL) in the initial mobile phase.

  • Initial Instrument Setup:

    • Set the mass spectrometer to monitor the expected m/z of the molecular ion of this compound (Molecular Weight: 375.47). For negative ion mode, monitor the deprotonated ion [M-H]⁻. For positive ion mode, monitor the protonated ion [M+H]⁺.

    • Set all other source parameters (temperature, gas flows) to moderate, manufacturer-recommended starting values.

    • Set the cone voltage to a very low initial value (e.g., 10-15 V).

  • Infuse or Inject the Standard: Introduce the standard solution into the mass spectrometer via direct infusion using a syringe pump or through repeated injections via the LC system.

  • Ramp the Cone Voltage: While monitoring the ion chromatogram in real-time, gradually increase the cone voltage in discrete steps (e.g., 5 V increments).

  • Record Intensities: At each voltage step, record the intensity of the molecular ion and any significant fragment ions that appear.

  • Analyze the Data: Plot the intensity of the molecular ion and fragment ions as a function of the cone voltage. The optimal cone voltage is the value that provides the highest intensity for the molecular ion before a significant increase in fragment ion intensity is observed.

Data Summary

The following table summarizes the key MS parameters and their general effect on in-source fragmentation. Optimal values are instrument and compound-dependent and must be determined empirically.

Parameter Effect of Increasing the Value Recommended Action to Reduce ISF Typical Starting Range (Instrument Dependent)
Cone / Declustering / Fragmentor Voltage Increases ion kinetic energy, leading to more fragmentation.[4]Decrease10 - 50 V
Source / Gas Temperature Increases thermal energy, can cause fragmentation of labile molecules.[4]Decrease100 - 350 °C
Capillary / Spray Voltage Primarily affects spray stability and droplet formation. Can have a minor effect on ion energy.Optimize for stable signal1.0 - 4.5 kV
Nebulizer / Drying Gas Flow Affects desolvation efficiency. Excessively high flows can sometimes increase ion internal energy.Optimize for best signal-to-noiseVaries greatly by manufacturer

Visualizations

The following diagrams illustrate the process of in-source fragmentation and a logical workflow for troubleshooting this issue.

ISF_Process cluster_Source Mass Spectrometer Ion Source (Atmospheric Pressure) cluster_Interface Interface Region (Intermediate Pressure) cluster_Analyzer Mass Analyzer (High Vacuum) ESI ESI Probe Droplets Charged Droplets ESI->Droplets Desolvation Desolvation Droplets->Desolvation Ions Gas Phase Ions Desolvation->Ions ISF_Zone High Energy Region (In-Source Fragmentation Occurs Here) Ions->ISF_Zone Analyzer Mass Analyzer (Quadrupole / TOF) ISF_Zone->Analyzer Energy Excess Energy: - High Cone Voltage - High Temperature Energy->ISF_Zone

Caption: The process of electrospray ionization and in-source fragmentation.

Troubleshooting_Workflow start Problem: Weak or Absent Molecular Ion for this compound q1 Is Cone / DP Voltage Optimized? start->q1 a1 Systematically Decrease Voltage (e.g., in 10V steps) q1->a1 No q2 Is Source Temperature Too High? q1->q2 Yes a1->q2 a2 Decrease Source / Gas Temp (e.g., in 25°C steps) q2->a2 Yes q3 Is Mobile Phase Optimal? q2->q3 No a2->q3 a3 Verify Modifier (e.g., Formic Acid). Test Alternative Solvent (e.g., MeOH). q3->a3 No end_node Molecular Ion Signal Optimized q3->end_node Yes a3->end_node

Caption: A logical workflow for troubleshooting in-source fragmentation.

References

Technical Support Center: Analysis of Seliciclib and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the bioanalytical quantification of Seliciclib (also known as R-roscovitine or CYC202) and its primary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is Seliciclib and what are its major metabolites?

A1: Seliciclib is an experimental drug candidate that acts as a cyclin-dependent kinase (CDK) inhibitor.[1] It primarily targets CDK2, CDK7, and CDK9, which are key regulators of the cell cycle and transcription.[1] In biological systems, Seliciclib is rapidly metabolized. The principal metabolite is a carboxylic acid derivative, commonly referred to as COOH-R-roscovitine, formed by the oxidation of the hydroxymethyl group.[2] Other minor metabolites that have been identified include C8-oxo-R-roscovitine and N9-desisopropyl-R-roscovitine.[2]

Q2: What are matrix effects and why are they a concern in the analysis of Seliciclib and its metabolites?

A2: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of Seliciclib and its metabolites, which is a significant concern in pharmacokinetic and toxicological studies. Biological matrices like plasma are complex and contain numerous endogenous substances that can interfere with the ionization of the target analytes in the mass spectrometer's source.[3]

Q3: How can I identify if matrix effects are impacting my LC-MS/MS analysis?

A3: A common method to assess matrix effects is the post-column infusion technique. In this method, a constant flow of the analyte solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively. Another approach is to compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into an extracted blank matrix. A significant difference in peak areas suggests the presence of matrix effects.

Q4: What are the general strategies to minimize matrix effects?

A4: Strategies to mitigate matrix effects can be categorized into three main areas:

  • Sample Preparation: Employing effective sample cleanup techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT) can remove many interfering components from the matrix.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between the analytes of interest and the matrix components can significantly reduce ion suppression or enhancement.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS is chemically identical to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction during quantification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor peak shape (tailing or fronting) for Seliciclib or its metabolites. Co-elution with interfering matrix components.Optimize the chromatographic gradient to improve separation. Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Inadequate sample cleanup.Evaluate different sample preparation techniques. For plasma, protein precipitation followed by SPE can be effective.
High variability in analyte response across different sample lots. Significant lot-to-lot variation in matrix composition.Re-validate the method using at least six different lots of the biological matrix. The use of a stable isotope-labeled internal standard is crucial to compensate for this variability.
Low recovery of Seliciclib or its metabolites. Inefficient extraction from the biological matrix.Optimize the extraction solvent and pH for LLE. For SPE, test different sorbents and elution solvents.
Analyte instability during sample processing.Ensure samples are kept at a low temperature during processing. Evaluate the stability of the analytes under the extraction conditions.
Inconsistent quantification results. Ion suppression or enhancement.Perform a matrix effect evaluation. If significant effects are observed, improve sample cleanup and/or chromatographic separation. Ensure the internal standard co-elutes with the analyte.
Cross-analyte interference from metabolites.Develop a chromatographic method that separates Seliciclib from its major metabolites to prevent in-source fragmentation or co-elution from affecting quantification.

Quantitative Data on Matrix Effects

While a specific validation report with a matrix effect data table for Seliciclib and its metabolites is not publicly available, the following table illustrates how such data is typically presented. This example is based on a validated LC-MS/MS method for a similar small molecule kinase inhibitor and its metabolites in human plasma. The matrix factor is calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. The internal standard (IS) normalized matrix factor is the ratio of the analyte matrix factor to the IS matrix factor.

AnalyteConcentration (ng/mL)Matrix LotMatrix FactorIS Normalized Matrix Factor
Seliciclib 1010.850.99
1020.881.01
1030.820.98
50010.871.00
50020.901.02
50030.840.99
COOH-R-roscovitine 1010.780.97
1020.810.99
1030.750.96
50010.800.98
50020.831.01
50030.770.97

This table is for illustrative purposes only.

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)

This protocol is a general guideline and should be optimized for your specific application.

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., deuterated Seliciclib).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Seliciclib and its metabolites. Method development and optimization are required.

  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: To be determined by infusing standard solutions of Seliciclib and its metabolites.

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

A typical workflow for the preparation and analysis of plasma samples for Seliciclib quantification.

Seliciclib Mechanism of Action: Simplified Signaling Pathway

seliciclib_pathway seliciclib Seliciclib cdk9 CDK9 / Cyclin T seliciclib->cdk9 inhibits cdk7 CDK7 / Cyclin H seliciclib->cdk7 inhibits rnapii RNA Polymerase II cdk9->rnapii phosphorylates cdk7->rnapii phosphorylates transcription Transcription Inhibition rnapii->transcription mcl1 Mcl-1 (Anti-apoptotic) transcription->mcl1 downregulates apoptosis Apoptosis mcl1->apoptosis promotes

Simplified pathway of Seliciclib-induced apoptosis via CDK7/9 inhibition and Mcl-1 downregulation.

References

Technical Support Center: Isotopic Exchange Issues with Deuterium-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges with deuterium-labeled internal standards. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of their quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterium-labeled standards?

A: Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from its environment, such as the sample matrix or mobile phase.[1] This process is problematic because it alters the isotopic composition and effective concentration of the internal standard, compromising the accuracy of quantitative results.[1][2] In severe cases, the deuterated standard can revert to the unlabeled analyte, creating a "false positive" signal and artificially inflating the measured concentration of the target compound.[1][3]

Q2: Which molecular positions are most susceptible to deuterium exchange?

A: The stability of a deuterium label is highly dependent on its position within the molecule.[4] The most susceptible positions include:

  • On Heteroatoms: Deuterium atoms attached to oxygen (e.g., in alcohols, phenols, carboxylic acids) or nitrogen (in amines) are highly labile and exchange very easily.[1][5]

  • Adjacent to Carbonyl Groups: Deuterium atoms on a carbon next to a carbonyl group (α-protons) can be acidic and are prone to exchange, often through keto-enol tautomerism, which can be catalyzed by acids or bases.[5][6]

  • Aromatic Positions: Certain positions on aromatic rings can also undergo exchange, particularly under acidic or basic conditions.[5]

Ideally, to prevent isotopic exchange, deuterium labels should be placed on chemically stable positions like aliphatic chains or non-activated aromatic rings.[4][7]

Q3: What primary factors influence the rate of deuterium exchange?

A: Several experimental conditions can accelerate the back-exchange of deuterium. The most critical factors are summarized below.

FactorImpact on Exchange RateRecommended Practice
pH Both highly acidic and, more significantly, basic conditions catalyze and accelerate the exchange process.[3][8]Maintain the pH of all solutions at the minimum for H-D exchange, which for many compounds is around pH 2.5-3.0.[3][9]
Temperature Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[3]Maintain low temperatures (ideally 0°C to 4°C) throughout sample preparation, storage, and analysis (e.g., cooled autosampler).[1][9]
Solvent Composition Protic solvents (e.g., water, methanol, ethanol) are sources of hydrogen and can drive the back-exchange.[3]Minimize the time the standard spends in protic solvents. Use volatile buffers like formic acid in the LC mobile phase.[3][9]
Sample Matrix The presence of water, enzymes, or other catalytic species in biological matrices (e.g., plasma, urine) can facilitate exchange.[3]Validate the stability of the standard in your specific matrix and process samples promptly.[7]

Q4: Are there alternatives to deuterated internal standards that are less prone to exchange?

A: Yes. While deuterated standards are common due to their relatively lower synthesis cost, other stable isotope-labeled standards offer greater stability against back-exchange.[3][8] The primary alternatives are:

  • ¹³C-labeled Internal Standards: Carbon-13 isotopes are incorporated into the carbon backbone of the molecule. These labels are not susceptible to chemical exchange under typical analytical conditions, making them a more robust choice.[3][10]

  • ¹⁵N-labeled Internal Standards: For nitrogen-containing compounds, ¹⁵N can be used. Similar to ¹³C, these labels are stable and do not undergo back-exchange.[3][10]

The main drawback of ¹³C and ¹⁵N-labeled standards is their higher cost of synthesis compared to their deuterated counterparts.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Inaccurate Quantification (Poor Accuracy and Precision)

Symptoms:

  • High variability in replicate measurements.

  • Systematic bias (consistently high or low results).

Workflow for Troubleshooting Inaccurate Quantification

A Inaccurate Quantification (Poor Accuracy/Precision) B Is Isotopic Exchange Occurring? A->B C Check Label Position (Is it on a labile site?) B->C Yes F Is Isotopic Purity an Issue? B->F No D Analyze Samples at Low Temp (4°C) & Optimal pH (2.5-3.0) C->D E Run Stability Experiment (See Protocol 1) D->E L Problem Resolved E->L Exchange Minimized M Consider ¹³C or ¹⁵N Labeled IS E->M Exchange Persists G Check Certificate of Analysis (Isotopic Enrichment ≥98%?) F->G Yes I Is Chromatographic Shift Occurring? F->I No H Inject High Conc. of IS Alone (Monitor for unlabeled analyte signal) G->H H->I Purity OK H->M Purity <98% J Overlay Analyte & IS Chromatograms (Check for co-elution) I->J Yes I->L No K Optimize Chromatography (Adjust gradient, mobile phase) J->K K->L Co-elution Achieved K->M Shift Persists

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Decreasing Internal Standard Signal Over an Analytical Run

Symptoms:

  • The peak area of your deuterated internal standard consistently decreases over the course of an LC-MS run.

Possible Causes & Solutions:

  • Ongoing Exchange in Autosampler: The internal standard (IS) is unstable under the storage conditions (temperature, solvent pH) in the autosampler, leading to progressive deuterium loss.[1]

    • Solution: Set the autosampler temperature to the lowest practical setting (e.g., 4°C) to slow the rate of exchange.[1] If compatible with your assay, ensure the final sample solvent is acidic (ideally pH ~2.5-4) to minimize the exchange rate.[1]

  • Adsorption or Degradation: The standard may be adsorbing to sample vials or degrading over time for reasons unrelated to isotopic exchange.

    • Solution: Test for adsorption by using different types of autosampler vials (e.g., silanized glass, polypropylene).[1] Evaluate the overall chemical stability of the compound in your matrix and solvent conditions.

Issue 3: Analyte Concentration Appears Artificially High

Symptoms:

  • Calculated analyte concentrations are unexpectedly high, particularly at the lower end of the calibration curve.

Possible Causes & Solutions:

  • Back-Exchange to Unlabeled Analyte: The deuterated IS loses its deuterium atoms and reverts to the unlabeled form. This contributes to the signal of the native analyte, leading to its overestimation.[3]

    • Solution: Follow all best practices to minimize exchange: control temperature and pH, and choose a standard with a stable label position.[3][7][9]

  • Low Isotopic Purity of Standard: The deuterated standard contains a significant percentage of the unlabeled analyte as an impurity.[1]

    • Solution: Check the Certificate of Analysis (CoA) for the stated isotopic purity, which should ideally be ≥98%.[11] You can experimentally assess this by injecting a high-concentration solution of the IS alone and monitoring for a signal at the mass transition of the unlabeled analyte.[11][12] If purity is low, contact the supplier for a higher purity batch.[11]

Experimental Protocols

Protocol 1: Evaluating the Stability of a Deuterium-Labeled Standard

Objective: To determine the stability of the deuterated internal standard in your specific analytical solutions over time.[12]

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and the deuterated internal standard in your initial mobile phase or sample diluent.

    • Solution B: The deuterated internal standard only in the same solvent.

  • Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas and analyte/IS ratio.

  • Incubation: Store aliquots of both solutions under the exact conditions as your samples in the autosampler (e.g., 4°C for 24 hours).

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, and 24 hours).[12]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time suggests instability, possibly due to isotopic exchange.[12]

    • In Solution B, monitor for any increase in the signal at the mass transition of the unlabeled analyte. This provides a direct indication of H/D back-exchange.[12]

A Prepare Solutions (A: Analyte + IS, B: IS only) B Inject at t=0 (Establish Baseline) A->B C Incubate Solutions (Simulate Autosampler Conditions) B->C D Inject at Time Points (e.g., 4, 8, 12, 24h) C->D E Analyze Data D->E F Solution A: Monitor Analyte/IS Ratio E->F G Solution B: Monitor for Unlabeled Analyte Signal E->G H Ratio Stable? Signal for Unlabeled Absent? F->H G->H I Standard is Stable H->I Yes J Standard is Unstable (Back-Exchange Occurring) H->J No

Caption: Experimental workflow for testing IS stability.

Protocol 2: Minimizing Back-Exchange During Sample Preparation (Quenching)

Objective: To provide a standardized procedure for sample quenching that minimizes deuterium back-exchange, particularly for Hydrogen-Deuterium Exchange (HDX) experiments.[9]

Methodology:

  • Preparation: Pre-chill all necessary buffers (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5), tubes, and pipette tips to 0°C.[9]

  • Quenching: At the desired time point of the labeling reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix quickly and thoroughly.

  • Digestion (if applicable): For protein analysis, proceed immediately with online or offline digestion using an acid-stable protease (e.g., pepsin) at low temperature (0-4°C).[13]

  • Analysis: Transfer the quenched sample to a cooled autosampler (4°C) for immediate LC-MS analysis. Use a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.5) and keep the chromatographic run time as short as possible to minimize further exchange.[9][14]

Mechanism of Acid/Base Catalyzed Exchange

cluster_base Base-Catalyzed Exchange cluster_acid Acid-Catalyzed Exchange A R-CHD-C=O (Deuterated Ketone) B Enolate Intermediate [R-CD=C-O⁻] A->B + OH⁻ - HDO C R-CH₂-C=O (Exchanged Ketone) B->C + H₂O - OH⁻ D R-CHD-C=O (Deuterated Ketone) E Enol Intermediate [R-CD=C-OH] D->E + H⁺ F R-CH₂-C=O (Exchanged Ketone) E->F - H⁺

Caption: Mechanism of deuterium exchange at an α-carbon.

References

Calibration curve linearity issues in Seliciclib assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to calibration curve linearity in Seliciclib assays.

Troubleshooting Guide: Calibration Curve Linearity Issues

Non-linear calibration curves are a common issue in quantitative bioanalysis and can arise from a variety of factors. This guide provides a structured approach to identifying and resolving these issues in Seliciclib assays.

Problem: My calibration curve for Seliciclib is non-linear, showing a plateau at higher concentrations.

This is a frequent observation and often points towards detector saturation or issues with the sample preparation process.

Potential Cause Recommended Action
Detector Saturation 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute High-Concentration Standards: Prepare a more diluted set of calibration standards to stay within the linear range of the detector. 3. Adjust Detector Settings: If using a UV detector, consider selecting a wavelength where Seliciclib has lower absorbance. For mass spectrometry, detector parameters can sometimes be adjusted to reduce sensitivity.
Column Overload 1. Decrease Concentration of Top Standards: The highest concentration standards may be exceeding the loading capacity of the analytical column. Prepare new standards with a lower upper limit of quantification (ULOQ). 2. Use a Higher Capacity Column: If feasible, switch to a column with a larger internal diameter or a stationary phase with a higher loading capacity.
Sample Solubility Issues 1. Optimize Sample Diluent: Ensure Seliciclib is fully dissolved in the injection solvent. The diluent should ideally match the mobile phase composition to avoid on-column precipitation. 2. Check for Precipitation: Visually inspect the prepared standards for any signs of precipitation before injection.

Problem: My calibration curve is non-linear at the lower concentrations.

Issues at the lower end of the curve often relate to analyte loss, background interference, or problems with integration.

Potential Cause Recommended Action
Analyte Adsorption 1. Passivate the HPLC System: Inject a high-concentration standard or a conditioning solution to saturate active sites within the system that may adsorb Seliciclib. 2. Modify Mobile Phase: The addition of a small amount of a competing agent (e.g., a similar basic compound) or adjusting the pH of the mobile phase can sometimes reduce adsorptive losses. 3. Use Deactivated Vials/Plates: Employ sample vials or plates that are specifically treated to minimize analyte binding.
Poor Peak Integration 1. Optimize Integration Parameters: Manually review the integration of the low concentration peaks. Adjust the peak width, threshold, and other integration parameters in your chromatography data system to ensure accurate peak area determination. 2. Improve Signal-to-Noise Ratio: Enhance the detector response or reduce baseline noise. This may involve optimizing detector settings or using a cleaner mobile phase.
Matrix Effects (in biological samples) 1. Improve Sample Cleanup: Employ a more rigorous sample extraction method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 2. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected linear range for a Seliciclib HPLC-UV assay?

A validated HPLC-PDA method for Seliciclib has demonstrated linearity in the concentration range of 50 to 1000 ng/mL. However, the optimal linear range can vary depending on the specific instrumentation and assay conditions.

Q2: Can I use a non-linear regression model for my Seliciclib calibration curve?

While linear regression is preferred for its simplicity and robustness, a non-linear model (e.g., quadratic fit) can be used if the response is inherently non-linear and the model is appropriately validated. The use of a quadratic regression may help extend the dynamic range of the assay. It is crucial to justify the choice of a non-linear model and demonstrate its accuracy and precision across the calibration range.

Q3: My Seliciclib samples appear to be degrading during the assay. Could this affect my calibration curve linearity?

Yes, analyte degradation can lead to non-linear calibration curves. If Seliciclib degrades over the course of the analytical run, the response of the later-injected standards may be lower than expected, causing the curve to bend downwards.

Troubleshooting Steps for Suspected Degradation:

Verification Step Action
Re-inject First Standard At the end of the analytical sequence, re-inject the first calibration standard. A significant decrease in response compared to the initial injection suggests degradation.
Stability Experiments Perform short-term stability tests of Seliciclib in the autosampler under the assay conditions to quantify the extent of degradation.
Protective Measures If degradation is confirmed, consider using a cooled autosampler, minimizing the time between sample preparation and injection, or adding antioxidants to the sample diluent if oxidative degradation is suspected.

Q4: What are the key signaling pathways affected by Seliciclib that I should be aware of for my research?

Seliciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9. Inhibition of these kinases disrupts the cell cycle and transcription, leading to anti-proliferative and pro-apoptotic effects.

Below is a diagram illustrating the primary mechanism of action of Seliciclib.

Seliciclib_Pathway Seliciclib Seliciclib CDK2 CDK2 / Cyclin E/A Seliciclib->CDK2 CDK7 CDK7 / Cyclin H Seliciclib->CDK7 CDK9 CDK9 / Cyclin T1 Seliciclib->CDK9 Rb Rb Phosphorylation CDK2->Rb RNA_Pol_II RNA Polymerase II Phosphorylation CDK7->RNA_Pol_II (TFIIH) CDK9->RNA_Pol_II (P-TEFb) E2F E2F Release Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Apoptosis Apoptosis G1_S_Transition->Apoptosis Transcription Gene Transcription RNA_Pol_II->Transcription Transcription->Apoptosis

Caption: Seliciclib's mechanism of action via CDK inhibition.

Experimental Protocols

Protocol 1: Preparation of Seliciclib Calibration Standards in Human Plasma

This protocol outlines the preparation of calibration standards for a typical HPLC-UV or LC-MS/MS assay.

  • Prepare a Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Seliciclib reference standard.

Validation & Comparative

Cross-Validation of Analytical Methods for Seliciclib and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Seliciclib (also known as R-roscovitine or CYC202) and its primary metabolites. While a direct cross-validation study comparing different analytical techniques for Seliciclib and its metabolites is not publicly available, this document compiles and contrasts validated methods for the parent drug with established, high-sensitivity methods typically employed for metabolite quantification.

Seliciclib is a potent cyclin-dependent kinase (CDK) inhibitor that has been investigated for various therapeutic applications, including oncology.[1] Its mechanism of action involves the inhibition of CDK2, CDK7, and CDK9, leading to the downregulation of key proteins like Mcl-1 and cyclin D1, ultimately inducing apoptosis in cancer cells. The metabolism of Seliciclib has been shown to produce several derivatives, with the major metabolite in mice being a carboxylated form (COOH-R-roscovitine). Other minor metabolites identified include C8-oxo-R-roscovitine and N9-desisopropyl-R-roscovitine.[2] Accurate quantification of both the parent drug and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies.

This guide focuses on two prominent analytical techniques: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) for the parent drug, Seliciclib, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) as the gold standard for metabolite analysis.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of a validated HPLC-PDA method for Seliciclib and the projected performance of an LC-MS/MS method for its metabolites, based on typical parameters for such assays.

Table 1: Performance Characteristics of a Validated HPLC-PDA Method for Seliciclib Quantification in Human Plasma

ParameterPerformance
Linearity Range 50 - 1000 ng/mL
Limit of Quantitation (LOQ) 66.1 ng/mL
Accuracy Within ±15% of the nominal concentration
Precision (Intra-day & Inter-day) Relative Standard Deviation (RSD) ≤ 15%
Selectivity No interference from endogenous plasma components
Recovery Consistent and reproducible
Data derived from a published study on an eco-friendly HPLC-PDA method for Seliciclib.[3]

Table 2: Projected Performance Characteristics of a Targeted LC-MS/MS Method for Seliciclib Metabolite Quantification in Plasma

ParameterProjected Performance
Linearity Range 0.1 - 100 ng/mL
Limit of Quantitation (LOQ) ≤ 1 ng/mL
Accuracy Within ±15% of the nominal concentration
Precision (Intra-day & Inter-day) Relative Standard Deviation (RSD) ≤ 15%
Selectivity High, based on specific precursor-to-product ion transitions
Recovery Typically >80%
Projected values are based on typical performance of validated LC-MS/MS assays for drug metabolites.[4][5][6][7][8][9][10]

Experimental Protocols

HPLC-PDA Method for Seliciclib

This protocol is based on a validated method for the quantification of Seliciclib in human plasma.[3]

a. Sample Preparation:

  • To 500 µL of plasma, add a known concentration of an appropriate internal standard (e.g., a structurally similar compound not expected to be present in the sample).

  • Precipitate proteins by adding an equal volume of methanol.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Filter the supernatant through a 0.2 µm syringe filter.

  • Inject a 10 µL aliquot of the filtered supernatant into the HPLC system.

b. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 5) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: PDA detector set to monitor at 230 nm.

Projected LC-MS/MS Method for Seliciclib Metabolites

This projected protocol is based on standard practices for the sensitive and selective quantification of drug metabolites in biological matrices.

a. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (ideally, a stable isotope-labeled version of the metabolite of interest).

  • Perform protein precipitation with three volumes of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

b. Liquid Chromatography Conditions:

  • Column: A C18 column suitable for metabolite analysis (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to elute the metabolites, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for each metabolite (e.g., for COOH-R-roscovitine, the [M+H]+ ion and its most stable fragment ion would be monitored).

Visualizations

Signaling Pathway of Seliciclib

Seliciclib_Signaling_Pathway Seliciclib Seliciclib CDK2_CyclinE CDK2/Cyclin E Seliciclib->CDK2_CyclinE CDK7_CyclinH CDK7/Cyclin H Seliciclib->CDK7_CyclinH CDK9_CyclinT1 CDK9/Cyclin T1 Seliciclib->CDK9_CyclinT1 CellCycleArrest Cell Cycle Arrest CDK2_CyclinE->CellCycleArrest RNA_Pol_II RNA Polymerase II CDK7_CyclinH->RNA_Pol_II CDK9_CyclinT1->RNA_Pol_II Transcription Transcription RNA_Pol_II->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA CyclinD1_mRNA Cyclin D1 mRNA Transcription->CyclinD1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis

Caption: Seliciclib inhibits CDKs, leading to reduced transcription and apoptosis.

Experimental Workflow for Method Cross-Validation

Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_hplc_pda Method 1: HPLC-PDA cluster_lc_msms Method 2: LC-MS/MS cluster_validation Validation & Comparison Spiked_Plasma Spiked Plasma Samples (Seliciclib & Metabolites) Protein_Precipitation Protein Precipitation Spiked_Plasma->Protein_Precipitation Extraction Extraction / Clean-up Protein_Precipitation->Extraction HPLC_Analysis HPLC-PDA Analysis Extraction->HPLC_Analysis LCMSMS_Analysis LC-MS/MS Analysis Extraction->LCMSMS_Analysis HPLC_Data HPLC-PDA Data (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data Performance_Parameters Evaluate Performance Parameters (Linearity, Accuracy, Precision, LOQ) HPLC_Data->Performance_Parameters LCMSMS_Data LC-MS/MS Data (MRM Transitions, Peak Area) LCMSMS_Analysis->LCMSMS_Data LCMSMS_Data->Performance_Parameters Comparison Comparative Analysis Performance_Parameters->Comparison

Caption: Idealized workflow for cross-validating analytical methods.

References

The Analytical Edge: Why Seliciclib Carboxylic Acid-d7 is a Superior Internal Standard for Mass Spectrometric Quantification of Seliciclib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the cyclin-dependent kinase inhibitor Seliciclib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of the analytical performance of Seliciclib Carboxylic Acid-d7 against other potential internal standards, supported by established principles of bioanalytical method development and data from analogous assays.

The ideal internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.[1][2] A stable isotope-labeled (SIL) internal standard is widely considered the gold standard for quantitative bioanalysis due to its ability to correct for variations in sample extraction, matrix effects, and instrument response.[1][3][4] this compound, a deuterated form of Seliciclib's major metabolite, offers distinct advantages over other types of internal standards, such as structurally similar analogs.

Comparative Analysis of Internal Standards for Seliciclib

The analytical performance of an internal standard is assessed based on several key parameters, including its ability to track the analyte during sample processing and its impact on the accuracy and precision of the measurement. Here, we compare the expected performance of this compound with two common alternatives: a deuterated analog of the parent drug (Seliciclib-d*) and a structurally similar, non-isotopically labeled compound (e.g., Linifanib).

Performance Parameter This compound Seliciclib-d *Structural Analog (e.g., Linifanib)
Co-elution with Analyte Close, but may have slight chromatographic shift.Very close, minimal chromatographic shift.Unlikely to co-elute.
Correction for Matrix Effects Excellent. As a stable isotope-labeled analog of a major metabolite, it experiences similar ionization suppression or enhancement as the analyte.[4]Excellent. As a direct stable isotope-labeled analog, it provides the best correction for matrix effects.[3][4]Moderate to Poor. Different chemical properties can lead to different susceptibility to matrix effects.
Correction for Extraction Recovery Excellent. Similar chemical properties to the analyte ensure it tracks well through sample preparation steps.Excellent. Identical chemical properties (ideally) ensure it perfectly tracks the analyte.Moderate. Differences in polarity and protein binding can lead to variable extraction recovery compared to the analyte.[5]
Potential for Crosstalk/Interference Low. The mass difference of +7 amu provides clear separation from the analyte's mass signal.Low. The mass difference should be sufficient to prevent isotopic crosstalk.None from isotopic overlap, but potential for isobaric interference from other sample components.
Commercial Availability May require custom synthesis.May require custom synthesis.More likely to be commercially available.
Cost High (typically).High (typically).Lower.
Metabolic Stability High. Deuteration can sometimes alter metabolic rates, but as a metabolite itself, it is less of a concern.[6]Can be a concern if deuteration is at a site of metabolism, leading to "metabolic switching".[6]N/A

Note: The existence and use of a deuterated parent Seliciclib-d is hypothetical for the purpose of this comparison, representing the ideal SIL-IS.*

A recent study on the quantification of Seliciclib in plasma utilized Linifanib as an internal standard in an HPLC-PDA method.[7][8] While this approach is valid, the use of a non-isotopically labeled internal standard in LC-MS/MS can be problematic due to potential differences in ionization efficiency and susceptibility to matrix effects, which can compromise data accuracy.[3][5]

Experimental Protocols

To illustrate the application of these internal standards, detailed methodologies for a typical LC-MS/MS assay for Seliciclib are provided below. These protocols are based on established methods for other CDK inhibitors and general principles of bioanalytical method validation.[9][10][11]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Seliciclib: Precursor ion (Q1) -> Product ion (Q3)

    • This compound: Precursor ion (Q1) + 7 -> Product ion (Q3)

    • Linifanib: Precursor ion (Q1) -> Product ion (Q3)

Visualizing the Rationale: Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Seliciclib signaling pathway, the analytical workflow, and the logical relationship for choosing an internal standard.

Seliciclib_Signaling_Pathway Seliciclib Signaling Pathway Seliciclib Seliciclib CDK2 CDK2 Seliciclib->CDK2 inhibits CDK7 CDK7 Seliciclib->CDK7 inhibits CDK9 CDK9 Seliciclib->CDK9 inhibits Apoptosis Apoptosis Seliciclib->Apoptosis induces CellCycle CellCycle CDK2->CellCycle promotes Transcription Transcription CDK7->Transcription promotes CDK9->Transcription promotes

Caption: Seliciclib inhibits multiple CDKs to block the cell cycle and transcription, and induce apoptosis.

Analytical_Workflow Bioanalytical Workflow for Seliciclib PlasmaSample Plasma Sample Collection AddIS Addition of Internal Standard (this compound) PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: A typical workflow for the quantification of Seliciclib in plasma using an internal standard.

IS_Selection_Logic Internal Standard Selection Logic Goal Accurate Quantification of Seliciclib Requirement Compensate for Analytical Variability Goal->Requirement Variability Matrix Effects, Extraction Loss, Instrument Fluctuation Requirement->Variability IdealIS Ideal Internal Standard Properties Requirement->IdealIS Properties Chemically and Physically Similar to Analyte IdealIS->Properties SIL_IS Stable Isotope-Labeled IS IdealIS->SIL_IS Metabolite_IS This compound SIL_IS->Metabolite_IS Excellent Choice

References

Validation of Seliciclib Carboxylic Acid-d7 for Clinical Trial Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies in clinical trials. For the cyclin-dependent kinase (CDK) inhibitor Seliciclib (also known as R-roscovitine or CYC202), a key metabolite is its carboxylic acid derivative. In bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results. This guide provides a comparative overview of the validation of Seliciclib Carboxylic Acid-d7 as an internal standard for use in clinical trials.

Seliciclib is an inhibitor of multiple CDKs, including CDK2, CDK7, and CDK9, which are crucial for cell cycle regulation and transcription.[1] By inhibiting these kinases, Seliciclib can induce cell cycle arrest and apoptosis in cancer cells. The primary route of metabolism for Seliciclib is the oxidation of the hydroxymethyl group to a carboxylic acid.[1] The use of a deuterated internal standard for this major metabolite, this compound, is essential for accurately determining its concentration in patient samples.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like this compound provides significant advantages over non-deuterated analogues. A deuterated internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensates for matrix effects and variations in sample processing, leading to more reliable data.

Table 1: Illustrative Performance Comparison of Internal Standards for Seliciclib Carboxylic Acid Quantification

Validation ParameterThis compound (Illustrative Data)Alternative (Non-Isotopically Labeled) Internal Standard (Illustrative Data)Acceptance Criteria (FDA/ICH M10)
Accuracy (% Bias) -2.5% to +3.0%-12.0% to +15.0%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 5.0%≤ 15.0%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 4.0%≤ 18.0%≤ 15%
Recovery (% CV) ≤ 6.0%≤ 20.0%Consistent, precise, and reproducible
Linearity (r²) ≥ 0.998≥ 0.992≥ 0.99

Note: The data presented in this table is illustrative and based on typical performance characteristics of deuterated internal standards in validated bioanalytical methods. Specific data for this compound is not publicly available.

Experimental Protocols

The validation of a bioanalytical method using this compound should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of human plasma (blank, standard, or study sample), add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex briefly to mix.

  • Add 200 µL of 4% phosphoric acid in water to acidify the sample.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE plate.

  • Wash the SPE plate with 2% formic acid in water, followed by methanol.

  • Elute the analyte and internal standard with 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • MRM Transitions (Illustrative):

    • Seliciclib Carboxylic Acid: Q1/Q3 transition to be determined experimentally.

    • This compound: Q1/Q3 transition to be determined experimentally.

Validation Experiments

The method validation should include the following experiments:

  • Selectivity and Specificity: Analysis of at least six different batches of blank human plasma to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity: A calibration curve with a minimum of six non-zero standards, analyzed over at least three independent runs.

  • Accuracy and Precision: Analysis of quality control (QC) samples at a minimum of four concentration levels (LOD, LQC, MQC, HQC) in at least five replicates per level, over at least three separate runs.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Evaluation of the stability of the analyte and internal standard in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizations

Signaling Pathway of Seliciclib

Seliciclib_Pathway Seliciclib Seliciclib CDK2_CyclinE CDK2/Cyclin E Seliciclib->CDK2_CyclinE CDK7_CyclinH CDK7/Cyclin H Seliciclib->CDK7_CyclinH CDK9_CyclinT CDK9/Cyclin T Seliciclib->CDK9_CyclinT pRb pRb CDK2_CyclinE->pRb phosphorylates G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition RNA_Pol_II RNA Polymerase II CDK7_CyclinH->RNA_Pol_II activates CDK9_CyclinT->RNA_Pol_II promotes elongation Transcription Transcription Elongation CDK9_CyclinT->Transcription E2F E2F pRb->E2F E2F->G1_S_Transition promotes RNA_Pol_II->Transcription Mcl1 Mcl-1 (Anti-apoptotic) Transcription->Mcl1 expression of Apoptosis Apoptosis Mcl1->Apoptosis

Caption: Mechanism of action of Seliciclib.

Experimental Workflow for Bioanalytical Method Validation

Bioanalytical_Workflow start Start: Method Development sample_prep Sample Preparation (e.g., SPE) start->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis validation_params Method Validation Experiments lcms_analysis->validation_params selectivity Selectivity validation_params->selectivity linearity Linearity & Range validation_params->linearity accuracy_precision Accuracy & Precision validation_params->accuracy_precision matrix_effect Matrix Effect validation_params->matrix_effect recovery Recovery validation_params->recovery stability Stability validation_params->stability report Validation Report selectivity->report linearity->report accuracy_precision->report matrix_effect->report recovery->report stability->report end End: Method Ready for Clinical Sample Analysis report->end

Caption: Workflow for bioanalytical method validation.

Logical Relationship for Internal Standard Selection

IS_Selection start Need for Internal Standard (IS) in LC-MS/MS Bioanalysis goal Goal: Accurate & Precise Quantification start->goal problem Sources of Variability goal->problem var_sample_prep Sample Preparation problem->var_sample_prep var_matrix Matrix Effects problem->var_matrix var_instrument Instrument Response problem->var_instrument solution Ideal IS Characteristics problem->solution char_physchem Similar Physicochemical Properties to Analyte solution->char_physchem char_behavior Identical Behavior During Analysis solution->char_behavior char_detection Differentiable by Mass Spectrometer solution->char_detection best_choice Best Choice: Stable Isotope-Labeled IS (e.g., this compound) solution->best_choice

References

A Comparative Guide to the Accuracy and Precision of Seliciclib Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Seliciclib (also known as Roscovitine (B1683857) or CYC202), a potent cyclin-dependent kinase (CDK) inhibitor, has been the subject of extensive research in oncology and other therapeutic areas. Accurate and precise quantification of Seliciclib and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This guide provides an objective comparison of the performance of different bioanalytical methods used for Seliciclib quantification, with a focus on accuracy and precision, supported by experimental data from published studies.

Quantitative Performance of Seliciclib Assays

Two primary analytical techniques have been utilized for the quantification of Seliciclib in plasma: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the key performance parameters of these methods based on available validation data.

Table 1: Assay Performance Comparison for Seliciclib
ParameterHPLC-PDA Method (2024)LC-MS/MS Method (2005)
Analyte SeliciclibRoscovitine (Seliciclib)
Matrix PlasmaPlasma and Urine
Linearity Range 50 - 1000 ng/mL0.5 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 66.1 ng/mL1.0 ng/mL
Intra-day Precision (%CV) ≤ 2.1%≤ 11%
Inter-day Precision (%CV) ≤ 3.5%≤ 11%
Accuracy (%Bias) -1.8% to 2.5%±15%

Note: The LC-MS/MS method validation was performed for the parent drug, Roscovitine. While the carboxylate derivative is known to be the major metabolite of Seliciclib, specific accuracy and precision data for its quantification using a validated assay were not available in the reviewed literature.

Experimental Methodologies

High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA) Method

This method, developed in 2024, offers a more accessible approach for Seliciclib quantification.[1][2][3]

  • Sample Preparation: A simple protein precipitation method is employed. Plasma samples are treated with methanol (B129727) to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.[1]

  • Chromatographic Separation:

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at a wavelength of 230 nm.

  • Internal Standard (IS): Linifanib is utilized as the internal standard to ensure accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This earlier method, published in 2005, provides higher sensitivity for the determination of Roscovitine (Seliciclib).[3]

  • Sample Preparation: An on-line sample preparation method using microextraction in a packed syringe (MEPS) with a polystyrene polymer sorbent is used. This allows for automated and miniaturized sample cleanup.

  • Chromatographic Separation:

    • Technique: High-Performance Liquid Chromatography (HPLC).

    • (Specific column and mobile phase details were not fully detailed in the abstract)

  • Detection:

    • Technique: Tandem Mass Spectrometry (MS/MS).

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Internal Standard (IS): 2H3-lidocaine is used as the internal standard.

Visualizing the Methodologies

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the fundamental concepts of accuracy and precision.

Experimental Workflow for Seliciclib Assay cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Plasma Plasma Sample Collection Precipitation Protein Precipitation (e.g., with Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into Chromatography System Supernatant->Injection Transfer Separation Chromatographic Separation (HPLC) Injection->Separation Detection Detection (PDA or MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: A typical experimental workflow for the bioanalysis of Seliciclib in plasma samples.

Accuracy vs Precision cluster_accurate_precise High Accuracy, High Precision cluster_inaccurate_precise Low Accuracy, High Precision cluster_accurate_imprecise High Accuracy, Low Precision cluster_inaccurate_imprecise Low Accuracy, Low Precision ap1 ap2 ap3 ap4 ip1 ip2 ip3 ip4 ai1 ai2 ai3 ai4 ii1 ii2 ii3 ii4 center_label True Value

References

A Comparative Guide to the Metabolism of Seliciclib Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Seliciclib (R-roscovitine, CYC202), a cyclin-dependent kinase (CDK) inhibitor, across various preclinical species and humans. The data presented is compiled from in vitro and in vivo studies to support drug development and translational research.

Executive Summary

Seliciclib undergoes extensive metabolism that varies quantitatively across species, although the primary metabolic pathways are qualitatively similar. The principal metabolic transformation is the oxidation of the hydroxymethyl group to a carboxylic acid derivative, which is the major metabolite observed. In humans, cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, are responsible for the initial oxidative metabolism. Glucuronidation also plays a significant role in the elimination of Seliciclib and its metabolites. Preclinical studies in rodents indicate rapid elimination, predominantly through biliary excretion into the feces.

Comparative Metabolic Profiles

The metabolic fate of Seliciclib has been investigated in liver microsomes from humans, rats, mice, rabbits, monkeys, and dogs, with in vivo data primarily available for mice and rats.

In Vitro Metabolism Rate in Liver Microsomes

The rate of Seliciclib metabolism in liver microsomes shows considerable variation among species.

SpeciesRate of Metabolism
MouseFastest
DogSlowest
Human, Rat, Rabbit, MonkeyIntermediate

Table 1: Comparative rate of Seliciclib metabolism in liver microsomes from different species.[1]

Major Metabolites of Seliciclib

The primary metabolite identified across species is the carboxylic acid derivative of Seliciclib. In mice, other minor metabolites have also been characterized.

MetaboliteSpecies Identified InPercentage of Parent Metabolized (in mouse liver microsomes)
Carboxylic acid derivative (COOH-R-roscovitine)Human, Rat, Mouse, Rabbit, Monkey, Dog~60% of the 86.7% metabolized parent drug
C8-oxo-R-roscovitineMouse4.9%
N9-desisopropyl-R-roscovitineMouse2.6%

Table 2: Major metabolites of Seliciclib and their relative abundance in mouse liver microsomes after 60 minutes of incubation.[2][3][4]

In Vivo Pharmacokinetics and Excretion

In vivo studies in mice and rats provide insights into the absorption, distribution, metabolism, and excretion (ADME) of Seliciclib.

ParameterMouseRat
Dose Administered 50 mg/kg10 mg/kg ([14C]seliciclib)
AUC (infinity) R-roscovitine: 38 µmol/L/hCOOH-R-roscovitine: 174 µmol/L/hNot Reported
Urinary Excretion (% of dose in 24h) R-roscovitine: 0.02%COOH-R-roscovitine: 65-68%Up to 43% (total radioactivity)
Fecal Excretion (% of dose) Not ReportedUp to 65% (total radioactivity)
Biliary Excretion Not Reported~50% of the administered dose

Table 3: Comparative in vivo pharmacokinetic and excretion data for Seliciclib in mice and rats.[1][2][3][4]

Experimental Protocols

In Vitro Metabolism in Liver Microsomes
  • Microsome Source: Liver microsomes from human, rat, mouse, rabbit, monkey, and dog were used.[1]

  • Incubation: Seliciclib (10 µg/mL or 28 µmol/L) was incubated with mouse liver microsomes for 60 minutes.[2][3][4]

  • Analysis: The formation of metabolites was monitored, likely using mass spectrometry, to identify and quantify the metabolic products.

In Vivo Metabolism and Excretion in Rats
  • Animal Model: Bile duct-cannulated Sprague-Dawley rats were used.[1]

  • Dosing: A single dose of [14C]seliciclib (10 mg/kg) was administered.[1]

  • Sample Collection: Bile, urine, and feces were collected for up to 24 hours post-administration.[1]

  • Analysis: The amount of radioactivity in the collected samples was measured to determine the routes and extent of excretion.

In Vivo Pharmacokinetics in Mice
  • Dosing: Seliciclib was administered at a dose of 50 mg/kg via intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) routes.[2][4]

  • Sample Collection: Plasma and urine samples were collected at various time points.

  • Analysis: The concentrations of Seliciclib and its carboxylic acid metabolite were determined to calculate pharmacokinetic parameters such as the area under the curve (AUC). Urinary excretion of the parent drug and metabolite was also quantified.[2][4]

Signaling Pathway and Experimental Workflow

Seliciclib is a potent inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[5][6][7] By targeting CDKs, Seliciclib can induce cell cycle arrest and apoptosis.

Seliciclib_Metabolism_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism & Excretion cluster_analysis Analysis Seliciclib Seliciclib Microsomes Liver Microsomes (Human, Rat, Mouse, Rabbit, Monkey, Dog) Seliciclib->Microsomes Incubation Metabolites_vitro Metabolites (e.g., COOH-R-roscovitine) Microsomes->Metabolites_vitro Metabolism LC_MS LC-MS/MS Analysis Metabolites_vitro->LC_MS Seliciclib_dose Seliciclib Administration (Oral, IV, IP) Animal_models Animal Models (Mouse, Rat) Seliciclib_dose->Animal_models Plasma Plasma Animal_models->Plasma Distribution Urine Urine Animal_models->Urine Renal Excretion Bile Bile Animal_models->Bile Biliary Excretion Plasma->LC_MS Urine->LC_MS Feces Feces Bile->Feces PK_analysis Pharmacokinetic Analysis LC_MS->PK_analysis Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID

Caption: Experimental workflow for the comparative metabolism studies of Seliciclib.

Seliciclib_Signaling_Pathway cluster_cdk Cyclin-Dependent Kinases cluster_cellular_processes Cellular Processes cluster_cellular_outcomes Cellular Outcomes Seliciclib Seliciclib CDK2_CyclinE CDK2/Cyclin E Seliciclib->CDK2_CyclinE CDK1_CyclinB CDK1/Cyclin B Seliciclib->CDK1_CyclinB CDK7_CyclinH CDK7/Cyclin H Seliciclib->CDK7_CyclinH CDK9_CyclinT1 CDK9/Cyclin T1 Seliciclib->CDK9_CyclinT1 Cell_Cycle Cell Cycle Progression (G1/S, G2/M transitions) CDK2_CyclinE->Cell_Cycle CDK1_CyclinB->Cell_Cycle Transcription Transcription Elongation CDK7_CyclinH->Transcription CDK9_CyclinT1->Transcription Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Inhibition Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to downregulation of anti-apoptotic proteins Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of Seliciclib's action on CDKs.

Conclusion

The metabolism of Seliciclib shows both similarities and differences across the species studied. The formation of the carboxylic acid metabolite is a consistent and major metabolic pathway. However, the rate of metabolism and the routes of excretion can differ significantly, with mice showing the fastest in vitro metabolism and rats exhibiting extensive biliary excretion. These species-specific differences are crucial considerations for the extrapolation of preclinical data to human clinical trials and for the design of future studies. The provided data and protocols offer a valuable resource for researchers in the field of oncology and drug development.

References

The Gold Standard for Pharmacokinetic Assessment: A Comparative Guide to Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for understanding inter-patient pharmacokinetic variability. This guide provides an objective comparison of Seliciclib Carboxylic Acid-d7 as a stable isotope-labeled internal standard (SIL-IS) against alternative approaches for the bioanalysis of the major seliciclib metabolite, seliciclib carboxylic acid.

Seliciclib, a cyclin-dependent kinase (CDK) inhibitor, undergoes extensive metabolism, with its carboxylic acid derivative being the most abundant metabolite in circulation. Significant inter-patient variability in seliciclib's pharmacokinetics has been observed, making the precise measurement of both the parent drug and its major metabolite crucial for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) relationships. The use of a robust internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical to mitigate analytical variability and ensure data reliability.

This guide details the superior performance of this compound as an internal standard compared to structural analogs, supported by representative experimental data and detailed methodologies.

The Critical Role of an Internal Standard

In LC-MS/MS-based bioanalysis, an internal standard (IS) is added to samples and calibration standards to correct for variability during sample preparation, chromatography, and ionization. An ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thus compensating for matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.

Comparative Performance of Internal Standards

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, leading to superior performance in correcting for analytical variability compared to structural analogs.

While specific comparative data for this compound is not publicly available, the following table summarizes representative data from a study comparing a SIL-IS to a structural analog IS for the quantification of another therapeutic agent. This data illustrates the typical performance advantages of using a SIL-IS.

Table 1: Comparison of Bioanalytical Method Performance with a Stable Isotope-Labeled Internal Standard (SIL-IS) vs. a Structural Analog Internal Standard (SA-IS)

ParameterStable Isotope-Labeled IS (e.g., this compound)Structural Analog ISAcceptance Criteria (FDA/EMA)
Accuracy (% Bias)
LLOQ-1.5%-8.2%±20%
Low QC2.1%9.5%±15%
Mid QC0.8%7.3%±15%
High QC-0.5%5.1%±15%
Precision (%CV)
LLOQ4.2%12.8%≤20%
Low QC3.1%10.5%≤15%
Mid QC2.5%8.7%≤15%
High QC1.8%6.4%≤15%
Matrix Effect (%CV) 2.9%18.2%≤15%
Recovery (%CV) 3.5%15.6%Consistent and Reproducible

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Data is representative and adapted from a study comparing internal standard strategies.[1]

The data clearly demonstrates that the SIL-IS provides superior accuracy and precision and, most importantly, minimizes the impact of matrix effects, a critical factor when analyzing biological samples from diverse patient populations.

Justification for Selecting this compound

The choice of an internal standard is a critical decision in bioanalytical method development. The following diagram illustrates the logical justification for selecting this compound.

G Justification for Selecting this compound cluster_0 Core Requirement cluster_1 Challenges in Bioanalysis cluster_2 Internal Standard Options cluster_3 Performance Comparison Accurate Quantification of Seliciclib Carboxylic Acid Accurate Quantification of Seliciclib Carboxylic Acid Inter-patient Variability Inter-patient Variability Accurate Quantification of Seliciclib Carboxylic Acid->Inter-patient Variability is affected by Matrix Effects Matrix Effects Accurate Quantification of Seliciclib Carboxylic Acid->Matrix Effects is affected by Sample Preparation Variability Sample Preparation Variability Accurate Quantification of Seliciclib Carboxylic Acid->Sample Preparation Variability is affected by This compound (SIL-IS) This compound (SIL-IS) Inter-patient Variability->this compound (SIL-IS) Matrix Effects->this compound (SIL-IS) Sample Preparation Variability->this compound (SIL-IS) Superior Accuracy & Precision Superior Accuracy & Precision This compound (SIL-IS)->Superior Accuracy & Precision leads to Minimal Matrix Effects Minimal Matrix Effects This compound (SIL-IS)->Minimal Matrix Effects leads to Co-elution with Analyte Co-elution with Analyte This compound (SIL-IS)->Co-elution with Analyte leads to Structural Analog IS Structural Analog IS Structural Analog IS->Superior Accuracy & Precision less effective in achieving Structural Analog IS->Minimal Matrix Effects less effective in achieving Structural Analog IS->Co-elution with Analyte less effective in achieving

Caption: Logical workflow for selecting an optimal internal standard.

Experimental Protocols

The following provides a detailed, representative methodology for a bioanalytical LC-MS/MS assay for the quantification of seliciclib carboxylic acid in human plasma using this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and quality control samples at room temperature.

  • To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 1 minute before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Seliciclib Carboxylic Acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined empirically)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined empirically, typically Q1 is [M+H]+ of the deuterated compound)

Method Validation

The bioanalytical method should be fully validated according to the guidelines of the US Food and Drug Administration (FDA) and/or the European Medicines Agency (EMA). Validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical method validation study.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis LC & MS Optimization LC & MS Optimization Sample Preparation Sample Preparation LC & MS Optimization->Sample Preparation Selectivity Selectivity Sample Preparation->Selectivity Linearity Linearity Selectivity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Stability Stability Accuracy & Precision->Stability Matrix Effect Matrix Effect Stability->Matrix Effect Study Sample Quantification Study Sample Quantification Matrix Effect->Study Sample Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Study Sample Quantification->Pharmacokinetic Analysis

Caption: Bioanalytical method validation and sample analysis workflow.

Conclusion

For the accurate assessment of inter-patient pharmacokinetic variability of seliciclib, the precise quantification of its major carboxylic acid metabolite is essential. The use of a stable isotope-labeled internal standard, specifically this compound, is strongly recommended. As demonstrated by representative data, a SIL-IS provides superior accuracy, precision, and robustness against matrix effects compared to structural analogs. By adhering to rigorous experimental protocols and validation guidelines, researchers can ensure the generation of high-quality, reliable data, which is fundamental for advancing drug development and enabling personalized medicine approaches.

References

Confirming Metabolite Identity: A Comparison Guide to the Use of Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, robust and unequivocal identification of metabolites is paramount for understanding a compound's pharmacokinetic profile and ensuring its safety and efficacy. This guide provides a comparative overview of the use of Seliciclib Carboxylic Acid-d7, a stable isotope-labeled internal standard, for the confident identification of the major metabolite of Seliciclib. We present supporting experimental data, detailed protocols, and a comparison with alternative methodologies to assist researchers in making informed decisions for their analytical workflows.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard for quantitative bioanalysis and metabolite confirmation by mass spectrometry.[1] The key advantage of a SIL internal standard is its near-identical physicochemical properties to the analyte of interest. Co-eluting chromatographically with the unlabeled metabolite, it experiences the same extraction recovery and matrix effects, providing a reliable reference for both quantification and identification.

The seven deuterium (B1214612) atoms in this compound result in a distinct mass shift of +7 Da compared to the metabolite, Seliciclib Carboxylic Acid. This mass difference allows for the unambiguous differentiation of the internal standard from the metabolite in a mass spectrometer, while their identical fragmentation patterns provide definitive confirmation of the metabolite's structure.

Quantitative Data Comparison

The following table summarizes the key mass spectrometric parameters for Seliciclib, its major metabolite, and the deuterated internal standard. This data is essential for developing a selective and sensitive LC-MS/MS method for accurate quantification and confirmation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)
SeliciclibC₁₉H₂₆N₆O354.44355.2Illustrative: 283.2, 194.1
Seliciclib Carboxylic AcidC₁₉H₂₄N₆O₂368.43369.2Illustrative: 297.2, 208.1
This compoundC₁₉H₁₇D₇N₆O₂375.48376.2Illustrative: 304.2, 215.1

Note: Specific product ion m/z values are illustrative and should be optimized during method development based on experimental fragmentation data.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for the successful application of this compound. Below is a representative LC-MS/MS protocol for the analysis of Seliciclib and its carboxylic acid metabolite in a biological matrix such as human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) (internal standard).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS)
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Seliciclib: e.g., 355.2 → 283.2

    • Seliciclib Carboxylic Acid: e.g., 369.2 → 297.2

    • This compound: e.g., 376.2 → 304.2

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • Collision Energy: To be optimized for each transition.

Alternative Methods for Metabolite Confirmation

While the use of a SIL internal standard is the preferred method for metabolite confirmation, other techniques can be employed, each with its own advantages and limitations.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of a metabolite. By comparing the measured mass to the theoretical mass of the proposed metabolite structure, a high degree of confidence in its identity can be achieved. However, HRMS alone cannot distinguish between isomers and may not provide the same level of quantitative accuracy as a method using a SIL internal standard, especially in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the de novo structural elucidation of molecules. For metabolite confirmation, NMR can provide unambiguous structural information, including the position of metabolic modification. This is particularly useful when the metabolite's structure is unknown. However, NMR is significantly less sensitive than mass spectrometry and typically requires a much larger amount of purified metabolite, which can be challenging to obtain from in vivo studies.

Comparison of Metabolite Confirmation Techniques

FeatureThis compound (LC-MS/MS)High-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)
Confidence in Identification Very HighHighVery High
Quantitative Accuracy HighModerateLow (for confirmation)
Sensitivity HighHighLow
Sample Requirement LowLowHigh (purified)
Throughput HighHighLow
Primary Application Confirmation and QuantificationIdentification and ConfirmationStructure Elucidation

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of Seliciclib and the experimental workflow for metabolite confirmation.

cluster_metabolism Metabolism (In Vivo / In Vitro) cluster_analysis LC-MS/MS Analysis Seliciclib Seliciclib Metabolite Seliciclib Carboxylic Acid Seliciclib->Metabolite Oxidation MS_Confirmation Confirmed Metabolite Identity Metabolite->MS_Confirmation Co-elution & Identical Fragmentation Standard Seliciclib Carboxylic Acid-d7 (Internal Standard) Standard->MS_Confirmation Known Mass Shift

Caption: Metabolic pathway of Seliciclib and confirmation using a deuterated standard.

start Biological Sample (e.g., Plasma) step1 Spike with This compound start->step1 step2 Sample Preparation (Protein Precipitation) step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Data Processing step3->step4 end Confirmed Identification & Quantification of Metabolite step4->end

Caption: Experimental workflow for metabolite identification using a SIL internal standard.

References

The Gold Standard in Regulated Bioanalysis: A Performance Comparison of Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical and preclinical research. In the quantitative analysis of Seliciclib, a potent cyclin-dependent kinase (CDK) inhibitor, the choice of an internal standard (IS) is a critical determinant of data quality and regulatory compliance. This guide provides an objective comparison of the expected performance of Seliciclib Carboxylic Acid-d7, a deuterated internal standard, against the use of a structural analog internal standard in a regulated bioanalysis setting.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized by regulatory bodies like the FDA and EMA as the gold standard for quantitative LC-MS/MS assays.[1][2] Their use is advocated to enhance assay accuracy and precision by compensating for matrix effects and other sources of variability.[1] This guide will delve into the performance advantages of employing a deuterated internal standard, supported by typical experimental data and detailed methodologies, to underscore its superiority in a regulated environment.

Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison

The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it closely mimics the analyte's behavior during sample extraction, chromatographic separation, and mass spectrometric detection, leading to more effective normalization of analytical variability.[2][3] In contrast, a structural analog, while similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising data accuracy.[4]

The following table summarizes the expected performance of a validated LC-MS/MS method for Seliciclib using this compound as the internal standard, compared to a method employing a structural analog. The data is based on typical performance improvements observed in regulated bioanalysis when transitioning from a structural analog to a deuterated internal standard for similar small molecules.

Validation ParameterAcceptance Criteria (ICH M10)Expected Performance with Structural Analog ISExpected Performance with this compound IS
Accuracy ±15% of nominal value88-112%95-105%
Precision (CV%) ≤15%<10%<5%
Matrix Effect (CV%) ≤15%<12%<6%
Recovery Consistent and reproducibleVariable between analyte and ISHighly consistent between analyte and IS
Selectivity No significant interfering peaksPotential for interferencesHigh, minimal risk of crosstalk

Experimental Protocols

To ensure the rigor and reproducibility of bioanalytical data, detailed and validated experimental protocols are essential. Below are the methodologies for key experiments to assess the performance of an internal standard in a regulated bioanalytical workflow, based on ICH M10 guidelines and best practices for LC-MS/MS assays of CDK inhibitors.[1][5][6]

Sample Preparation
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound or a structural analog).

  • Vortex for 10 seconds to mix.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Based on a typical CDK inhibitor assay)
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be optimized for Seliciclib and this compound

Validation Experiments
  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates over three separate analytical runs.

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in post-extraction spiked samples from at least six different sources of blank matrix to the peak area of the analyte in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.

  • Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Selectivity and Crosstalk: Assessed by analyzing blank matrix from at least six different sources for any interfering peaks at the retention times of the analyte and internal standard. Crosstalk is evaluated by injecting the analyte at the upper limit of quantification (ULOQ) without the IS, and the IS at its working concentration without the analyte.[1]

Visualizing the Rationale: Signaling Pathways and Workflows

To provide a clearer context for the role of Seliciclib and the bioanalytical workflow, the following diagrams have been generated using Graphviz.

Seliciclib_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK/Cyclin Complexes G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 S Phase Progression M M Phase CDK2_E CDK2/Cyclin E Rb_p pRb Phosphorylation CDK2_E->Rb_p phosphorylates CDK2_A CDK2/Cyclin A CDK2_A->Rb_p phosphorylates CDK7 CDK7 Transcription RNA Pol II Transcription CDK7->Transcription activates CDK9 CDK9 CDK9->Transcription activates Seliciclib Seliciclib Seliciclib->CDK2_E inhibits Seliciclib->CDK2_A Seliciclib->CDK7 inhibits Seliciclib->CDK9 inhibits Apoptosis Apoptosis Transcription->Apoptosis Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify

References

Safety Operating Guide

Proper Disposal of Seliciclib Carboxylic Acid-d7: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Seliciclib Carboxylic Acid-d7, a deuterated metabolite of the cyclin-dependent kinase inhibitor Seliciclib (also known as Roscovitine or CYC202). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this research-grade pharmaceutical compound, minimizing risks to personnel and the environment. Adherence to institutional and local regulations is paramount.

Immediate Safety and Hazard Information

Hazard Identification:

Based on the SDS for Seliciclib (Roscovitine), the compound is classified with the following hazards[1]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

All personnel handling this compound must use appropriate personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.To prevent skin contact and irritation[2].
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes and eye irritation[1][2].
Skin and Body Laboratory coat.To prevent contamination of personal clothing[2].
Respiratory Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.To prevent respiratory tract irritation[1][2].

Step-by-Step Disposal Protocol

The disposal of investigational pharmaceutical compounds like this compound must comply with institutional, local, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[3][4]. Under no circumstances should this compound be disposed of down the drain or in regular trash [5].

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination : Due to its potential toxicity, this compound should be managed as a hazardous chemical waste. It is the responsibility of the user to classify the waste at the time of disposal.

  • Segregation : Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions[5].

    • Do not mix with non-hazardous waste.

    • Segregate from biological or radioactive waste unless it is a mixed waste, which requires special handling.

    • Collect solid and liquid waste in separate, designated containers.

Step 2: Containerization and Labeling

  • Container Selection : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid[4][6]. For solid waste, a screw-cap polyethylene (B3416737) bottle is suitable. For liquid waste (e.g., solutions in organic solvents), use a compatible solvent waste container.

  • Labeling : Proper labeling is critical for safety and regulatory compliance. The label must be securely attached to the container as soon as the first drop of waste is added.

Label InformationExample
Waste Generator Name Dr. Jane Doe
Contact Information (555) 123-4567
Building and Room Number Building A, Room 101
Chemical Name(s) This compound
Concentration/Quantity Approx. 50 mg (solid) or List all components and percentages for solutions.
Hazard(s) Toxic, Irritant
Accumulation Start Date 12/10/2025

Step 3: Storage of Chemical Waste

  • Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][7]. The SAA should be under the control of laboratory personnel and near the point of generation.

  • Secondary Containment : It is best practice to store the waste container in a secondary containment bin or tray to contain any potential leaks or spills[5][8].

  • Container Closure : Keep the waste container securely closed at all times, except when adding waste[5][8].

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS) : Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

  • Documentation : Complete any required waste disposal request forms provided by your EHS department. Note that a copy of this documentation may need to be retained for your records[7].

  • Final Disposal : Your institution's EHS will arrange for the transport of the waste to a licensed hazardous waste treatment and disposal facility, where it will likely be incinerated in accordance with regulatory requirements.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Spill SizeProcedure
Small Spill (Solid) 1. Wearing appropriate PPE, gently sweep up the material to avoid creating dust. 2. Place the swept material and any contaminated cleaning supplies into a labeled hazardous waste container.
Small Spill (Liquid) 1. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). 2. Collect the absorbent material and place it into a labeled hazardous waste container.
Large Spill 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. Contact your institution's EHS or emergency response team immediately.

After cleanup, decontaminate the spill area with soap and water, and manage all cleanup materials as hazardous waste.

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the general workflow for handling and disposing of this compound.

G cluster_handling Chemical Handling Workflow cluster_disposal Disposal Workflow start Start: Receive/Synthesize This compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe handling Handle in well-ventilated area (e.g., chemical fume hood) ppe->handling storage Store in original container at recommended temperature (e.g., -20°C) handling->storage experiment Use in Experiment handling->experiment waste_gen Waste Generation (Unused material, contaminated labware) experiment->waste_gen Post-Experiment characterize Characterize as Hazardous Chemical Waste waste_gen->characterize containerize Place in compatible, sealed, and labeled waste container characterize->containerize store_waste Store in designated Satellite Accumulation Area containerize->store_waste request_pickup Contact EHS and complete disposal request form store_waste->request_pickup pickup EHS Pickup and Transport to Disposal Facility request_pickup->pickup

Caption: General workflow from handling to disposal of this compound.

WasteDisposalDecision action_node action_node is_empty Is the original container empty? action_node->is_empty Collect waste stop_node stop_node start Is Seliciclib Carboxylic Acid-d7 waste generated? is_hazardous Is it hazardous waste? start->is_hazardous is_hazardous->action_node Yes (Treat as hazardous) is_hazardous:e->stop_node:n No (Consult EHS) is_empty:s->action_node:w No (Continue collecting) is_rinsed Has container been triple-rinsed? is_empty->is_rinsed Yes is_rinsed:s->action_node:w No (Rinse & collect rinsate) is_rinsed:e->stop_node:n Yes (Deface label & dispose of container as non-hazardous)

References

Personal protective equipment for handling Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Seliciclib Carboxylic Acid-d7. The following procedures are based on best practices for managing cytotoxic and deuterated compounds, designed to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Compound Overview and Hazards

Seliciclib, the parent compound of this compound, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs)[1][2]. Due to its mechanism of action, it is classified as a cytotoxic agent and may be carcinogenic, mutagenic, or teratogenic[3]. The deuterated form, while generally non-radioactive and used for improving metabolic stability in research, should be handled with the same precautions as the parent compound[4][5]. Occupational exposure can occur through skin contact, inhalation, or accidental ingestion[3][6].

Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the consistent and correct use of appropriate PPE. Below is a summary of the required equipment for various handling scenarios.

Activity Required Personal Protective Equipment (PPE)
Unpacking and Storage Double Nitrile Gloves, Protective Gown, Eye Protection (Safety Glasses or Goggles)[7]
Weighing and Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, Respiratory Protection (N95 or higher)[6][8]
Compound Administration (In Vitro/In Vivo) Double Nitrile Gloves, Disposable Gown, Safety Goggles[3]
Waste Disposal and Spill Cleanup Double Nitrile Gloves (industrial thickness recommended for spills), Disposable Gown, Safety Goggles and Face Shield, Respiratory Protection (N95 or higher)[3][6]

PPE_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase start Start Handling Procedure unpack Unpacking and Storing Compound start->unpack Don Gown, Eye Protection, Double Gloves weigh Weighing and Preparing Solutions unpack->weigh Move to Designated Handling Area experiment In Vitro / In Vivo Experimentation weigh->experiment Add Face Shield & Respirator spill Spill Cleanup weigh->spill If Spill Occurs disposal Waste Disposal experiment->disposal Maintain Gown, Double Gloves, Eye Protection experiment->spill If Spill Occurs end End of Procedure disposal->end spill->disposal Follow Spill Cleanup Protocol

Step-by-Step Handling and Operational Plan

3.1. Compound Receipt and Storage

  • Inspect Package: Upon receipt, inspect the external packaging for any signs of damage or leakage.

  • Don PPE: Before opening the package, put on a protective gown, double nitrile gloves, and eye protection[7].

  • Unpacking: Open the shipping container in a designated area, preferably within a chemical fume hood or a ventilated enclosure.

  • Storage: Store the compound in a clearly labeled, tightly sealed container. To maintain isotopic purity and stability, store in a dark, dry environment at -20°C[9]. An inert atmosphere of argon or nitrogen is recommended for long-term storage to prevent degradation.

3.2. Weighing and Solution Preparation

  • Controlled Environment: Perform all weighing and solution preparations in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation risk.

  • Enhanced PPE: In addition to the standard PPE, wear a face shield and respiratory protection (e.g., an N95 respirator) when handling the powdered form of the compound[8].

  • Aliquotting: To prevent contamination and degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.

  • Solvent Choice: Use anhydrous aprotic solvents for reconstitution to prevent the exchange of deuterium (B1214612) with hydrogen atoms from the solvent. Methanol is a common solvent for creating stock solutions.

3.3. Experimental Use

  • Maintain PPE: At a minimum, wear double nitrile gloves, a disposable gown, and safety goggles during all experimental procedures involving the compound.

  • Labeling: Clearly label all vessels (e.g., tubes, plates, flasks) containing this compound.

  • Containment: Use luer-lock syringes and other closed systems where possible to minimize the generation of aerosols.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste.

Waste Type Disposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, masks), plasticware, and absorbent materials should be collected in a designated, sealed, and clearly labeled cytotoxic waste container.
Liquid Waste Unused solutions and contaminated media should be collected in a sealed, leak-proof container labeled as cytotoxic waste. Do not pour down the drain.
Sharps Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant cytotoxic sharps container.

Disposal_Workflow start Waste Generation solid Solid Waste (PPE, Plasticware) start->solid liquid Liquid Waste (Solutions, Media) start->liquid sharps Sharps (Needles, Syringes) start->sharps collect_solid Collect in Labeled Cytotoxic Waste Bag solid->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid->collect_liquid collect_sharps Collect in Labeled Puncture-Resistant Container sharps->collect_sharps final_disposal Dispose via Institutional Hazardous Waste Program collect_solid->final_disposal collect_liquid->final_disposal collect_sharps->final_disposal

Spill Management

In the event of a spill, prompt and appropriate action is critical to prevent exposure and contamination.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: If not already wearing it, put on full PPE, including a respirator, face shield, double gloves, and a disposable gown[6].

  • Containment: Cover the spill with absorbent pads from a cytotoxic spill kit to prevent it from spreading.

  • Cleanup: Carefully clean the area, working from the outside of the spill inwards. Place all contaminated materials in a cytotoxic waste container.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning solution (e.g., detergent and water), followed by a rinse[6].

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols for incident reporting.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.